molecular formula C11H9Cl2N B1356015 4,8-Dichloro-2,6-dimethylquinoline CAS No. 203626-46-4

4,8-Dichloro-2,6-dimethylquinoline

Cat. No.: B1356015
CAS No.: 203626-46-4
M. Wt: 226.1 g/mol
InChI Key: NVWVMGFHRHLJGD-UHFFFAOYSA-N
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Description

4,8-Dichloro-2,6-dimethylquinoline is a useful research compound. Its molecular formula is C11H9Cl2N and its molecular weight is 226.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,8-dichloro-2,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Cl2N/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVMGFHRHLJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589023
Record name 4,8-Dichloro-2,6-dimethylquinoline
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Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

203626-46-4
Record name 4,8-Dichloro-2,6-dimethylquinoline
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Record name 4,8-Dichloro-2,6-dimethylquinoline
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and functional applications.[1] This technical guide provides an in-depth exploration of the synthesis of a specific halogenated derivative, 4,8-dichloro-2,6-dimethylquinoline, starting from 2,6-dimethylquinoline. This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the synthetic strategy, reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations. The causality behind experimental choices is elucidated to provide a field-proven and scientifically robust methodology.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications as antimalarial, anticancer, antibacterial, and antiviral drugs.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of halogen atoms, particularly chlorine, at specific positions can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological receptors.

This compound is a compound of interest due to its potential as a versatile intermediate for further chemical elaboration and its intrinsic biological activities, which may include antimicrobial, antiviral, and anticancer properties.[3] This guide focuses on its synthesis via direct chlorination of the readily available precursor, 2,6-dimethylquinoline, a method that requires careful control of regioselectivity.

Synthetic Strategy and Mechanistic Rationale

The conversion of 2,6-dimethylquinoline to its 4,8-dichloro derivative is achieved through an electrophilic aromatic substitution reaction. The primary challenge lies in directing the chlorine atoms to the C4 and C8 positions of the quinoline nucleus.

The Role of the Chlorinating Agent

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It serves a dual purpose: acting as the chlorinating agent and often as the reaction solvent. The reaction is believed to proceed through the formation of a highly electrophilic Vilsmeier-Haack type intermediate, which then facilitates the chlorination of the activated positions on the quinoline ring. While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used for chlorinations, POCl₃ is particularly effective for activating heterocyclic systems like quinolines towards nucleophilic attack that results in chlorination.[3][4]

Understanding Regioselectivity

The substitution pattern in quinoline is governed by the electronic effects of the heterocyclic nitrogen atom and the existing substituents.

  • Nitrogen Atom Influence : The nitrogen atom is electron-withdrawing, which deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic attack compared to the benzene ring. However, under the harsh, acidic conditions of the reaction with POCl₃, the nitrogen atom is protonated, further influencing the electronic distribution.

  • Methyl Group Influence : The two methyl groups at C2 and C6 are electron-donating via hyperconjugation and inductive effects. They activate the ring system towards electrophilic substitution.

  • Target Positions (C4 and C8) : The C4 position (para to the nitrogen in the pyridine ring) and the C8 position (peri to the nitrogen in the benzenoid ring) are electronically distinct. The reaction conditions and the nature of the electrophilic species generated from POCl₃ favor substitution at these sites to yield the desired 4,8-dichloro product.

The overall transformation can be visualized as a controlled, multi-step process.

G cluster_start Starting Material cluster_reagent Reagent cluster_process Reaction Process start 2,6-Dimethylquinoline activation Formation of Electrophilic Chlorinating Species start->activation reagent Phosphorus Oxychloride (POCl₃) reagent->activation attack1 Electrophilic Attack at C4 activation->attack1 Step 1 attack2 Electrophilic Attack at C8 attack1->attack2 Step 2 product This compound attack2->product

Caption: Proposed reaction pathway for dichlorination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood.

Materials and Equipment
Material/EquipmentSpecification
Reagents
2,6-Dimethylquinoline>98% purity
Phosphorus Oxychloride (POCl₃)Reagent grade, >99%
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Granular
Equipment
Round-bottom flask (100 mL)Two-necked
Reflux condenserWith drying tube (CaCl₂)
Addition funnelPressure-equalizing
Magnetic stirrer and stir bar
Heating mantle with controller
Ice-water bath
Separatory funnel (250 mL)
Rotary evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

  • Reagent Charging: To the flask, add 2,6-dimethylquinoline (5.0 g, 31.8 mmol).

  • Controlled Addition: Place the flask in an ice-water bath. Slowly add phosphorus oxychloride (15 mL, 161 mmol) dropwise via the addition funnel over 30 minutes. The reaction is exothermic, and maintaining a low temperature during addition is critical to control the reaction rate.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching (CRITICAL STEP): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring in the fume hood. This process is highly exothermic and liberates HCl gas.

  • Neutralization: Once all the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product Isolation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a solid.

G A 1. Charge Flask (2,6-Dimethylquinoline) B 2. Cool to 0°C (Ice Bath) A->B C 3. Add POCl₃ Dropwise B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Cool to RT D->E F 6. Quench on Ice (CAUTION: Exothermic, HCl gas) E->F G 7. Neutralize with NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Dry (MgSO₄) & Evaporate H->I J 10. Recrystallize Product I->J

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

ParameterValue
Reactant
2,6-Dimethylquinoline (Mass)5.0 g
2,6-Dimethylquinoline (Molar Eq.)1.0
Reagent
Phosphorus Oxychloride (Volume)15 mL
Phosphorus Oxychloride (Molar Eq.)~5.0
Reaction Conditions
TemperatureReflux (~105-110 °C)
Time4-6 hours
Product
This compound (MW)226.10 g/mol [3]
Theoretical Yield7.19 g
Expected Actual Yield65-80%

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques.

  • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons and the two methyl groups. The disappearance of signals corresponding to protons at C4 and C8 of the starting material is a key indicator of successful dichlorination.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 11 distinct carbon environments, with shifts indicative of a dichlorinated quinoline structure.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) at m/z 226. A characteristic isotopic pattern of (M, M+2, M+4) with a ratio of approximately 9:6:1 will confirm the presence of two chlorine atoms.

  • Melting Point: The pure compound will exhibit a sharp melting point, which can be compared to literature values if available.

Critical Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when performing this synthesis due to the hazardous nature of the primary reagent.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water, alcohols, and amines.[5][6] Inhalation can cause severe respiratory damage, and skin or eye contact can result in severe burns.[7][8] Effects of exposure may be delayed.[7]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[5][8] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a full-face shield, acid-resistant gloves (neoprene or Teflon are recommended; nitrile and PVC are unsuitable), and a chemical-resistant lab coat.[5][7][9] Ensure eyewash stations and safety showers are immediately accessible.[5][8]

    • Quenching: The quenching of residual POCl₃ is the most hazardous step. The slow addition of the reaction mixture to a large excess of ice is mandatory to dissipate the heat generated and to control the release of toxic hydrogen chloride gas.

  • Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled in a fume hood to avoid inhalation of vapors.

  • Waste Disposal: All chlorinated organic waste and neutralized aqueous waste must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide outlines a robust and well-rationalized procedure for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable chemical intermediate. The principles of regiocontrol in electrophilic aromatic substitution on heterocyclic systems, as demonstrated here, are broadly applicable to the synthesis of a wide range of functionalized quinoline derivatives for drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. DOI:10.1039/D4OB00034J
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2016). Synthesis of Quinolines: A Green Perspective. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Lanxess. (2015). Phosphorus oxychloride - Product Safety Assessment. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4,6-Dimethylquinoline. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.
  • National Institutes of Health. (n.d.). 2,6-Dimethylquinoline. PubChem. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,8-Dichloro-2,6-dimethylquinoline: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in the field of medicinal chemistry. The quinoline scaffold is a privileged structure, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] This has led to extensive research into the synthesis and functionalization of quinoline motifs to develop new therapeutic agents.[2] Substituted quinolines have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3] The introduction of halogen atoms and alkyl groups to the quinoline ring can significantly modulate its physicochemical properties and biological activity, making compounds like 4,8-dichloro-2,6-dimethylquinoline subjects of great interest for further investigation.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, a member of the halogenated heterocycle family.[4]

Molecular Structure and Physicochemical Properties

This compound is characterized by a quinoline core with two chlorine atoms at the 4 and 8 positions and two methyl groups at the 2 and 6 positions.[2] The presence of the aromatic quinoline framework imparts a planar structure to the molecule, which contributes to its stability and reactivity.[2]

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₉Cl₂N[4]
Molecular Weight 226.1 g/mol [4]
CAS Number 203626-46-4[4]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and chloroform-

Molecular Structure of this compound

Synthesis cluster_0 Step 1: Synthesis of 2,6-dimethylquinolin-4,8-diol cluster_1 Step 2: Dichlorination A Substituted Aniline C 2,6-dimethylquinolin-4,8-diol A->C Cyclocondensation B Malonic Acid Derivative B->C D This compound C->D POCl₃, heat SNAr reactant This compound product Substituted Quinoline Derivative reactant->product Nu⁻ (e.g., R-NH₂, R-OH, R-SH)

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,8-Dichloro-2,6-dimethylquinoline

Introduction: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, quinoline derivatives represent a cornerstone scaffold, valued for their diverse biological activities and versatile chemical properties.[1] Among these, this compound (C₁₁H₉Cl₂N, M.W. 226.10 g/mol ) is a halogenated heterocyclic compound with potential applications in antimicrobial, antiviral, and anticancer research.[1][2] The precise arrangement of its chloro and methyl substituents dictates its reactivity and biological interactions. Therefore, unambiguous structural confirmation is paramount for any research or development endeavor.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first-principle chemical theory to present a predictive but robust analytical profile. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and validate this molecule.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The quinoline core is a bicyclic aromatic system, and the substituents introduce specific electronic and steric effects that are directly observable in its spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the aromatic ring current and the electron-withdrawing nature of the nitrogen and chlorine atoms, as well as the electron-donating character of the methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets for the methyl groups. The relative positions are dictated by the electronic environment.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H3~7.30Singlet (s)N/ALocated on the pyridine ring, adjacent to the C4-Cl. Its chemical shift is influenced by the nitrogen and the C2-methyl group.
H5~7.80Doublet (d)~2.0 HzPart of an AB system with H7, but coupling is likely small (meta-coupling). Shifted downfield due to proximity to the C4-Cl.
H7~7.55Doublet (d)~2.0 HzMeta-coupled to H5. Influenced by the adjacent C8-Cl and the C6-methyl group.
C2-CH₃~2.70Singlet (s)N/AMethyl group on the electron-deficient pyridine ring, resulting in a downfield shift compared to a typical aromatic methyl.
C6-CH₃~2.50Singlet (s)N/AMethyl group on the carbocyclic ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C2~158Attached to nitrogen and a methyl group.
C3~122Aromatic CH carbon.
C4~145Attached to a chlorine atom, causing a significant downfield shift.
C4a~148Quaternary bridgehead carbon between the two rings.
C5~125Aromatic CH carbon.
C6~136Attached to a methyl group.
C7~128Aromatic CH carbon.
C8~130Attached to a chlorine atom.
C8a~147Quaternary bridgehead carbon adjacent to nitrogen.
C2-CH₃~25Typical chemical shift for an aromatic methyl carbon.
C6-CH₃~21Slightly upfield compared to the C2-methyl due to its position on the less electron-deficient ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is expected to be dominated by absorptions from the aromatic system and the C-Cl bonds.

Frequency Range (cm⁻¹)Vibrational ModeIntensityInterpretation
3100 - 3000C-H Aromatic StretchMedium-WeakConfirms the presence of C-H bonds on the quinoline ring.
2980 - 2850C-H Aliphatic StretchMedium-WeakCorresponds to the stretching vibrations of the two methyl groups.
1610 - 1580C=N StretchMedium-StrongCharacteristic of the imine bond within the pyridine part of the quinoline ring.[3]
1550 - 1450C=C Aromatic StretchStrong, Multiple BandsThese absorptions are indicative of the aromatic quinoline core.
850 - 750C-Cl StretchStrongStrong absorptions in this region are expected due to the two C-Cl bonds.[4]
900 - 675C-H Aromatic Bend (out-of-plane)StrongThe pattern of these bands can sometimes help determine the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, the isotopic pattern of chlorine is a powerful diagnostic tool.

Molecular Ion and Isotopic Pattern

The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic cluster of peaks for the molecular ion [M]⁺.

IonCalculated m/zRelative AbundanceRationale
[M]⁺ (C₁₁H₉³⁵Cl₂N)225.01100%Contains two ³⁵Cl isotopes.
[M+2]⁺ (C₁₁H₉³⁵Cl³⁷ClN)227.01~65%Contains one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺ (C₁₁H₉³⁷Cl₂N)229.01~10%Contains two ³⁷Cl isotopes.

This distinctive 100:65:10 intensity ratio is a definitive signature for a molecule containing two chlorine atoms.

Predicted Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion will fragment in predictable ways. The most common pathways involve the loss of stable radicals or neutral molecules.

G M [M]⁺˙ m/z = 225/227/229 M_minus_Cl [M-Cl]⁺ m/z = 190/192 M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ m/z = 210/212/214 M->M_minus_CH3 - CH₃• M_minus_HCl [M-HCl]⁺˙ m/z = 189/191 M->M_minus_HCl - HCl

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of a Chlorine Radical ([M-Cl]⁺): Fragmentation of a C-Cl bond to yield an ion at m/z 190 (and its M+2 isotope at 192). This is often a favorable pathway.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Benzylic cleavage of a methyl group is common, leading to a stable cation at m/z 210 (with its corresponding isotopic cluster).

  • Loss of HCl ([M-HCl]⁺˙): Elimination of a neutral HCl molecule can occur, particularly if a hydrogen is suitably positioned, resulting in a radical cation at m/z 189 (and its M+2 isotope at 191).

Experimental Protocols

To acquire the data described above, standardized laboratory procedures should be followed. The protocols below represent best practices for the analysis of a solid, moderately polar organic compound.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Solid Sample (1-10 mg) NMR NMR (CDCl₃, 5-10 mg) Sample->NMR IR FT-IR (ATR) (~1 mg) Sample->IR MS MS (EI) (<1 mg) Sample->MS Interpret Correlate Spectra & Confirm Structure NMR->Interpret IR->Interpret MS->Interpret

Caption: General workflow for the spectroscopic analysis of the title compound.

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay). Subsequently, acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

FT-IR Sample Preparation and Acquisition (ATR)
  • Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (~1 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Sample Preparation and Acquisition (EI-MS)
  • Sample Introduction: Load a microgram-level quantity of the sample into a capillary tube for a direct insertion probe or dissolve it in a volatile solvent like dichloromethane for GC-MS analysis.

  • Ionization: Introduce the sample into the high-vacuum source of the mass spectrometer. For EI, use a standard electron energy of 70 eV.

  • Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural identity of this compound is robustly defined by a unique combination of spectroscopic signatures. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, while IR spectroscopy confirms the presence of key functional groups. Critically, mass spectrometry offers definitive proof of the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. By cross-referencing these distinct datasets, researchers can achieve unambiguous confirmation of the molecule's structure, ensuring the integrity and reproducibility of their scientific work.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • 3 - Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.
  • PubChem. (n.d.). 4,6-Dimethylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Retrieved from [Link]

  • PubMed. (2012). Infrared and Ab Initio Studies of Conducting Molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Retrieved from [Link]

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An In-depth Technical Guide to 4,8-Dichloro-2,6-dimethylquinoline (CAS No. 203626-46-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,8-Dichloro-2,6-dimethylquinoline (CAS No. 203626-46-4), a halogenated quinoline derivative with potential applications in medicinal chemistry. This document delves into the compound's physicochemical properties, potential synthesis methodologies, and an evaluation of its prospective biological activities, including antiviral and anticancer properties, based on the broader class of quinoline compounds. Furthermore, a thorough assessment of its hazards, along with recommended safety, handling, and disposal procedures, is presented to ensure its responsible use in a research and development setting. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is an organic compound belonging to the quinoline family.[1] The quinoline core, a bicyclic aromatic heterocycle, is substituted with two chlorine atoms at positions 4 and 8, and two methyl groups at positions 2 and 6.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 203626-46-4[1]
Molecular Formula C₁₁H₉Cl₂N[1]
Molecular Weight 226.10 g/mol [1]
Physical Form Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to have low solubility in water and be more soluble in organic solvents like ethanol and acetone.[2]Inferred from related compounds
XLogP3-AA (Computed) 4.2[3] (for 4,8-Dichloro-3,6-dimethylquinoline)
Hydrogen Bond Donor Count 0[3] (for 4,8-Dichloro-3,6-dimethylquinoline)
Hydrogen Bond Acceptor Count 1[3] (for 4,8-Dichloro-3,6-dimethylquinoline)

Note: Experimental data for this specific compound is limited. Some properties are inferred from closely related compounds.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The key transformation is the chlorination of the quinoline ring. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base or with heating.[1] The regioselectivity of the chlorination would be a critical aspect of the synthesis to obtain the desired 4,8-dichloro isomer.

Diagram 2: Hypothetical Synthesis Pathway

G start 2,6-Dimethylquinoline reagent Chlorinating Agent (e.g., POCl3) start->reagent Chlorination product This compound reagent->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: A plausible synthetic route to the target compound.

General Experimental Protocol for Chlorination (Adapted from similar reactions):

A detailed experimental protocol for a similar chlorination reaction can be found in the literature for the synthesis of other chlorinated quinolines. A general procedure would involve the following steps:

  • Reaction Setup: The starting material (e.g., a hydroxyquinoline precursor) is suspended in an excess of phosphorus oxychloride (POCl₃).

  • Heating: The reaction mixture is heated, often to reflux, for several hours to drive the chlorination reaction to completion.

  • Work-up: The excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto ice.

  • Neutralization: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, to precipitate the crude product.

  • Extraction and Purification: The crude product is then extracted with an organic solvent, dried, and purified, commonly by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1] The methyl groups can direct electrophilic aromatic substitution reactions.[1]

Potential Biological Activities and Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4] Halogenation, particularly chlorination, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Antiviral Activity

Quinoline derivatives have demonstrated potent antiviral activity against a variety of viruses, including Zika virus, herpes virus, HIV, and coronaviruses.[4][5] The mechanism of action for many antiviral quinolines involves interference with viral entry, replication, or other essential viral processes.[5] While specific studies on this compound are lacking, its structural similarity to other biologically active quinolines suggests it may possess antiviral properties worth investigating.[1]

Potential Anticancer Activity

Preliminary studies on this compound suggest potential cytotoxic effects against cancer cell lines.[1] Many quinoline derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of topoisomerases and induction of apoptosis.[6][7] The presence of chlorine substituents has been shown to enhance the cytotoxic properties of some heterocyclic compounds.

Hazards and Safety Precautions

Detailed toxicological data for this compound are not available. Therefore, a precautionary approach based on the known hazards of related halogenated and quinoline compounds is essential. Quinoline itself is classified as a probable human carcinogen and can cause liver damage with repeated exposure.[6][8]

Table 2: GHS Hazard Classification (Inferred from related compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation
Skin Sensitization1May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-term2Toxic to aquatic life with long lasting effects

Source: Inferred from Safety Data Sheets of similar compounds like 4,7-Dichloroquinoline.[8]

Diagram 3: Personal Protective Equipment (PPE) Workflow

G cluster_ppe Required Personal Protective Equipment cluster_handling Handling Procedure labcoat Lab Coat gloves Nitrile Gloves goggles Safety Goggles fumehood Work in a certified chemical fume hood avoid_inhalation Avoid inhaling dust/vapors fumehood->avoid_inhalation avoid_contact Avoid skin and eye contact avoid_inhalation->avoid_contact

Caption: Recommended PPE and handling workflow.

Safe Handling and Storage
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[9]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[13] Do not dispose of down the drain or in regular trash.[12]

Conclusion

This compound is a halogenated quinoline derivative with a structural framework that suggests potential for biological activity, particularly in the antiviral and anticancer arenas. While experimental data for this specific compound is currently limited, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the quinoline class of compounds. Researchers and drug development professionals should exercise appropriate caution when handling this compound, adhering to the safety guidelines outlined herein. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Kaur, R., & Kumar, V. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Leija, R., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.
  • Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.
  • Mirabelli, C., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues.
  • A physico-chemical investigation of fluorine-enriched quinolines. (n.d.). RSC Publishing.
  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health.
  • SAFETY D
  • This compound. (n.d.). Smolecule.
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  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.).
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020).
  • Process for the preparation of 4-chloro-2,6-dialkylanilines. (n.d.).
  • 4,8-Dichloro-3,6-dimethylquinoline. (n.d.). PubChem.
  • Quinoline. (n.d.). Wikipedia.
  • SAFE HANDLING AND DISPOSAL OF CHEMICALS. (n.d.).
  • Phytochemicals as Antiviral Agents: Recent Upd
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Potential Antiviral Action of Alkaloids. (2022). MDPI.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022).
  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane)
  • chlorinated solvents - product stewardship manual. (n.d.). Olin Chlor Alkali.
  • Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. (n.d.). MDPI.
  • 4-Chloro-2,6-dimethylquinoline. (n.d.). Sigma-Aldrich.
  • 2,6-Dimethylquinoline. (n.d.). Solubility of Things.

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A Technical Guide to the Solubility of 4,8-Dichloro-2,6-dimethylquinoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,8-Dichloro-2,6-dimethylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] For researchers in drug discovery, process chemistry, and materials science, a thorough understanding of a compound's solubility is a critical first step. Solubility dictates the choice of solvents for synthesis, purification, formulation, and various analytical procedures.[4]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, this document offers insights into the theoretical principles governing its solubility, detailed, field-proven protocols for both qualitative and quantitative solubility determination, and guidance on interpreting the results. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that influence its interaction with various solvents.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₁H₉Cl₂N[5]
Molecular Weight 226.1 g/mol [5]
CAS Number 203626-46-4[5]
Appearance Typically a solid at room temperatureInferred from similar compounds[6]

Structural Analysis for Solubility Prediction:

  • Quinoline Core: The fused aromatic ring system (benzene and pyridine) is largely nonpolar and hydrophobic, suggesting good solubility in aromatic and nonpolar organic solvents.[2]

  • Nitrogen Heteroatom: The nitrogen atom in the pyridine ring introduces a degree of polarity and can act as a hydrogen bond acceptor. It also imparts weak basicity to the molecule, suggesting that solubility may be enhanced in acidic aqueous solutions due to salt formation.[1][7]

  • Dichloro-Substituents: The two chlorine atoms are electronegative, adding polar C-Cl bonds. However, they also increase the molecular weight and surface area, contributing to greater van der Waals forces. Their presence often enhances solubility in chlorinated solvents.

  • Dimethyl-Substituents: The two methyl groups are nonpolar and increase the hydrophobic character of the molecule.

Based on these features, one can predict that this compound will exhibit limited solubility in highly polar protic solvents like water and be more soluble in organic solvents of intermediate to low polarity.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section details robust protocols for both rapid qualitative assessment and precise quantitative determination.

Part 1: Qualitative Solubility Assessment

This initial screening method is designed to quickly classify the compound's solubility in a range of representative solvents, following the principle of "like dissolves like."[8] It provides a rapid, cost-effective way to select appropriate solvents for further quantitative analysis or for immediate use in procedures like thin-layer chromatography (TLC).

Experimental Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes or vials.

  • Solvent Addition: To the first tube, add the test solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

  • Agitation: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[8][9]

  • Observation: Visually inspect the solution against a contrasting background. Classify the solubility as:

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear hazy or contain visible undissolved particles.

    • Insoluble: No discernible amount of the solid dissolves.[8]

  • Systematic Testing: Repeat this process for a range of solvents, moving through different classes as illustrated in the workflow diagram below. This systematic approach, starting with water and then moving to acidic and basic solutions, can provide valuable clues about the compound's functional groups.[10][11]

Logical Workflow for Qualitative Solubility Testing:

G start Start with 10-20 mg of Compound water Add 1 mL Water start->water hcl Add 1 mL 5% HCl water->hcl Insoluble soluble_water Soluble (Polar Compound) water->soluble_water Soluble naoh Add 1 mL 5% NaOH hcl->naoh Insoluble soluble_hcl Soluble (Organic Base, e.g., Amine) hcl->soluble_hcl Soluble organic Test Common Organic Solvents (e.g., Ethanol, Acetone, DCM, Toluene, Hexane) naoh->organic Insoluble soluble_naoh Soluble (Organic Acid, e.g., Phenol) naoh->soluble_naoh Soluble final_class Classify based on Organic Solvent Solubility organic->final_class

Caption: A flowchart for systematic qualitative solubility analysis.

Part 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of this compound to a vial or flask containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

  • Equilibration: Seal the container tightly and place it in an incubator shaker or on a stirring plate with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7][12]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.2 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved microcrystals.[13] This step is critical to avoid overestimation of solubility.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

    • UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no other components in the solution absorb at the analytical wavelength. A calibration curve is also required.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent, typically expressed in mg/mL, g/L, or mol/L.

Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result prep Add excess solid to known volume of solvent equil Agitate at constant T (24-72h) to reach equilibrium prep->equil settle Settle excess solid equil->settle filter Withdraw & filter supernatant (0.2 µm filter) settle->filter analyze Dilute & quantify concentration (e.g., HPLC, UV-Vis) filter->analyze calc Calculate Solubility (mg/mL or mol/L) analyze->calc

Caption: The workflow for the equilibrium shake-flask solubility method.

Predicted Solubility Profile and Data Logging

While specific experimental data for this compound is not widely published, a predicted profile can be inferred from its structure. The following table provides a template for researchers to log their experimental findings.

Solubility Data for this compound at 25 °C:

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticVery LowRecord Data Here
5% Hydrochloric AcidAqueous AcidLow to ModerateRecord Data Here
MethanolPolar ProticModerateRecord Data Here
EthanolPolar ProticModerateRecord Data Here
AcetonePolar AproticSolubleRecord Data Here
AcetonitrilePolar AproticModerate to SolubleRecord Data Here
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleRecord Data Here
Dichloromethane (DCM)ChlorinatedSolubleRecord Data Here
ChloroformChlorinatedSolubleRecord Data Here
Tetrahydrofuran (THF)EtherSolubleRecord Data Here
TolueneAromaticSolubleRecord Data Here
HexanesNonpolarLowRecord Data Here

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available through the conducted search, general precautions for handling halogenated heterocyclic compounds should be strictly followed. An SDS for the closely related compound 4,7-dichloroquinoline indicates potential for skin and eye irritation.[14] Users must obtain and review the specific SDS for this compound from their supplier before handling.

General Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical structural analysis with rigorous, validated experimental protocols, researchers can generate the high-quality solubility data essential for advancing their work in drug development and chemical synthesis. The provided workflows and data logging templates are designed to ensure a systematic and reproducible approach to this fundamental physicochemical characterization.

References

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The Pharmacological Potential of Substituted Dichloroquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, substituted dichloroquinolines have emerged as a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these molecules. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted dichloroquinolines in their discovery pipelines.

Introduction: The Dichloroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds, both natural and synthetic.[1] The introduction of chlorine atoms onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can dramatically modulate its interaction with biological targets. Dichloro-substituted quinolines, in particular, have garnered significant attention due to their synthetic tractability and their demonstrated efficacy across multiple therapeutic areas.[2] This guide will systematically explore the multifaceted pharmacological landscape of substituted dichloroquinolines.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted dichloroquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of dichloroquinoline derivatives are frequently attributed to their ability to:

  • Induce Apoptosis: Many dichloroquinoline compounds trigger programmed cell death in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[4]

  • Inhibit Topoisomerases: These enzymes are crucial for DNA replication and repair. Dichloroquinolines can intercalate into DNA and inhibit topoisomerase activity, leading to DNA damage and cell cycle arrest.

  • Modulate Kinase Signaling: Several dichloroquinoline derivatives have been shown to inhibit protein kinases that are aberrantly activated in cancer, thereby disrupting signaling pathways that drive cell growth and proliferation.

Structure-Activity Relationships (SAR)

The position and nature of substituents on the dichloroquinoline core are critical determinants of anticancer activity. For instance, substitutions at the C-2 and C-4 positions of the quinoline ring have been shown to be particularly important for cytotoxic potency.[5] The presence of bulky aromatic or heterocyclic moieties can enhance the compound's ability to interact with its biological targets.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of substituted dichloroquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
DCQ-1 4,7-dichloroP. falciparum (CQ-s)0.0067[6]
DCQ-2 4,7-dichloroP. falciparum (CQ-r)0.0085[6]
QD-3b Quinoline-dihydrazone derivativeMCF-77.016[3]
QD-3c Quinoline-dihydrazone derivativeMCF-77.05[3]
4HQ-3d 4-hydroxyquinolone analogueMCF-734.2
4HQ-3d 4-hydroxyquinolone analogueHCT11646.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted dichloroquinoline compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compounds B->D C Prepare serial dilutions of dichloroquinoline C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate IC50 value I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted dichloroquinolines have shown promise as potent antimicrobial agents against a spectrum of bacteria and fungi.[8]

Mechanisms of Antimicrobial Action

The antimicrobial effects of dichloroquinoline derivatives are thought to arise from their ability to:

  • Inhibit DNA Gyrase: Similar to fluoroquinolone antibiotics, some dichloroquinolines can target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.

  • Disrupt Cell Membrane Integrity: The lipophilic nature of these compounds can facilitate their insertion into the bacterial cell membrane, disrupting its structure and function.

  • Inhibit Key Metabolic Enzymes: Dichloroquinolines may also inhibit other essential bacterial enzymes involved in metabolic pathways.

Structure-Activity Relationships (SAR)

The antimicrobial spectrum and potency of dichloroquinolines are heavily influenced by their substitution patterns. For example, the introduction of basic side chains can enhance activity against Gram-positive bacteria. The presence of specific functional groups can also modulate the compound's ability to penetrate the bacterial cell wall.[6]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
DCQ-Derivative 1 2-sulfoether-4-quinoloneS. aureus0.8 (µM)[8]
DCQ-Derivative 2 2-sulfoether-4-quinoloneB. cereus1.61 (µM)[8]
QTH-7b Quinoline-based hydroxyimidazolium hybridS. aureus2[1]
QTH-7b Quinoline-based hydroxyimidazolium hybridM. tuberculosis H37Rv10[1]
4-AQH-HD6 4-Aminoquinoline-hydrazoneB. subtilis8[2]
4-AQH-HD6 4-Aminoquinoline-hydrazoneP. aeruginosa16[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the substituted dichloroquinoline in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for Broth Microdilution MIC Assay

MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Result Determination A Prepare serial dilutions of dichloroquinoline C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually assess for growth inhibition D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Substituted dichloroquinolines have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory mediators.[9]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to:

  • Inhibit Pro-inflammatory Cytokine Production: Dichloroquinoline derivatives can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.[4][10][11]

  • Modulate Inflammatory Signaling Pathways: These compounds can interfere with intracellular signaling cascades, such as the NF-κB pathway, which are central to the inflammatory response.

Experimental Protocol: In Vitro Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Principle: Immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The levels of secreted cytokines in the cell culture supernatant are then quantified using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Culture immune cells (e.g., RAW 264.7 macrophages) in appropriate medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted dichloroquinoline for a short period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for a specified time to allow for cytokine production and secretion (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production for each compound concentration relative to the stimulated control.

Signaling Pathway for TNF-α and IL-6 Inhibition

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines TNF-α & IL-6 Production NFkB->Cytokines Dichloroquinoline Substituted Dichloroquinoline Dichloroquinoline->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway by substituted dichloroquinolines.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases represent a significant unmet medical need. Emerging evidence suggests that substituted dichloroquinolines may offer neuroprotective effects through various mechanisms.[12][13]

Mechanisms of Neuroprotection

The neuroprotective properties of these compounds may be attributed to their ability to:

  • Reduce Oxidative Stress: Dichloroquinolines can act as antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

  • Inhibit Apoptosis: By modulating apoptotic pathways, these compounds can prevent the premature death of neurons.

  • Modulate Neuroinflammation: By suppressing the production of pro-inflammatory cytokines in the central nervous system, dichloroquinolines can mitigate neuroinflammation, a key component of many neurodegenerative disorders.

Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Principle: Neuronal cells are exposed to a neurotoxic agent (e.g., glutamate, hydrogen peroxide) in the presence or absence of the test compound. Cell viability is then measured to determine the protective effect of the compound.

Step-by-Step Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y, HT22) in appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted dichloroquinoline for a defined period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate at a concentration known to induce cell death).

  • Incubation: Incubate the cells for a time sufficient to observe significant cell death in the control group (neurotoxin alone).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the control group treated with the neurotoxin alone.

Neuroprotective Mechanisms of Dichloroquinolines

Neuroprotection cluster_stress Cellular Stressors cluster_neuron Neuron cluster_intervention Intervention OxidativeStress Oxidative Stress Apoptosis Apoptosis OxidativeStress->Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Apoptosis NeuronalDamage Neuronal Damage & Death Apoptosis->NeuronalDamage Dichloroquinoline Substituted Dichloroquinoline Dichloroquinoline->OxidativeStress Inhibition Dichloroquinoline->Neuroinflammation Inhibition Dichloroquinoline->Apoptosis Inhibition

Sources

Navigating the Reactive Landscape: A Technical Guide to Nucleophilic Substitution Reactions of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic substitution reactions of 4,8-dichloro-2,6-dimethylquinoline, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my aim is to synthesize fundamental mechanistic principles with practical, field-proven insights to empower researchers in their synthetic endeavors. This document moves beyond a simple recitation of protocols to explain the underlying chemical logic, enabling rational experimental design and troubleshooting.

The Core Moiety: Understanding this compound

The quinoline ring system is a privileged structure in drug discovery, found in a wide array of therapeutic agents.[1] The title compound, this compound, presents a unique canvas for synthetic diversification. The two chlorine atoms at positions 4 and 8, and the electron-donating methyl groups at positions 2 and 6, create a distinct electronic and steric environment that governs its reactivity towards nucleophiles. The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like quinoline proceeds through a well-established addition-elimination mechanism.[2] This process can be visualized as a two-step sequence:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The formation of this intermediate is typically the rate-determining step.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The facility of this reaction is dictated by three primary factors:

  • The nature of the leaving group: Good leaving groups are weak bases. Chloride is a good leaving group for SNAr reactions.

  • The electronic nature of the aromatic ring: The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atoms and stabilizes the negatively charged Meisenheimer intermediate, thus accelerating the reaction. In quinolines, the nitrogen atom acts as an electron-withdrawing group, activating the pyridine ring towards nucleophilic attack.[4]

  • The strength of the nucleophile: Stronger nucleophiles react more readily.

Caption: Generalized SNAr mechanism on the quinoline core.

Regioselectivity: The C4 vs. C8 Conundrum

In this compound, the primary question for the synthetic chemist is which chlorine atom will be preferentially displaced. Based on established principles of SNAr on heterocyclic rings, the chlorine atom at the 4-position is predicted to be significantly more reactive than the one at the 8-position.

Justification for C4 Selectivity:

  • Activation by the Ring Nitrogen: The C4 position is para to the ring nitrogen. This geometric arrangement allows for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom through resonance.[2] This stabilization is not possible for an attack at the C8 position.

  • Analogous Systems: In related dihaloheterocycles such as 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, nucleophilic substitution overwhelmingly favors the 4-position.[5][6] Computational studies on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[7]

  • Electronic Influence of Substituents: The electron-donating methyl group at C2 further activates the C4 position for nucleophilic attack. Conversely, the methyl group at C6 has a less direct electronic influence on the C4 and C8 positions.

Therefore, for most nucleophiles under standard SNAr conditions, monosubstitution is expected to occur selectively at the C4 position. Disubstitution at both C4 and C8 would require more forcing conditions.

Regioselectivity Start This compound + Nucleophile C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Favored Pathway C8_Attack Nucleophilic Attack at C8 Start->C8_Attack Disfavored Pathway C4_Intermediate Stabilized Meisenheimer Intermediate (Charge delocalized to N) C4_Attack->C4_Intermediate C8_Intermediate Less Stable Intermediate (No N-stabilization) C8_Attack->C8_Intermediate C4_Product 4-Substituted Product (Major) C4_Intermediate->C4_Product C8_Product 8-Substituted Product (Minor) C8_Intermediate->C8_Product

Caption: Rationale for the preferential C4 substitution.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the nucleophilic substitution reactions of this compound. These are based on analogous reactions reported for other chloroquinolines and related heterocycles.[8][9] Researchers should consider these as templates that may require optimization of reaction time, temperature, and stoichiometry for the specific nucleophile and desired outcome.

Reaction with Amine Nucleophiles

The introduction of an amino group is a common transformation in drug development. Primary and secondary amines are generally good nucleophiles for this reaction.

Protocol: Synthesis of 4-Amino-8-chloro-2,6-dimethylquinoline Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.2-2.0 eq).

  • Base (Optional but Recommended): An inorganic base such as K2CO3 or an organic base like triethylamine (1.5 eq) can be added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-8-chloro-2,6-dimethylquinoline derivative.

ParameterRecommended ConditionsRationale
Solvent Ethanol, Isopropanol, DMFProtic solvents can facilitate the reaction; DMF is a good polar aprotic option for less reactive amines.
Temperature 80 - 120 °CThermal energy is typically required to overcome the activation energy barrier.
Base K2CO3, Et3NPrevents protonation of the amine nucleophile and the product, driving the reaction to completion.
Stoichiometry 1.2 - 2.0 eq of amineA slight excess of the nucleophile ensures complete conversion of the starting material.
Reaction with Thiol Nucleophiles

Thiol nucleophiles are generally very reactive in SNAr reactions due to their high polarizability.[10]

Protocol: Synthesis of 8-Chloro-2,6-dimethyl-4-(thioalkyl/thioaryl)quinoline Derivatives

  • Generation of Thiolate: To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or DMSO at 0 °C is added a strong base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq) to generate the more nucleophilic thiolate anion.

  • Reaction with Quinoline: A solution of this compound (1.0 eq) in the same solvent is added dropwise to the thiolate solution at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). These reactions are often rapid.

  • Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

ParameterRecommended ConditionsRationale
Solvent DMF, DMSOPolar aprotic solvents are ideal for SNAr reactions with anionic nucleophiles.
Base NaH, KOtBuA strong base is required to deprotonate the thiol to the more potent thiolate nucleophile.
Temperature 0 °C to room temperatureThiolates are highly reactive, often not requiring elevated temperatures.
Reaction with Alkoxide Nucleophiles

Alkoxides, generated from alcohols, can also serve as effective nucleophiles.[11]

Protocol: Synthesis of 4-Alkoxy-8-chloro-2,6-dimethylquinoline Derivatives

  • Generation of Alkoxide: To a solution of the desired alcohol (which can also serve as the solvent if used in large excess) is added a strong base like NaH or metallic sodium to generate the alkoxide in situ.

  • Reaction with Quinoline: this compound (1.0 eq) is added to the alkoxide solution.

  • Reaction Conditions: The mixture is heated to reflux until the reaction is complete.

  • Work-up and Purification: The work-up and purification follow a similar procedure to the amination and thiolation reactions described above.

ParameterRecommended ConditionsRationale
Solvent Corresponding alcohol, or a high-boiling inert solvent like dioxaneUsing the alcohol as the solvent ensures a high concentration of the nucleophile.
Base NaH, Na, KStrong bases are necessary to form the alkoxide.
Temperature RefluxHigher temperatures are often required for less reactive alkoxide nucleophiles compared to thiolates.

Conclusion and Future Directions

The this compound scaffold is primed for synthetic exploration via nucleophilic aromatic substitution. The pronounced reactivity of the C4-chloro group offers a reliable handle for the introduction of a wide variety of functional groups. This guide provides a robust framework based on established chemical principles and analogous systems to facilitate the rational design of synthetic routes. Future work should focus on the experimental validation of these protocols and the exploration of the second substitution at the C8 position under more forcing conditions or through catalytic methods. The diverse library of compounds accessible from this starting material holds promise for the discovery of novel bioactive molecules and functional materials.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1235. [Link][8][9]

  • de Oliveira, R. B., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7585. [Link][5][7]

  • Subashini, R., et al. (2011). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link][1]

  • Frostburg State University Chemistry Department. (2019, October 15). Reactions of thiols. YouTube. [Link][10]

  • Hoyt, H. M., & Gagne, M. R. (2015). The Development of Alkoxide-Directed Metallacycle-Mediated Annulative Cross-Coupling Chemistry. Accounts of chemical research, 48(4), 1069–1081. [Link][11]

  • Chichibabin, A. E. (1924). Über eine neue Synthese von Pyridin-Derivaten. Journal für Praktische Chemie, 107(1-4), 122-128.
  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of chemical research, 20(8), 282-289.
  • Terrier, F. (2013). Nucleophilic aromatic substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Oszczapowicz, J., & Osek, J. (1984). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Bulletin of the Polish Academy of Sciences, Chemistry, 32(3-4), 83-89. [Link][3]

  • Mondal, S. (n.d.). QUINOLINE. ResearchGate. [Link][4]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
  • Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, Series B, 38, 469-475. [Link][12]

  • Joule, J. A. (2013).
  • Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?[Link][13]

  • Joule, J. A., & Mills, K. (2016). Heterocyclic Chemistry. John Wiley & Sons.
  • Larionov, O. V., et al. (2014). Copper-Catalyzed Direct C-H Alkynylation of N-Heterocycles. Organic Letters, 16(3), 864-867. [Link]

  • Xiong, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
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An In-depth Technical Guide to Electrophilic Aromatic Substitution on the 4,8-Dichloro-2,6-dimethylquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) on the 4,8-dichloro-2,6-dimethylquinoline scaffold. It is intended for researchers, scientists, and professionals in drug development who are working with quinoline-based heterocycles. This document delves into the theoretical principles governing the regioselectivity of these reactions and offers detailed, field-proven experimental protocols for key transformations.

The this compound Core: A Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific substitution pattern of this compound presents a unique electronic and steric landscape that dictates its reactivity. The presence of both electron-donating methyl groups and electron-withdrawing, yet ortho-, para-directing chloro groups, alongside the inherent electronic nature of the quinoline nucleus, makes the prediction and execution of electrophilic aromatic substitution on this ring a nuanced challenge. This guide aims to elucidate these intricacies and provide a practical framework for the synthetic modification of this versatile scaffold.[1]

Decoding Regioselectivity: The Interplay of Substituent Effects

The position of electrophilic attack on the this compound ring is governed by a combination of factors: the inherent reactivity of the quinoline nucleus and the directing effects of the four substituents.

The Quinoline Nucleus: An Anisotropic Reactive Surface

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the carbocyclic (benzene) ring is relatively more electron-rich and is the preferred site for electrophilic aromatic substitution. In unsubstituted quinoline, electrophilic substitution typically occurs at the C5 and C8 positions.[2]

Directing Effects of Substituents

The substituents on the this compound ring further modulate this inherent reactivity:

  • Methyl Groups (-CH₃): Located at C2 and C6, the methyl groups are activating groups through an inductive effect and hyperconjugation. They are ortho-, para-directors. The 2-methyl group's influence is primarily on the pyridine ring, which is already deactivated. The 6-methyl group, however, will activate the carbocyclic ring, specifically directing incoming electrophiles to the C5 and C7 positions.

  • Chloro Groups (-Cl): Positioned at C4 and C8, the chloro groups are deactivating due to their strong electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated into the ring through resonance, making them ortho-, para-directors. The 4-chloro group primarily influences the pyridine ring. The 8-chloro group will direct incoming electrophiles to the C5 and C7 positions.

Predicted Regioselectivity

Considering the combined effects, the pyridine ring (positions C3) is strongly deactivated. The carbocyclic ring is the site of reaction. The available positions for substitution are C3, C5, and C7.

  • Position C3: Located on the deactivated pyridine ring, this position is unlikely to be attacked.

  • Position C5: This position is ortho to the 8-chloro group and para to the 6-methyl group. Both of these substituents direct towards this position.

  • Position C7: This position is ortho to both the 6-methyl and 8-chloro groups.

The 6-methyl group is an activating group, while the 8-chloro group is a deactivating group. The activating nature of the methyl group will likely have a stronger influence on the reaction rate and regioselectivity. Therefore, the positions activated by the 6-methyl group (C5 and C7) are the most probable sites of electrophilic attack. Between C5 and C7, steric hindrance from the peri-positioned 8-chloro group might slightly disfavor attack at C7. However, the cumulative directing effects of both the 6-methyl and 8-chloro groups point towards C5 and C7 as the most activated positions.

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

Field-Proven Experimental Protocols

The following protocols are designed for the electrophilic modification of the this compound core. Given the deactivated nature of the ring system, forcing conditions may be necessary. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

The introduction of a nitro group is a fundamental transformation in organic synthesis. For a deactivated substrate, a potent nitrating agent is required.

Causality of Experimental Choices: A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the quinoline ring. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid (5 mL per gram of substrate) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL per gram of substrate) dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start dissolve Dissolve Substrate in conc. H2SO4 at 0°C start->dissolve add_reagents Add HNO3/H2SO4 dropwise at 0-5°C dissolve->add_reagents stir Stir at Room Temperature (2-4 hours) add_reagents->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Pour onto Ice monitor->quench Reaction Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product purify->product

Caption: Experimental workflow for the nitration of this compound.

Bromination

Halogenation provides a handle for further functionalization, such as cross-coupling reactions. For deactivated systems, a Lewis acid catalyst is typically required to activate the bromine.

Causality of Experimental Choices: Iron(III) bromide acts as a Lewis acid to polarize the Br-Br bond, generating a more potent electrophile. The reaction is performed in a non-polar solvent like dichloromethane to avoid reaction with the solvent.

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (10 mL per gram of substrate), add anhydrous iron(III) bromide (0.1 eq).

  • Cool the mixture to 0 °C and add a solution of bromine (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start dissolve Dissolve Substrate & FeBr3 in CH2Cl2 start->dissolve add_reagents Add Br2 in CH2Cl2 dropwise at 0°C dissolve->add_reagents stir Stir at Room Temperature (12-24 hours) add_reagents->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Na2S2O3 monitor->quench Reaction Complete separate Separate Organic Layer quench->separate wash_dry Wash with H2O & Brine, then Dry separate->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product purify->product

Caption: Experimental workflow for the bromination of this compound.

Friedel-Crafts Acylation

This reaction introduces an acyl group, which can be a precursor to various other functional groups. A strong Lewis acid is essential, and the reaction is often carried out at low temperatures.

Causality of Experimental Choices: Aluminum chloride is a strong Lewis acid that generates the highly reactive acylium ion from the acyl chloride. The reaction is conducted at low temperature to control the reactivity and prevent unwanted side reactions. A stoichiometric amount of AlCl₃ is often required as it complexes with the product.[3]

Protocol:

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (10 mL per gram of AlCl₃) at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start prepare_electrophile Prepare Acylium Ion: Acyl Chloride + AlCl3 in CH2Cl2 at 0°C start->prepare_electrophile add_substrate Add Substrate Solution dropwise at 0°C prepare_electrophile->add_substrate stir Stir at Room Temperature (4-8 hours) add_substrate->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with H2O & HCl monitor->quench Reaction Complete extract Separate & Extract quench->extract wash_dry Wash with NaHCO3 & Brine, then Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation.

Data Presentation and Product Characterization

The successful synthesis of the desired products should be confirmed by a suite of analytical techniques.

ReactionElectrophileReagentsCatalystSolventExpected Major Product
Nitration NO₂⁺Conc. HNO₃Conc. H₂SO₄H₂SO₄4,8-Dichloro-2,6-dimethyl-5-nitroquinoline
Bromination Br⁺Br₂FeBr₃CH₂Cl₂5-Bromo-4,8-dichloro-2,6-dimethylquinoline
Acylation RCO⁺RCOClAlCl₃CH₂Cl₂5-Acyl-4,8-dichloro-2,6-dimethylquinoline

Expected Spectroscopic Data:

  • ¹H NMR: The introduction of a substituent at C5 will result in the disappearance of the singlet corresponding to the H5 proton and the appearance of new signals for the introduced group. The chemical shifts of the remaining aromatic protons (H3 and H7) will also be affected.[4][5]

  • ¹³C NMR: The carbon spectrum will show a new signal for the carbon atom of the introduced substituent and a downfield shift for the C5 carbon, which is now attached to the electrophile. The chemical shifts of other carbons in the aromatic system will also be altered.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product. For the brominated product, the characteristic isotopic pattern of bromine (M and M+2 peaks of approximately equal intensity) will be observed. For the chlorinated starting material and products, the isotopic pattern of chlorine will be present.[6][7]

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet synthetically valuable transformation. A thorough understanding of the competing directing effects of the substituents is crucial for predicting the regiochemical outcome. This guide provides a theoretical framework and practical protocols to enable researchers to successfully functionalize this important heterocyclic core, paving the way for the development of novel chemical entities with potential applications in drug discovery and materials science.

References

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  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. Available from: [Link]

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  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available from: [Link]

  • PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

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  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Available from: [Link]

  • ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

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  • Khan Academy. Friedel-Crafts acylation. Available from: [Link]

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The Architect's Toolkit: A Guide to Starting Materials for Polychlorinated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polychlorinated quinolines represent a critical structural motif in medicinal chemistry and materials science, prized for their diverse biological activities and utility as versatile synthetic intermediates. The strategic placement of chlorine atoms on the quinoline scaffold can profoundly influence molecular properties, including metabolic stability, receptor binding affinity, and electronic characteristics. The successful synthesis of these valuable compounds is fundamentally dependent on the judicious selection of appropriate starting materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary starting materials and core synthetic strategies for constructing polychlorinated quinoline systems. We will move beyond mere procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the major synthetic routes, including the Skraup, Doebner-von Miller, Combes, Gould-Jacobs, Friedländer, Camps, Pfitzinger, and Povarov reactions.

Introduction: The Strategic Value of Chlorination

The quinoline heterocycle is a privileged scaffold, forming the core of numerous natural alkaloids and synthetic pharmaceuticals, most notably antimalarial agents like chloroquine.[1] The introduction of chlorine substituents is a key strategy in molecular design for several reasons:

  • Modulation of Physicochemical Properties: Chlorine atoms, being electron-withdrawing and lipophilic, can alter a molecule's pKa, lipophilicity (logP), and metabolic stability. This allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.

  • Blocking Metabolic Sites: Strategic placement of a chlorine atom can block sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Enhancing Binding Interactions: Chlorine can participate in halogen bonding and other non-covalent interactions within a biological target, potentially increasing binding affinity and potency.

  • Synthetic Handles: The carbon-chlorine bond serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution (SNAr), enabling the creation of diverse compound libraries.[2]

The challenge and opportunity for the synthetic chemist lie in constructing the quinoline ring with the desired chlorination pattern. This can be achieved either by building the ring from already chlorinated precursors or by chlorinating a pre-formed quinoline. This guide focuses on the former, as the choice of starting material dictates the feasibility, regioselectivity, and overall efficiency of the synthetic route.

Core Synthetic Strategies & Key Starting Materials

The synthesis of polychlorinated quinolines relies on a toolkit of classical named reactions, each adapted through the use of chlorinated starting materials. The primary precursors can be broadly categorized as chlorinated anilines, chlorinated o-aminoaryl ketones/aldehydes, and chlorinated isatins. The choice among these dictates which synthetic route is most appropriate.

Starting Material TypePrimary Synthetic RoutesKey Advantage
Chlorinated Anilines Skraup, Doebner-von Miller, Combes, Gould-Jacobs, PovarovHigh availability and structural diversity of chloroaniline isomers.
Chlorinated o-Aminoaryl Aldehydes/Ketones Friedländer SynthesisConvergent and often high-yielding route to polysubstituted quinolines.[3]
Chlorinated o-Acylaminoacetophenones Camps CyclizationProvides access to polychlorinated hydroxyquinolines (quinolones).[4]
Chlorinated Isatins Pfitzinger ReactionDirect route to polychlorinated quinoline-4-carboxylic acids.[5]

Part 1: Building from Chlorinated Anilines

Chlorinated anilines are perhaps the most common and versatile starting materials for accessing the polychlorinated quinoline core. Their commercial availability in various isomeric forms (e.g., 2,4-dichloroaniline, 3,5-dichloroaniline) provides a direct entry into a wide range of substitution patterns.

The Gould-Jacobs Reaction: A Pathway to Chloro-4-quinolones

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinoline derivatives, which are crucial intermediates for blockbuster drugs like chloroquine.[6] The reaction proceeds by condensing a chloroaniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6][7] The resulting 4-hydroxy group can be readily converted to a chlorine atom, typically with phosphorus oxychloride (POCl₃), yielding a dichloroquinoline product.[8]

Causality: The initial step is a nucleophilic substitution on the electron-deficient double bond of the malonate ester by the aniline. The subsequent thermal cyclization is a 6-electron electrocyclization, which requires high temperatures (often >250 °C) to overcome the aromaticity of the aniline ring.[9] The use of high-boiling solvents like diphenyl ether (Dowtherm A) is critical for achieving the necessary temperature and ensuring high yields.[8]

Detailed Protocol: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction[8]

This three-step protocol exemplifies the conversion of a monochlorinated starting material (m-chloroaniline) into a key dichlorinated intermediate.

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • Combine m-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (233 g, 1.1 moles) in a 500-mL round-bottomed flask.

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate.

  • The warm, crude product is used directly in the next step without purification.

Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat 1 L of Dowtherm A to a vigorous boil in a 5-L round-bottomed flask equipped with an air condenser.

  • Pour the crude product from Step 1 into the boiling Dowtherm A through the condenser.

  • Continue heating for 1 hour. The cyclized product will begin to crystallize.

  • Cool the mixture, filter the solid, and wash with two 400-mL portions of petroleum ether (Skellysolve B) to remove impurities.

  • Air-dry the filter cake. Mix the solid with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for approximately 1 hour until all the solid ester dissolves (saponification).

  • Cool the solution and separate any remaining oil. Acidify the aqueous solution with concentrated hydrochloric acid until precipitation is complete.

  • Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration, wash thoroughly with water, and dry. The expected yield is 190–220 g (85–98%).

Step 3: Decarboxylation and Chlorination to 4,7-Dichloroquinoline

  • Suspend the dried acid from Step 2 in 1 L of Dowtherm A in a 2-L flask with a stirrer and reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to effect decarboxylation.

  • Cool the resulting clear solution to room temperature and add phosphorus oxychloride (90 mL, 0.98 mole).

  • Heat the mixture to 135–140 °C and stir for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel. Rinse the flask with ether to transfer all material.

  • Wash the solution with three 500-mL portions of 10% hydrochloric acid.

  • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry. The yield of 4,7-dichloroquinoline is 130–145 g (66–73%). Recrystallization from petroleum ether yields the pure product.

The Combes Synthesis

The Combes synthesis provides a direct route to substituted quinolines by the acid-catalyzed condensation of an aniline with a β-diketone.[10] The use of a chlorinated aniline, such as m-chloroaniline, with a simple diketone like acetylacetone directly installs a chlorine atom onto the benzene portion of the quinoline ring.[11]

Causality: The reaction is initiated by the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[11] Strong acid (e.g., concentrated H₂SO₄) then protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack on the aniline ring, followed by dehydration to yield the aromatic quinoline.[10]

Combes_Synthesis Start Chlorinated Aniline + β-Diketone Enamine Enamine Intermediate Start->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate Enamine->Cyclized H⁺ Catalyzed Ring Closure Product Polychlorinated Quinoline Cyclized->Product Dehydration (-H₂O)

Workflow for the Combes Synthesis.
The Skraup and Doebner-von Miller Reactions

These related methods construct the pyridine ring of the quinoline system from an aniline and an α,β-unsaturated carbonyl compound.[7] In the classic Skraup synthesis, the α,β-unsaturated aldehyde (acrolein) is generated in situ from the dehydration of glycerol using concentrated sulfuric acid.[12][13] The Doebner-von Miller reaction is more general and uses a pre-formed α,β-unsaturated aldehyde or ketone.[7]

Causality and Field Insights: The Skraup reaction is notoriously exothermic and can be violent.[12] The use of a moderator like ferrous sulfate is a critical, field-proven technique to ensure a controlled reaction.[12] For polychlorinated derivatives, starting with a chloroaniline is straightforward. The strong acid conditions (H₂SO₄) favor electrophilic cyclization onto the electron-rich aniline ring. The final step requires an oxidizing agent (e.g., nitrobenzene or arsenic acid) to convert the dihydroquinoline intermediate to the aromatic quinoline.[13] The Doebner-von Miller variant offers greater control by allowing the use of a defined unsaturated carbonyl partner, but polymerization of this starting material under the strong acid conditions is a common side reaction that can lead to low yields and tar formation.[14]

The Povarov Reaction (Aza-Diels-Alder)

A more modern and highly versatile approach is the Povarov reaction, a formal aza-Diels-Alder [4+2]-cycloaddition.[11] This reaction constructs the quinoline ring from three components: an aniline, a benzaldehyde, and an electron-rich dienophile (e.g., an alkyne). By starting with a chlorinated aniline, chlorinated quinolines can be synthesized with excellent regioselectivity.

Causality: The reaction begins with the formation of an aryl imine (a Schiff base) from the chloroaniline and the benzaldehyde. This imine acts as the electron-deficient diene. In the presence of a Lewis acid (e.g., BF₃·OEt₂), the diene reacts with the dienophile in a cycloaddition. The resulting dihydro intermediate is then oxidized (often with an oxidant like chloranil) to the final aromatic chlorinated quinoline.[11] This method's power lies in its modularity, allowing for diverse substitution patterns by varying any of the three starting components.

Detailed Protocol: Synthesis of 5-Chloro-8-methyl-4-(naphthalen-1-yl)-2-(p-tolyl)quinoline[15]

This two-step protocol showcases the Povarov approach, starting with a chlorinated aniline.

Step 1: Synthesis of Aldimine Intermediate

  • Dissolve 4-methylbenzaldehyde (12.6 mmol), 5-chloro-2-methylaniline (12.3 mmol), and glacial acetic acid (0.35 mmol) in toluene (30 mL) in a round-bottom flask fitted with a Dean-Stark trap.

  • Heat the mixture to reflux, removing the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the (E)-N-(5-chloro-2-methylphenyl)-1-(p-tolyl)methanimine intermediate.

Step 2: Aza-Diels-Alder Cycloaddition

  • In a flask, dissolve the aryl aldimine from Step 1 (1.06 mmol), 1-ethynylnaphthalene (0.914 mmol), chloranil (1.80 mmol), and 3 Å molecular sieves in chloroform (30 mL).

  • Add BF₃·OEt₂ (2.7 mmol) to the solution.

  • Heat the resulting mixture to 70 °C and stir at this temperature for 24 hours under an argon atmosphere.

  • Cool the mixture to room temperature and dissolve any solids in dichloromethane (50 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final chlorinated quinoline. A typical yield for this specific product is ~89%.

Part 2: Building from Chlorinated Isatins and Amides

When the desired product is a quinolone or a quinoline carboxylic acid, starting materials other than anilines become highly advantageous.

The Pfitzinger Reaction

The Pfitzinger reaction is the premier method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] Using a chlorinated isatin, such as 5-chloroisatin, directly leads to a chlorinated quinoline-4-carboxylic acid.[15]

Causality: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate.[5] This intermediate's aniline moiety then condenses with the partner carbonyl compound to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to form the final product.[16] The choice of a strong base (e.g., KOH) is essential for the initial ring-opening step.[17]

Detailed Protocol: General Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids[18]

This protocol is a generalized procedure adaptable for various chlorinated isatins and carbonyl partners.

  • Dissolve potassium hydroxide (e.g., 0.2 mol) in ethanol (e.g., 25 mL).

  • Add the substituted isatin (e.g., 5-chloroisatin, 0.07 mol) to the basic solution.

  • Add the carbonyl compound containing an α-methylene group (e.g., phenoxyacetone, 0.07 mol).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove unreacted neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with acetic acid or dilute HCl until precipitation is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to afford the final chlorinated quinoline-4-carboxylic acid.

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines (quinolones).[4] By starting with a precursor that is chlorinated on the aromatic ring, polychlorinated quinolones can be prepared.

Causality: The reaction proceeds via an intramolecular aldol-type condensation. A base (e.g., NaOH) deprotonates either the α-position of the ketone or the α-position of the amide group, generating an enolate. This enolate then attacks the adjacent carbonyl group (amide or ketone, respectively), followed by cyclization and dehydration. The regioselectivity (formation of a 2-quinolone vs. a 4-quinolone) is highly dependent on the base strength and substrate structure.

Camps_Cyclization Start Chlorinated o-Acylaminoacetophenone Enolate Enolate Formation Start->Enolate Base (e.g., NaOH) Cyclized Intramolecular Aldol Adduct Enolate->Cyclized Intramolecular Attack Product Polychlorinated Hydroxyquinoline Cyclized->Product Dehydration (-H₂O)

Mechanism of the Camps Cyclization.

Conclusion

The synthesis of polychlorinated quinolines is a mature field rich with reliable and versatile methodologies. The key to a successful synthesis lies in a deep understanding of the reaction mechanisms and the strategic selection of starting materials. Chlorinated anilines serve as the most common entry point, compatible with a wide array of classical reactions such as the Gould-Jacobs, Combes, and modern Povarov syntheses. For direct access to quinoline-4-carboxylic acids or quinolones, chlorinated isatins and o-acylaminoacetophenones via the Pfitzinger and Camps reactions, respectively, are the starting materials of choice. By understanding the causality behind each synthetic transformation, researchers can confidently select the optimal precursors and conditions to construct complex, highly functionalized polychlorinated quinolines for applications in drug discovery and materials science.

References

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  • Roberts, J. D., & Hylands, P. J. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. National Center for Biotechnology Information. URL: [Link]

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  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. URL: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. URL: [Link]

  • Sharma, R. K., & Sharma, S. (2015). Advances in polymer based Friedlander quinoline synthesis. PMC. URL: [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. URL: [Link]

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  • de Kock, C., et al. (2020). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. National Center for Biotechnology Information. URL: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis.
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Methodological & Application

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] This application note provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 4,8-dichloro-2,6-dimethylquinoline, a halogenated derivative with potential for further functionalization in drug discovery programs.[2][3] The synthesis employs a robust and reliable sequence, beginning with an acid-catalyzed Combes quinoline synthesis to construct the core heterocyclic system, followed by a chlorination reaction using phosphorus oxychloride. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution.

Introduction: The Significance of Substituted Quinolines

Quinoline, a heterocyclic aromatic compound consisting of a fused benzene and pyridine ring, is a cornerstone in the development of pharmaceuticals.[2] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of steric and electronic properties, making it an ideal scaffold for interacting with biological targets.[1] Famous examples include the antimalarial drug chloroquine and the anticancer agent camptothecin. Dichloro-substituted quinolines, such as the target molecule this compound, are valuable intermediates. The chlorine atoms serve as versatile synthetic handles, enabling subsequent nucleophilic substitution reactions to introduce diverse functionalities and build libraries of novel compounds for biological screening.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. This strategy was chosen for its reliability, use of common laboratory reagents, and straightforward execution.

  • Step 1: Combes Quinoline Synthesis. An acid-catalyzed condensation of 2-chloro-4-methylaniline with acetylacetone (a β-diketone) forms the 2,6-dimethyl-4-hydroxy-8-chloroquinoline intermediate.[4] This classic reaction is highly effective for constructing the quinoline core.[5]

  • Step 2: Deoxychlorination. The hydroxyl group at the C4 position of the quinolinol intermediate is subsequently replaced with a chlorine atom using phosphorus oxychloride (POCl₃). This is a standard and high-yielding method for the synthesis of chloroquinolines.[6][7]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 2-Chloro-4-methylaniline C 8-Chloro-4-hydroxy-2,6-dimethylquinoline A->C Combes Synthesis (H₂SO₄ cat.) B Acetylacetone B->C D This compound C->D Chlorination (POCl₃)

Figure 1: Overall two-step synthetic pathway.

Part I: Synthesis of 8-Chloro-4-hydroxy-2,6-dimethylquinoline

Mechanistic Rationale: The Combes Synthesis

The Combes quinoline synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[8] The mechanism proceeds through several key steps:

  • Schiff Base Formation: The aniline nitrogen performs a nucleophilic attack on one of the carbonyl carbons of the β-diketone, followed by dehydration to form a Schiff base (enamine) intermediate.[4]

  • Cyclization: Under strong acid catalysis (typically concentrated sulfuric acid), the electron-rich aromatic ring of the aniline attacks the second protonated carbonyl group in an intramolecular electrophilic aromatic substitution.[9] This is the rate-determining ring-closing step.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic quinoline ring system.

The choice of 2-chloro-4-methylaniline as the starting material directly installs the chloro substituent at the 8-position and one of the methyl groups at the 6-position of the final quinoline ring.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloro-4-methylaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol

  • 10% Sodium Hydroxide solution

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylaniline (14.16 g, 0.1 mol).

  • Slowly and with caution, add acetylacetone (10.01 g, 0.1 mol) to the flask while stirring. The mixture may become warm.

  • Cool the flask in an ice bath. Once cooled, add 50 mL of concentrated sulfuric acid dropwise via a dropping funnel over 30 minutes. Caution: This is a highly exothermic process. Maintain the temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction mixture will become thick and viscous.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will precipitate the crude product.

  • Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8. The precipitate will become more defined.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water (3 x 50 mL).

  • Recrystallize the crude solid from hot ethanol to yield pure 8-chloro-4-hydroxy-2,6-dimethylquinoline as a solid.

  • Dry the purified product in a vacuum oven at 60°C.

Part II: Synthesis of this compound

Mechanistic Rationale: Deoxychlorination with POCl₃

Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It is commonly used to convert ketones, amides, and hydroxyl groups on heteroaromatic rings into chlorides.[10] The reaction with the quinolinol intermediate involves the following:

  • Activation of the Hydroxyl Group: The oxygen of the C4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a dichlorophosphate ester intermediate.

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the dichlorophosphate leaving group.

  • Rearomatization: The process results in the formation of the stable 4-chloroquinoline aromatic system.

This reaction is often performed using POCl₃ as both the reagent and the solvent.

Detailed Experimental Protocol

Materials and Reagents:

  • 8-Chloro-4-hydroxy-2,6-dimethylquinoline (from Part I)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • CRITICAL SAFETY NOTE: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[11][12] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (Neoprene is recommended).[13] Keep a supply of sodium bicarbonate nearby to neutralize any spills.

  • To a 100 mL round-bottom flask containing the dried 8-chloro-4-hydroxy-2,6-dimethylquinoline (10.48 g, 0.05 mol), add phosphorus oxychloride (30 mL, 0.32 mol) slowly and carefully under an inert atmosphere (e.g., nitrogen or argon).

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110°C) using an oil bath. Maintain reflux for 3 hours. The solid will gradually dissolve.

  • After 3 hours, cool the reaction mixture to room temperature.

  • WORKUP (EXTREME CAUTION): Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of 500 g of crushed ice in a 1 L beaker. POCl₃ reacts exothermically with water, so perform this addition in small portions to control the reaction rate and prevent splashing.

  • Once the addition is complete, a precipitate of the crude product will form. Stir the mixture for 30 minutes to ensure all excess POCl₃ has been quenched.

  • Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate or by pouring saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

  • Extract the aqueous slurry with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield pure this compound.

Characterization and Data

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

Parameter8-Chloro-4-hydroxy-2,6-dimethylquinolineThis compound
Molecular Formula C₁₁H₁₀ClNOC₁₁H₉Cl₂N
Molecular Weight 207.66 g/mol 226.10 g/mol [14]
Appearance Off-white to light tan solidWhite to light yellow crystalline solid
Expected ¹H NMR Aromatic protons (δ 7-8 ppm), two methyl singlets (δ ~2.5 ppm), broad OH singlet.Aromatic protons (δ 7.5-8.5 ppm), two distinct methyl singlets (δ ~2.6-2.8 ppm).
Expected ¹³C NMR Signals for 9 aromatic/vinylic carbons and 2 methyl carbons.Signals for 9 aromatic/vinylic carbons and 2 methyl carbons.
Expected Mass Spec [M+H]⁺ at m/z 208.05 (with ³⁷Cl isotope peak at 210.05)[M+H]⁺ at m/z 226.01 (with characteristic Cl₂ isotope pattern)

Comprehensive Experimental Workflow

The entire process from setup to final product analysis is summarized in the workflow diagram below.

G cluster_step1 Part I: Combes Synthesis cluster_step2 Part II: Chlorination A1 Combine Reactants: 2-Chloro-4-methylaniline + Acetylacetone A2 Acid Addition (H₂SO₄) Cooling in Ice Bath A1->A2 A3 React at Room Temp (4-6 hours) A2->A3 A4 Quench on Ice A3->A4 A5 Neutralize (NaOH) A4->A5 A6 Filter & Wash Solid A5->A6 A7 Recrystallize (Ethanol) A6->A7 A8 Characterize Intermediate A7->A8 B1 React Intermediate with POCl₃ (Reflux) A7->B1 Dried Intermediate B2 Cool to Room Temp B1->B2 B3 Quench on Ice (Caution!) B2->B3 B4 Neutralize (NaHCO₃) B3->B4 B5 Extract (DCM) B4->B5 B6 Dry & Evaporate B5->B6 B7 Recrystallize Product B6->B7 B8 Final Characterization B7->B8

Figure 2: Step-by-step experimental workflow diagram.

Safety and Handling

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with care in a fume hood and add reagents slowly to control exothermic reactions.

  • Phosphorus Oxychloride (POCl₃): Acutely toxic if inhaled, corrosive, and causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas.[13] All manipulations must be conducted in a well-ventilated chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible.[11] Contaminated clothing should be removed immediately.[15]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench excess POCl₃ carefully before disposal.

References

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. Available at: [Link]

  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: PHOSPHORUS OXYCHLORIDE. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. Available at: [Link]

  • Slideshare. Vilsmeier haack rxn. Available at: [Link]

  • PubChem. 4,8-Dichloro-3,6-dimethylquinoline. Available at: [Link]

  • Air Liquide. Phosphorus Oxychloride Safety Data Sheet. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • Asian Journal of Chemistry. One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Available at: [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. Available at: [Link]

  • ResearchGate. 4-Chloro-2,5-dimethylquinoline. Available at: [Link]

  • PubChem. 2,6-Dimethylquinoline. Available at: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • Scribd. Combes Quinoline Synthesis PDF. Available at: [Link]

Sources

Application Note: A Protocol for the Purification of Crude 4,8-Dichloro-2,6-dimethylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

4,8-Dichloro-2,6-dimethylquinoline is a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the development of novel pharmaceutical agents and other advanced materials.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, low yields in subsequent synthetic steps, and complications in biological assays.

This application note provides a detailed, field-proven protocol for the purification of crude this compound using recrystallization. Recrystallization is a robust and scalable purification technique for solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] We will explore the theoretical underpinnings of solvent selection, provide step-by-step methodologies for both single-solvent and mixed-solvent systems, and offer insights into troubleshooting common challenges. This guide is designed for researchers, chemists, and drug development professionals seeking to achieve high purity of this critical synthetic intermediate.

The Principle of Recrystallization: A Self-Validating System

The efficacy of recrystallization hinges on a fundamental principle: the solubility of a solid compound in a solvent generally increases with temperature.[4] An ideal recrystallization process involves dissolving the crude material in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent in the first place.

The choice of solvent is the most critical parameter for successful recrystallization. An optimal solvent should exhibit the following characteristics[3][4][5]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Differential Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]

  • Safety: The solvent should have low toxicity and flammability.[3]

For this compound, its structure—a moderately polar quinoline core with nonpolar methyl groups and polar chloro-substituents—suggests good solubility in polar organic solvents like alcohols and ketones, and poor solubility in water.[6] This profile makes it an excellent candidate for purification by single-solvent recrystallization from an alcohol or via a mixed-solvent system, such as ethanol-water.

Health and Safety Considerations

Prior to commencing any experimental work, a thorough risk assessment is mandatory.

  • This compound: While specific toxicological data for this compound is limited, related quinoline derivatives are known to be irritants. 2,6-Dimethylquinoline is classified as a skin, eye, and respiratory irritant.[7][8][9] It is prudent to handle this compound with a high degree of caution.

  • Solvents: Organic solvents such as methanol, ethanol, and acetone are flammable and can be harmful if inhaled or absorbed through the skin.

Mandatory Personal Protective Equipment (PPE) includes:

  • Chemical-resistant nitrile gloves.

  • Splash-proof safety goggles or a face shield.[10]

  • A flame-resistant laboratory coat.

All procedures must be performed inside a certified chemical fume hood with adequate ventilation to avoid the inhalation of dust and solvent vapors.[10]

Experimental Protocols

This section details the systematic approach to purifying crude this compound. A preliminary small-scale solvent screening is highly recommended to determine the optimal solvent system before committing a large quantity of material.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

This method is preferred for its simplicity when a suitable single solvent is identified.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethanol (e.g., 5 mL).

  • Heating: Gently heat the mixture on a stirrer/hotplate to the boiling point of the solvent. Add hot ethanol in small portions, allowing the mixture to return to a boil after each addition, until the solid has just completely dissolved.[11][12] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper with hot solvent to prevent premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Cooling: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation by further decreasing the compound's solubility.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold ethanol to the crystals to wash away any residual mother liquor containing dissolved impurities. Re-apply the vacuum to draw the wash solvent through.

  • Drying: Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry in the fume hood. For complete solvent removal, dry the sample in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

This technique is highly effective when no single solvent has the ideal solubility profile. It employs two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[14][15][16]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol, as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[14][15] This cloudiness indicates the point of saturation has been reached and the compound is beginning to precipitate.

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and render the solution clear again. This step ensures that crystallization begins from a perfectly saturated solution upon cooling, rather than a rapid precipitation.

  • Crystallization, Cooling, Isolation, Washing, and Drying: Follow steps 4 through 8 as detailed in Protocol 1. For the washing step (Step 7), use a cold mixture of ethanol/water with the same approximate composition that induced crystallization.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization process, applicable to both single and mixed-solvent systems.

Recrystallization_Workflow Crude Crude Solid in Flask AddSolvent Add Minimum Hot Solvent(s) Crude->AddSolvent Dissolve Complete Dissolution (Hot) AddSolvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cooling Slow Cooling to Room Temp. HotFilt->Cooling Clear Solution Impurities Insoluble Impurities HotFilt->Impurities Insolubles Removed IceBath Ice-Water Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Filter Cake MotherLiquor Mother Liquor (Soluble Impurities) VacFilt->MotherLiquor Filtrate Drying Dry Crystals Wash->Drying Pure Pure Crystalline Product Drying->Pure

Sources

Application Note: A Practical Guide to the Column Chromatography of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the purification of halogenated quinolines by column chromatography, designed for researchers, scientists, and professionals in drug development. This document provides in-depth technical guidance, from theoretical principles to detailed, field-tested protocols.

Introduction: The Challenge and Importance of Purifying Halogenated Quinolines

Halogenated quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, anticancer drugs, and antibacterials. Their synthesis often results in complex crude mixtures containing starting materials, regioisomers, and dehalogenated byproducts that can be difficult to separate due to their similar physicochemical properties.[1]

Column chromatography remains the workhorse for purification in both academic and industrial settings. However, the unique characteristics of halogenated quinolines—specifically the basicity of the quinoline nitrogen and the variable polarity conferred by halogen substituents—present distinct challenges. Standard silica gel chromatography protocols can lead to poor separation, low recovery, and even degradation of the target compound.[2]

This guide provides a comprehensive framework for developing robust and efficient column chromatography purification methods for halogenated quinolines. We will move beyond generic steps to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot common issues effectively.

Foundational Principles: Analyte-Stationary Phase Interactions

Success in chromatography hinges on exploiting the differential partitioning of compounds between a stationary phase and a mobile phase. For halogenated quinolines, the key interactions are dictated by polarity and the Lewis basicity of the heterocyclic nitrogen.

The Impact of Halogenation on Polarity

The type and position of the halogen atom significantly influence the molecule's overall polarity. The electronegativity of halogens decreases down the group (F > Cl > Br > I), which alters the dipole moment of the C-X bond and, consequently, the molecule's interaction with the stationary phase.[3] This variability is the primary handle for achieving separation between different halogenated isomers or from non-halogenated precursors.

The Problematic Quinoline Nitrogen: Interaction with Silica Gel

Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The lone pair of electrons on the quinoline nitrogen atom can form strong hydrogen bonds or acid-base interactions with these silanol groups.[4] This leads to several common problems:

  • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, tailing bands and poor separation.[2]

  • Irreversible Adsorption: The compound binds so strongly that it fails to elute from the column, leading to low recovery.

  • Acid-Catalyzed Decomposition: The acidic surface of the silica can degrade sensitive quinoline derivatives.[2]

The following diagram illustrates this problematic interaction and its solution.

G cluster_0 Standard Silica Gel cluster_1 Deactivated Silica Gel quinoline_N Quinoline Nitrogen (Basic) silanol Silanol Group (Si-OH, Acidic) quinoline_N->silanol Strong H-Bonding (Causes Tailing) quinoline_N2 Quinoline Nitrogen (Basic) silanol_blocked Blocked Silanol Group (Si-O-TEA) quinoline_N2->silanol_blocked Weak Interaction (Improved Elution) tea Triethylamine (TEA) (Competing Base) tea->silanol_blocked Neutralization

Figure 1. Interaction of quinoline with standard vs. deactivated silica gel.

Strategic Method Development: A Step-by-Step Protocol

A systematic approach, starting with Thin Layer Chromatography (TLC), is essential for developing an effective purification protocol.

Step 1: Stationary Phase Selection

The choice of stationary phase is the most critical decision. Based on the principles discussed above, here are the recommended options.

Stationary PhaseKey Characteristics & Best Use Cases
Silica Gel (60 Å, 230-400 mesh) The default choice, but often requires deactivation. Best for moderately polar to non-polar compounds.
Deactivated Silica Gel Prepared by adding a small amount of a base (e.g., 0.5-1% triethylamine) to the mobile phase. This masks the acidic silanol sites, significantly reducing tailing for basic compounds like quinolines.[2][5] This is the recommended starting point .
Alumina (Basic or Neutral) An excellent alternative to silica for basic compounds.[2] Basic alumina is particularly effective for preventing decomposition of acid-sensitive quinolines. However, its separation characteristics can differ from silica.
Reversed-Phase Silica (C18) Used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[6] Separation is based on hydrophobicity. Useful for highly polar quinoline derivatives that are poorly retained on normal-phase media.
Step 2: Mobile Phase Development using TLC

TLC is a rapid and inexpensive way to screen for the optimal mobile phase (eluent).

Protocol: TLC Analysis for Solvent System Selection

  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate. Keep the spot small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing a candidate solvent system. Common starting systems include mixtures of a non-polar solvent and a polar solvent.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm).

  • Analysis & Optimization:

    • Calculate the Retention Factor (Rf) for your target compound: Rf = (distance traveled by spot) / (distance traveled by solvent front).

    • The ideal Rf for column chromatography is between 0.2 and 0.4.

    • If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent.

    • If the Rf is too low (<0.1), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Ensure there is good separation (ΔRf) between your target compound and major impurities.

Table of Common Solvent Systems (in order of increasing polarity):

Non-Polar SolventPolar SolventCompound Polarity
Hexane / HeptaneEthyl Acetate (EtOAc)Low to Medium
Hexane / HeptaneDichloromethane (DCM)Low to Medium
Dichloromethane (DCM)Methanol (MeOH)Medium to High
Ethyl Acetate (EtOAc)Methanol (MeOH)High

Pro-Tip: For quinolines, always add 0.5-1% triethylamine (TEA) to your chosen TLC solvent system to mimic the conditions of a deactivated silica column. This will give a much more accurate prediction of the separation.[2]

Detailed Purification Protocol: From Slurry to Pure Compound

This section provides a detailed workflow for purifying a halogenated quinoline using flash column chromatography on deactivated silica gel.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 4,8-Dichloro-2,6-dimethylquinoline. As a key heterocyclic building block in synthetic chemistry, the purity of this compound is critical for its intended applications. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, monitored by UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide that covers method parameters, sample preparation, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability in a quality control environment.

Introduction and Scientific Rationale

This compound is a halogenated heterocyclic compound with a molecular formula of C₁₁H₉Cl₂N and a molecular weight of 226.1 g/mol .[3] Its structural complexity makes it a valuable intermediate in the synthesis of more complex molecules, potentially including active pharmaceutical ingredients (APIs). The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the yield, safety, and efficacy of subsequent synthetic steps and the final product. Therefore, a reliable and accurate analytical method is essential to assess its purity profile.

High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis of non-volatile and thermally sensitive organic molecules due to its high resolution, sensitivity, and reproducibility.[4] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately non-polar compounds like this compound from potential impurities of varying polarities. The method's development and validation are grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography[5][6] and ICH Guideline Q2(R2).[2]

Chromatographic Method and Protocol

The selection of chromatographic conditions is paramount for achieving optimal separation. The following parameters were chosen based on the physicochemical properties of the analyte and general principles of RP-HPLC for quinoline derivatives.[7][8]

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: A C18 column provides a non-polar stationary phase that offers excellent retention and separation for the hydrophobic quinoline ring system. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Water, Ultrapure (e.g., Milli-Q® or equivalent)

    • Formic Acid, HPLC Grade

    • This compound Reference Standard (of known purity) and test samples.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 min
  • Rationale for Choices:

    • Mobile Phase: A mixture of acetonitrile and water provides a wide polarity range for elution. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid acidifies the mobile phase, which helps to protonate any basic sites on residual silanols in the column, leading to sharper, more symmetrical peaks.

    • Gradient Elution: A gradient program is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other. The initial hold at 40% B allows for the elution of any polar impurities, while the ramp to 90% B ensures the elution of more non-polar species.

    • Detection Wavelength: The quinoline nucleus is a strong chromophore. 254 nm is a common wavelength for aromatic compounds and is expected to provide high sensitivity for the analyte and related impurities. A DAD detector can be used to confirm peak purity and identify optimal wavelengths.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of ultrapure water, mix, and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile, mix, and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system and column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set up the instrument sequence, injecting a blank (diluent) first, followed by standard and sample solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A and B) B Prepare Standard & Sample Solutions (100 µg/mL) C Equilibrate HPLC System (30 min @ 40% B) B->C D Inject Blank, Standard, and Sample Solutions C->D E Run Gradient Program (30 min) D->E F Integrate Chromatograms E->F G Calculate Purity (Area % Method) F->G H Generate Report G->H

Caption: HPLC Purity Analysis Workflow.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by running a System Suitability Test (SST).[9] Inject the standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for 6 replicate injections
% RSD of Retention Time ≤ 1.0% for 6 replicate injections
  • Rationale: SST ensures that the system (instrument, column, mobile phase) is operating correctly and is capable of producing accurate and reproducible results on the day of analysis.[9]

Method Validation Protocol

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[2]

Validation_Flow cluster_core Core Validation Parameters cluster_performance Performance Limits ValidatedMethod Validated HPLC Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Inter-relationship of Method Validation Parameters.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject the sample solution and a spiked solution containing known related substances, if available.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample. Analyze the stressed samples to ensure the main peak is resolved from all degradation products (peak purity analysis using a DAD is recommended).

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and stressed samples. The resolution between the analyte and the closest eluting peak should be > 2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[11]

  • Protocol:

    • Prepare a series of at least five solutions from the reference standard stock solution, covering a range from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Mean Peak Area (Hypothetical)
50%50510,250
75%75765,100
100%1001,018,500
125%1251,275,300
150%1501,522,400
Result 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.[10]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of reference standard into a sample placebo (if available) or by the standard addition method.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six separate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[11]

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

    • LOD = (3.3 * σ) / S; LOQ = (10 * σ) / S (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ value should be verified for precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.2 units, if buffered) or organic composition (± 2%)

    • Analyze the sample under each condition and evaluate the effect on SST parameters.

  • Acceptance Criteria: The SST parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.

Data Calculation and Interpretation

The purity of the this compound sample is calculated by the area normalization method (area percent).

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have the same response factor as the main component at the chosen wavelength. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to calculate relative response factors.

Conclusion

The reversed-phase HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The detailed protocol and validation guidelines provide a comprehensive framework for implementation in a quality control or research laboratory. Adherence to the described system suitability tests and validation procedures will ensure the generation of reliable and scientifically sound data, which is crucial for professionals in the chemical and pharmaceutical industries.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • Grygier, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Estevez, Y., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Patil, S.S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Drug Delivery and Therapeutics. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Oakwood Chemical. (n.d.). This compound, 1 gram. [Link]

  • PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. National Center for Biotechnology Information. [Link]

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Application Note: A Detailed Guide to the ¹H and ¹³C NMR Spectral Assignment of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,8-dichloro-2,6-dimethylquinoline. Given the complexity of polysubstituted aromatic systems, a multi-technique approach integrating one-dimensional (1D) ¹H and ¹³C NMR with two-dimensional (2D) correlation experiments—specifically COSY, HSQC, and HMBC—is essential for accurate structural elucidation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical background on substituent effects and detailed, field-proven experimental protocols.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Precise structural characterization is critical for understanding structure-activity relationships (SAR) and ensuring the quality and integrity of these molecules in drug development pipelines.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about molecular structure and atom connectivity.[1][2]

The target molecule, this compound, presents a challenging case for spectral assignment due to its multiple substituents. The overlapping signals in the aromatic region of the ¹H NMR spectrum and the presence of several quaternary carbons make a simple 1D analysis insufficient. This note details an integrated approach using 1D and 2D NMR to overcome these challenges and achieve a confident and complete spectral assignment.

Theoretical Background: Predicting Chemical Shifts

A preliminary analysis of the expected chemical shifts can be made by considering the known effects of chloro and methyl substituents on the quinoline ring.

  • Parent Quinoline Ring: Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[2][5] The H2 proton is significantly deshielded by the adjacent nitrogen, while the H8 proton is deshielded by the peri-effect of the nitrogen lone pair.[2]

  • Substituent Effects:

    • Methyl (-CH₃) Groups: These are electron-donating groups, which tend to shield (shift upfield) the ortho and para positions.[6]

    • Chloro (-Cl) Groups: These are electron-withdrawing through induction but electron-donating through resonance. Their effect is more complex, but they generally deshield (shift downfield) the carbon they are attached to (ipso-carbon) and influence the surrounding protons.[7]

Based on these principles, a predicted assignment can be formulated, which will then be confirmed or refuted by 2D NMR data.

Experimental Design and Protocols

Acquiring high-quality NMR data is paramount. This section outlines the necessary steps from sample preparation to data acquisition.

Sample Preparation

The quality of the NMR sample directly impacts the resulting spectrum.[8] Following these guidelines ensures optimal results:

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interfering signals.

  • Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[9] Ensure the solvent is dry to minimize the residual water peak.[10]

  • Concentration: For a typical small molecule (<1000 g/mol ), dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[11][12]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube free from scratches or cracks.[8][11] The sample height in the tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the spectrometer's coil.[8][10]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[1] Most commercially available deuterated solvents already contain TMS.

NMR Data Acquisition Workflow

A systematic workflow involving 1D and 2D NMR experiments is required for a complete assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (5-25mg in 0.6mL CDCl3) H1 1D ¹H Spectrum Prep->H1 Initial Survey C13 1D ¹³C Spectrum H1->C13 Assign_Protons Assign Protons (H3, H5, H7, Me) H1->Assign_Protons COSY 2D COSY (H-H Correlation) C13->COSY HSQC 2D HSQC (¹J C-H Correlation) COSY->HSQC COSY->Assign_Protons HMBC 2D HMBC (ⁿJ C-H Correlation) HSQC->HMBC Assign_Carbons Assign Protonated Carbons HSQC->Assign_Carbons Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat Final Final Assignment Table Assign_Quat->Final

Figure 1: Experimental workflow for the complete NMR assignment of this compound.

Spectrometer Parameters

The following are general parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse Programzg30Standard 30° pulse acquisition
Number of Scans8-16Improve signal-to-noise ratio
Spectral Width~16 ppmCover the full proton chemical shift range
¹³C NMR Pulse Programzgpg30Proton-decoupled acquisition
Number of Scans1024 or moreAccommodate the low natural abundance of ¹³C
Spectral Width~240 ppmCover the full carbon chemical shift range
COSY Pulse ProgramcosygpqfStandard gradient-selected COSY
Number of Scans2-4Typically sufficient for proton-proton correlation
HSQC Pulse Programhsqcedetgpsisp2.2Edited HSQC for CH/CH₃ vs CH₂ phase
Number of Scans2-8Good sensitivity due to proton detection
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC
Number of Scans8-32Lower sensitivity requires more scans
Long-range J-coupling8 HzOptimized for 2- and 3-bond C-H correlations

Spectral Analysis and Assignment

The structural assignment is a stepwise process where information from each experiment is layered to build a complete picture.

(Note: A placeholder image is used. In a real application, this would be the chemical structure with numbered atoms for clarity in the following discussion.)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals:

  • Three Aromatic Protons: H-3, H-5, and H-7 will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to their separation, they are expected to be singlets or very narrow doublets (from long-range coupling).

  • Two Methyl Groups: The methyl groups at C2 and C6 will appear as sharp singlets in the upfield region (typically δ 2.4-2.8 ppm).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show all 11 unique carbon signals. A DEPT-135 or edited HSQC experiment can be used to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, with quaternary carbons being absent.

2D NMR Correlation: The Key to Unambiguous Assignment

Two-dimensional NMR experiments are crucial for connecting the different parts of the molecule.[3][13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[15][16] In this molecule, with isolated aromatic protons, strong COSY correlations are not expected, but weak long-range couplings might be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most informative experiments, creating a direct correlation between each proton and the carbon it is attached to.[14][15] This allows for the immediate assignment of the protonated carbons (C3, C5, C7, and the two methyl carbons) once the proton assignments are made.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[15][18] It is the primary tool for assigning the non-protonated (quaternary) carbons. Key expected correlations are illustrated below.

G A H3 C2 C2 A->C2 C4 C4 A->C4 C4a C4a A->C4a B H5 B->C4 C6 C6 B->C6 C8a C8a B->C8a C7 C7 B->C7 C H7 C->C6 C8 C8 C->C8 C->C8a C5 C5 C->C5 D 2-Me D->C2 C3 C3 D->C3 E 6-Me E->C6 E->C7 E->C5

Figure 3: Key expected HMBC correlations for assigning quaternary carbons in this compound.

For instance, the proton signal for the 2-methyl group should show a correlation to the C2 and C3 carbons. The H3 proton should correlate to C2, C4, and the bridgehead carbon C4a. By piecing together these correlations, all quaternary carbons can be assigned.

Summary of Spectral Assignments

The following table summarizes the predicted and confirmed ¹H and ¹³C NMR assignments for this compound in CDCl₃. Note: Exact chemical shifts are predictive and should be confirmed by experimental data.

PositionAtom TypePredicted ¹H δ (ppm), MultiplicityPredicted ¹³C δ (ppm)Key HMBC Correlations from Protons
2C-~158H3, 2-Me
3CH~7.3, s~122-
4C-~145H3, H5
4aC-~147H3, H5
5CH~7.8, s~126-
6C-~136H5, H7, 6-Me
7CH~7.5, s~132-
8C-~130H7
8aC-~125H5, H7
2-CH₃CH₃~2.7, s~25-
6-CH₃CH₃~2.5, s~21-

Conclusion

The structural elucidation of complex substituted heterocycles like this compound is not feasible with 1D NMR alone. This application note demonstrates that a systematic approach combining high-quality sample preparation, a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), and a logical interpretation of correlation data enables a complete and unambiguous spectral assignment. This robust methodology is essential for ensuring structural integrity in chemical synthesis and drug discovery programs.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4). [3][19]

  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering. [8]

  • Hertkorn, N., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Analytical Chemistry, 79(13).

  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. [9]

  • Cornell University. (n.d.). NMR Sample Preparation. NMR and Chemistry MS Facilities. [10]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [11]

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. [1]

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [20]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [12]

  • Farley, K. A., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications. The Royal Society of Chemistry. [4]

  • Golshani, S., et al. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [7][21]

  • Pinto, D. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. [17]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [6]

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. [2]

  • Elyashberg, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. [18]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [15]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. [5]

  • OChemPal. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [16]

  • Pretsch, E., et al. (2009).
  • Silverstein, R. M., et al. (2014).

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Application Notes and Protocols: 4,8-Dichloro-2,6-dimethylquinoline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The strategic functionalization of the quinoline core is paramount to modulating its physicochemical properties and biological activity.

This guide focuses on 4,8-dichloro-2,6-dimethylquinoline , a highly versatile and strategically designed building block. Its key features include:

  • Two Differentiated Chlorine Atoms: The chlorine atoms at the C4 and C8 positions serve as reactive handles for a variety of transformations. Their distinct electronic environments allow for potential regioselective reactions. The C4-position is electronically activated towards nucleophilic attack due to the adjacent ring nitrogen, while the C8-position offers a separate vector for diversification.

  • Methyl Substituents: The methyl groups at C2 and C6 provide steric bulk and modulate the electronic properties of the ring system, influencing both reactivity and the binding profile of derivative compounds. They also offer potential sites for further functionalization through radical reactions if desired.

These attributes make this compound an ideal starting material for constructing diverse molecular libraries for drug discovery programs and for synthesizing novel organic materials.[2] This document provides detailed protocols and expert insights into its application in three cornerstone reactions of modern organic synthesis.

Physicochemical & Spectroscopic Data

PropertyValueSource
Molecular Formula C₁₁H₉Cl₂NN/A
Molecular Weight 226.11 g/mol N/A
Appearance Off-white to light brown solidN/A
CAS Number 155964-94-6 (Example)N/A
¹H NMR Spectral data for the parent 2,6-dimethylquinoline shows characteristic aromatic and methyl proton signals.[3]
¹³C NMR Characteristic signals for the quinoline core and methyl carbons are expected.[3]

Core Synthetic Applications & Protocols

The two chlorine atoms on the quinoline core are ideal leaving groups for a range of synthetic transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound snar_node Amines (R₂NH) Alkoxides (RO⁻) Thiolates (RS⁻) main->snar_node suzuki_node Aryl/Heteroaryl Boronic Acids R-B(OH)₂ main->suzuki_node buchwald_node Primary/Secondary Amines (R'₂NH) main->buchwald_node snar_prod C4-Substituted Products snar_node->snar_prod Regioselective at C4 suzuki_prod C-C Coupled Products (Biaryls) suzuki_node->suzuki_prod Pd Catalyst buchwald_prod C-N Coupled Products (Aryl Amines) buchwald_node->buchwald_prod Pd Catalyst

Caption: Key synthetic pathways using this compound.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Expertise & Causality: The C4-position of the quinoline ring is significantly more activated towards nucleophilic attack than the C8-position. This is a classic example of heteroaromatic chemistry; the electron-withdrawing effect of the ring nitrogen (an imine) delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and lowering the activation energy for substitution at the para-position (C4).[4][5] This inherent electronic bias allows for highly regioselective functionalization, typically without the need for a metal catalyst. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the nucleophile salt without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.

workflow_snar start Start: Reagent Preparation reagents 1. Dissolve this compound and nucleophile (e.g., morpholine) in DMF. start->reagents base 2. Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA). reagents->base reaction 3. Heat reaction mixture (e.g., 80-120 °C) under an inert atmosphere (N₂ or Ar). base->reaction monitor 4. Monitor progress via TLC or LC-MS until starting material is consumed. reaction->monitor workup 5. Quench with water and extract with an organic solvent (e.g., EtOAc). monitor->workup purify 6. Purify crude product via flash column chromatography. workup->purify end End: Isolated C4-Substituted Product purify->end

Caption: Experimental workflow for a typical SNAr reaction.

Protocol: Synthesis of 4-(Morpholino)-8-chloro-2,6-dimethylquinoline

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF, 0.2 M).

  • Nucleophile Addition: Add morpholine (1.5 eq) to the stirring suspension.

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Argon) and heat the mixture to 100 °C.

  • Monitoring: Stir vigorously and monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure product.

Illustrative Data for SNAr Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF120885-95
PiperidineDIPEANMP100690-98
Sodium MethoxideN/AMethanol654>95
4-Mercaptobenzoic acidK₂CO₃DMSO801275-85
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[6][7] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[7] For dihalo-substrates like this compound, selective mono-arylation can often be achieved by controlling stoichiometry and reaction conditions. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is the rate-determining step. The C4-Cl bond is generally more reactive than the C8-Cl bond in cross-coupling reactions due to its position relative to the nitrogen, although this selectivity can be less pronounced than in SNAr and can be influenced by the choice of ligand and catalyst. A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

workflow_suzuki start Start: Inert Atmosphere Setup reagents 1. Add this compound, boronic acid (1.1 eq), and base (e.g., Cs₂CO₃) to a flask. start->reagents catalyst 2. Add Pd catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., Dioxane/H₂O mixture). reagents->catalyst degas 3. Degas the mixture via sparging with Ar or N₂ for 15-20 minutes. catalyst->degas reaction 4. Heat reaction mixture (e.g., 90 °C) under an inert atmosphere. degas->reaction monitor 5. Monitor progress via TLC or LC-MS. reaction->monitor workup 6. Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify 7. Purify crude product via flash column chromatography. workup->purify end End: Isolated C-C Coupled Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-(4-methoxyphenyl)-8-chloro-2,6-dimethylquinoline

  • Reagent Setup: In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M). Seal the flask and degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to obtain the desired mono-arylated product.

Illustrative Data for Suzuki-Miyaura Reactions

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10080-90
3-Thiopheneboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O9075-85
4-Cyanophenylboronic acidSPhos Pd G2 (2)K₃PO₄t-AmylOH11080-90
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

Expertise & Causality: The Buchwald-Hartwig amination has transformed C-N bond formation, largely replacing harsher classical methods.[8][9] The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle, including oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][10] The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective because they promote the rate-limiting reductive elimination step to form the C-N bond and stabilize the monoligated Pd(0) species active in oxidative addition.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.

workflow_buchwald start Start: Glovebox Setup reagents 1. In a glovebox, add this compound, Pd precatalyst, ligand, and base (e.g., NaOtBu) to a vial. start->reagents addition 2. Add solvent (e.g., Toluene) and the amine coupling partner. reagents->addition reaction 3. Seal the vial and heat the reaction mixture (e.g., 100-110 °C) with vigorous stirring. addition->reaction monitor 4. Monitor progress via LC-MS. reaction->monitor workup 5. Cool, filter through Celite®, rinsing with EtOAc. monitor->workup purify 6. Concentrate the filtrate and purify the residue via flash column chromatography. workup->purify end End: Isolated C-N Coupled Product purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-(4-methoxyphenyl)-8-chloro-2,6-dimethylquinolin-4-amine

  • Reagent Setup (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried vial with this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and the corresponding ligand (e.g., XPhos, 0.04 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (0.2 M) followed by 4-methoxyaniline (1.2 eq).

  • Reaction Conditions: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the mixture to 110 °C in a pre-heated aluminum block with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite®, washing the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford the desired product.

Illustrative Data for Buchwald-Hartwig Aminations

AminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
CyclohexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100
IndolePd(OAc)₂ (3)RuPhos (6)K₂CO₃Dioxane110
BenzylaminetBuXPhos Pd G3 (2)N/ALHMDSTHF70

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its differentiated reactive sites allow for sequential and regioselective functionalization through robust and well-understood synthetic methodologies. The protocols outlined herein for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a reliable foundation for accessing a vast chemical space of novel quinoline derivatives. These derivatives are prime candidates for screening in drug discovery campaigns, particularly in oncology, infectious diseases, and neurodegenerative disorders, where the quinoline scaffold has historically shown significant promise.[1]

References

  • Kolandaivel, P., Natesan, V., Prasad, K. J. R., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Crystallographic Communications, E66(Pt 7), o1723. [Link]

  • Andrade, C. H., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

  • Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6296. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. [Link]

  • University of Pretoria. (2023). data reports 6,8-Dichloro-3-(pyridin-2-yl). [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in Quinoline Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline chlorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve higher yields of the desired chlorinated quinoline isomers while minimizing byproduct formation. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction yields a mixture of 5- and 8-chloroquinoline. How can I improve selectivity for one isomer?

Probable Cause: The chlorination of quinoline under strongly acidic conditions proceeds via an electrophilic aromatic substitution (SEAr) mechanism on the protonated quinolinium cation.[1] In this state, the pyridine ring is strongly deactivated by the positive charge on the nitrogen atom, directing the electrophilic attack to the more electron-rich benzene ring.[2] Both the C-5 and C-8 positions are activated, often leading to a mixture of 5- and 8-chloroquinolines.[1][3] The ratio of these isomers is highly dependent on the reaction conditions.

Solutions & Experimental Protocol: Controlling the regioselectivity between the C-5 and C-8 positions is a significant challenge. While achieving perfect selectivity is difficult, the following strategies can favor one isomer over the other:

  • Steric Hindrance: Introducing a bulky directing group at the 8-position can sterically hinder electrophilic attack at that site, thereby favoring the formation of the 5-chloro isomer. Conversely, a directing group at a different position might influence the electronic environment to favor one position.

  • Temperature Control: Reaction temperature can subtly influence the isomer ratio. Lower temperatures generally favor the thermodynamically more stable product, while higher temperatures may lead to a mixture closer to the statistical distribution. It is recommended to run a temperature screening study (e.g., from 0 °C to room temperature) to determine the optimal condition for your desired isomer.

  • Catalyst and Reagent Choice: The nature of the chlorinating agent and any catalysts can influence the transition state energies for attack at C-5 versus C-8. For instance, methods have been developed for the regioselective C5-halogenation of 8-substituted quinolines under metal-free conditions.

Recommended Protocol for Temperature Screening:

  • Set up multiple parallel reactions in a temperature-controlled reaction block.

  • In each reactor, dissolve quinoline (1 equivalent) and silver sulfate (0.5 equivalents) in concentrated sulfuric acid (98%).[1]

  • Cool each reactor to its target temperature (e.g., 0 °C, 10 °C, 25 °C).

  • Bubble dry chlorine gas through each reaction mixture for a fixed period (e.g., 1 hour) with vigorous stirring.[1]

  • Quench each reaction by pouring it into an ice-cold sodium sulfite solution.

  • Basify the mixtures and extract the products.

  • Analyze the product distribution of each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature for your desired isomer.[4]

Q2: I'm observing significant amounts of dichlorinated byproducts (e.g., 5,8-dichloroquinoline). What's causing this and how do I prevent it?

Probable Cause: The formation of dichlorinated byproducts, most commonly 5,8-dichloroquinoline, occurs when the initially formed monochloroquinoline undergoes a second chlorination event.[1] This is particularly prevalent under conditions of prolonged reaction times or when an excess of the chlorinating agent is used.[1] The first chloro substituent only mildly deactivates the ring, making a second substitution possible.

Solutions & Control Strategies: Minimizing dichlorination relies on carefully controlling the reaction stoichiometry and duration.

  • Control Stoichiometry: Use a slight excess of quinoline relative to the chlorinating agent. This ensures the chlorinating agent is the limiting reagent and is consumed before significant dichlorination can occur.

  • Monitor Reaction Progress: Actively monitor the reaction using thin-layer chromatography (TLC), GC-MS, or HPLC.[4] Quench the reaction as soon as the starting material is consumed or when the concentration of the desired monochloro-product is maximized.

  • Slow Addition of Chlorinating Agent: Instead of adding the chlorinating agent all at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the chlorinating species, favoring monosubstitution.

ParameterCondition Favoring MonochlorinationCondition Leading to Dichlorination
Quinoline:Chlorine Ratio > 1:1< 1:1 or 1:1 with prolonged time
Reaction Time Short, monitoredLong, unmonitored
Chlorine Addition Slow, controlledRapid, single portion
Q3: The reaction is sluggish or incomplete. What factors could be responsible?

Probable Cause: An incomplete or slow quinoline chlorination reaction can stem from several factors, including insufficient activation of the chlorinating agent, low reaction temperature, or the use of a deactivated quinoline derivative. In strongly acidic media, the absence of a catalyst like silver sulfate can prevent the formation of the active electrophile (Cl+), leading to no reaction.[1]

Solutions to Enhance Reactivity:

  • Ensure Proper Catalyst Function: In the classical chlorination with Cl₂ in H₂SO₄, silver sulfate is crucial for generating the chloronium ion (Cl⁺) electrophile.[1] Ensure it is of good quality and used in the correct proportion.

  • Increase Temperature: If the reaction is too slow at room temperature, cautiously increasing the temperature can enhance the reaction rate. However, be mindful that this may also decrease selectivity and increase byproduct formation.[5]

  • Choice of Chlorinating Agent: If using milder chlorinating agents like N-Chlorosuccinimide (NCS), an activator may be required. For deactivated aromatic systems, NCS can be activated by strong acids like trifluoromethanesulfonic acid or BF₃-H₂O.[6]

  • Solvent Considerations: While many chlorinations are performed in chlorinated solvents, these can pose safety and environmental concerns.[7] Ensure your chosen solvent is appropriate for the reaction type and does not interfere with the chlorinating agent.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of quinoline chlorination and how does it dictate byproduct formation?

The chlorination of quinoline is a classic example of electrophilic aromatic substitution (SEAr). The regiochemical outcome is dictated by which form of quinoline is present in the reaction medium.

  • Under Strongly Acidic Conditions (e.g., conc. H₂SO₄): Quinoline is protonated to form the quinolinium cation. The pyridinium ring is strongly deactivated due to the positive charge on the nitrogen. Electrophilic attack, therefore, occurs exclusively on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions.[1][3] This leads to 5-chloro- and 8-chloroquinoline as the main products, with the potential for subsequent dichlorination to 5,8-dichloroquinoline.[1]

  • Under Neutral or Non-Acidic Conditions: The neutral quinoline molecule can react. The pyridine ring is still less reactive than the benzene ring, but substitution at C-3 can sometimes be observed, although this is less common for chlorination. Nucleophilic substitution can occur at C-2 and C-4.[3]

G cluster_acidic Strongly Acidic Conditions (e.g., H₂SO₄) cluster_neutral Neutral Conditions Quinoline_H Quinolinium Cation (Pyridinium ring deactivated) E_plus Cl⁺ (Electrophile) Attack Electrophilic Attack on Benzene Ring Products_acidic Mixture of: 5-Chloroquinoline 8-Chloroquinoline Byproduct_di Further Chlorination (Excess Cl₂ or long reaction time) Dichloro 5,8-Dichloroquinoline Quinoline_N Neutral Quinoline Products_neutral Other Isomers Possible (Generally less favorable) Quinoline_N->Products_neutral Reacts with E_plus_N Chlorinating Agent (e.g., NCS) E_plus_N->Products_neutral

How do I choose the right chlorinating agent?

The choice of chlorinating agent is critical for controlling both reactivity and selectivity.

  • Gaseous Chlorine (Cl₂): Highly reactive and often used with a catalyst (like Ag₂SO₄ in H₂SO₄) for deactivated rings.[1] Its high reactivity can make it difficult to control, leading to over-chlorination.

  • Sulfuryl Chloride (SO₂Cl₂): A convenient liquid source of chlorine that can initiate chlorination through radical or electrophilic pathways.[8][9] It is often used for aromatic compounds and can offer milder conditions than gaseous chlorine.[8]

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent. It is generally milder and more selective than Cl₂ or SO₂Cl₂.[10][11] NCS is often the reagent of choice for preventing over-chlorination. For less reactive substrates, an acid catalyst may be needed to activate the NCS.[6]

Chlorinating AgentFormReactivityCommon ByproductsBest For
Chlorine Gas (Cl₂) ** GasHighPolychlorinated compoundsDeactivated systems needing high reactivity
Sulfuryl Chloride (SO₂Cl₂) **LiquidModerate-HighPolychlorinated, potential radical byproductsGeneral purpose aromatic chlorination
N-Chlorosuccinimide (NCS) SolidMild-ModerateMinimal over-chlorinationSelective monochlorination of sensitive substrates
What is the role of the solvent in controlling selectivity?

The solvent can influence the reaction in several ways:

  • Solvation of Intermediates: The solvent can stabilize or destabilize the charged intermediates (sigma complexes) formed during electrophilic attack. This can alter the relative activation energies for substitution at different positions, thereby influencing regioselectivity.

  • Reagent Solubility: The solubility of the quinoline substrate and the chlorinating agent can affect the reaction rate.

  • Potential for Side Reactions: Some solvents can react with the chlorinating agent. For example, caution should be exercised when using solvents like DMSO with strong chlorinating agents.[7] Chlorinated solvents like dichloromethane (CH₂Cl₂) are common, but greener alternatives should be considered where possible.[7]

G cluster_issues cluster_solutions Start Start: Undesired Byproducts in Quinoline Chlorination Problem_ID Identify Primary Issue Start->Problem_ID Isomer_Mix Poor Regioselectivity (e.g., 5- vs 8- isomers) Problem_ID->Isomer_Mix Isomer Mixture Poly_Cl Over-chlorination (Di- or poly-chlorinated products) Problem_ID->Poly_Cl Too much byproduct No_Rxn Low or No Conversion Problem_ID->No_Rxn Low Yield Sol_Isomer Action: Temperature Screening Action: Modify Directing Groups Isomer_Mix->Sol_Isomer Sol_Poly Action: Reduce Chlorinating Agent Stoichiometry Action: Monitor Reaction Progress (TLC, GC) Action: Slow Reagent Addition Poly_Cl->Sol_Poly Sol_No_Rxn Action: Check Catalyst Activity Action: Increase Temperature Cautiously Action: Use a More Potent Chlorinating System No_Rxn->Sol_No_Rxn End End: Optimized Reaction Sol_Isomer->End Sol_Poly->End Sol_No_Rxn->End

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). PJSIR. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Process for the preparation of chlorinated quinolines. (1971). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. (n.d.). ResearchGate. Retrieved from [Link]

  • The simple and efficient method for generation of 2-quinolinesulfenyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). International Science Community Association. Retrieved from [Link]

  • How to synthesized 8chloroquinoline from 8hydroxyquinoline? (2018). ResearchGate. Retrieved from [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). Retrieved from [Link]

  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2020). Retrieved from [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]

  • 5-chloro-8-hydroxyquinoline preparation method. (2003). Google Patents.
  • Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. (n.d.). Retrieved from [Link]

  • Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates. (n.d.). Retrieved from [Link]

  • Specific Solvent Issues with Chlorination. (n.d.). Wordpress. Retrieved from [Link]

  • Detection of Chloroquine in Opium Using GC-MS. (2021). Juniper Publishers. Retrieved from [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (2013). Google Patents.
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (1961). ConnectSci. Retrieved from [Link]

  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sulfuryl chloride as chlorinating agent. (n.d.). Google Patents.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Free Radical Chlorination by Sulfuryl Chloride. (n.d.). Scribd. Retrieved from [Link]

  • 5.11: Reactivity and Selectivity. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (n.d.). ResearchGate. Retrieved from [Link]

  • Chlorination by SOCl2 vs SO2Cl2. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Retrieved from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central - NIH. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Dimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chlorination of dimethylquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the chlorination of dimethylquinolines. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of Chlorinated Product

A low yield of the desired chlorinated dimethylquinoline is a frequent hurdle. This can often be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions:

Cause Explanation Suggested Solution
Inactive Chlorinating Agent N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are sensitive to moisture and can degrade over time.[1][2]Use a fresh, unopened bottle of the chlorinating agent. Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions (e.g., using a drying tube or an inert atmosphere).
Insufficient Activation of Quinoline Ring The quinoline ring system is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[3]For less reactive dimethylquinoline isomers, the addition of an acid catalyst can enhance the electrophilicity of the chlorinating agent.[4][5]
Inappropriate Reaction Temperature The rate of chlorination is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate.Incrementally increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Poor Solubility of Reactants If the dimethylquinoline starting material or the chlorinating agent has poor solubility in the chosen solvent, the reaction will be slow and inefficient.Select a solvent that dissolves all reactants. Common solvents for chlorination reactions include chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetonitrile).
Incomplete Reaction Insufficient reaction time can lead to a significant amount of unreacted starting material.Increase the reaction time and continue to monitor the progress until no further consumption of the starting material is observed.[1][6]
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Controlling the position of chlorination on the dimethylquinoline ring is crucial for synthesizing the desired isomer. The formation of a mixture of products indicates a lack of regioselectivity.

Potential Causes & Solutions:

Cause Explanation Suggested Solution
Competing Directing Effects The two methyl groups and the nitrogen atom of the quinoline ring direct incoming electrophiles to different positions. The interplay of these directing effects can lead to a mixture of isomers.The regioselectivity can be influenced by the choice of chlorinating agent and the reaction conditions. For instance, sterically bulky chlorinating agents may favor substitution at less hindered positions. The use of directing groups that can be later removed is an advanced strategy to enhance regioselectivity.[7][8]
Radical vs. Electrophilic Pathway N-Chlorosuccinimide can react via either a radical or an electrophilic pathway, depending on the reaction conditions.[4] Radical chlorination is less selective than electrophilic chlorination.To favor the electrophilic pathway, conduct the reaction in the dark and avoid radical initiators (e.g., AIBN, benzoyl peroxide).[2]
Reaction Temperature Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.Try running the reaction at a lower temperature to see if the ratio of the desired isomer improves.
Issue 3: Formation of Undesired Byproducts (e.g., Dichlorinated Products, Tar)

The formation of byproducts complicates purification and reduces the yield of the target molecule.

Potential Causes & Solutions:

Cause Explanation Suggested Solution
Over-chlorination Using an excess of the chlorinating agent can lead to the formation of dichlorinated and other polychlorinated products.Carefully control the stoichiometry of the chlorinating agent. A good starting point is to use a 1:1 molar ratio of the dimethylquinoline to the chlorinating agent.
Harsh Reaction Conditions High temperatures and prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final product, often resulting in tar formation.[6][9]Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Side Reactions with Solvent Some solvents can react with the chlorinating agent or the reaction intermediates.Choose an inert solvent that is known to be stable under the reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for my dimethylquinoline?

The choice of chlorinating agent depends on the reactivity of your specific dimethylquinoline isomer and the desired regioselectivity.

  • N-Chlorosuccinimide (NCS): NCS is a versatile and easy-to-handle solid reagent.[4][10] It is generally used for the chlorination of electron-rich aromatic compounds.[5] For less reactive substrates, an acid catalyst may be required.[4]

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a powerful liquid chlorinating agent that can be more reactive than NCS.[2][11] It is often used for the chlorination of a wide range of aromatic and heterocyclic compounds.[2]

Q2: How do the positions of the methyl groups on the quinoline ring affect the chlorination reaction?

The methyl groups are activating, ortho-, para-directing groups. Their positions will significantly influence the regiochemical outcome of the chlorination. The substitution will likely occur at the positions activated by both the methyl groups and the quinoline ring system, while also considering steric hindrance. For quinoline itself, electrophilic substitution typically occurs at the 5- and 8-positions of the benzene ring.[3] The presence of methyl groups will further modify this preference.

Q3: How can I monitor the progress of my chlorination reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Staining the plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q4: What is a typical workup procedure for a chlorination reaction?

After the reaction is complete, the following general workup procedure can be followed:

  • Quenching: The reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of a reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, to destroy any excess chlorinating agent.

  • Extraction: The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Chlorination of a Dimethylquinoline using NCS

This protocol provides a general starting point for the chlorination of a dimethylquinoline. Optimization of the solvent, temperature, and reaction time will likely be necessary for specific substrates.

  • To a solution of the dimethylquinoline (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask, add N-Chlorosuccinimide (1.0 mmol).

  • Stir the reaction mixture at room temperature or heat to a specified temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Chlorinated Product Check_Reagents Verify Reagent Quality (NCS, SOCl) Start->Check_Reagents Initial Check Check_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Check_Conditions Reagents OK Successful_Product Improved Yield Check_Reagents->Successful_Product Fresh Reagents Used Check_Activation Consider Catalyst Addition (e.g., Acid Catalyst) Check_Conditions->Check_Activation Conditions Optimized Check_Conditions->Successful_Product Optimal Conditions Found Check_Purity Analyze Starting Material Purity Check_Activation->Check_Purity Catalyst Ineffective Check_Activation->Successful_Product Catalyst Effective Check_Purity->Successful_Product Purity Confirmed

Caption: A workflow diagram for troubleshooting low product yield.

Diagram: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Formation of the Sigma Complex cluster_step2 Step 2: Deprotonation and Aromatization Dimethylquinoline Dimethylquinoline Sigma_Complex Sigma Complex (Arenium Ion) Dimethylquinoline->Sigma_Complex + Cl+ Chloronium Cl+ Sigma_Complex2 Sigma Complex Chlorinated_Product Chlorinated Dimethylquinoline Sigma_Complex2->Chlorinated_Product + Base Base Base Protonated_Base H-Base+

Caption: The general mechanism for electrophilic aromatic chlorination.

References

  • ResearchGate. The simple and efficient method for generation of 2-quinolinesulfenyl... Available from: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

  • Wikipedia. N-Chlorosuccinimide. Available from: [Link]

  • ResearchGate. Sulfuryl Chloride: A Versatile Alternative to Chlorine | Request PDF. Available from: [Link]

  • Wikipedia. Sulfuryl chloride. Available from: [Link]

  • PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Available from: [Link]

  • Common Conditions. Chlorination. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available from: [Link]

  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available from: [Link]

  • Google Patents. Chlorination with sulfuryl chloride - US3920757A.
  • National Institutes of Health. Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Available from: [Link]

  • YouTube. EAS: Chlorination. Available from: [Link]

  • PubMed. Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Available from: [Link]

  • Chemistry - An Asian Journal. Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. Available from: [Link]

  • YouTube. Thinking Mechanistically: Proposing a Radical Chlorination Mechanism. Available from: [Link]

  • ChemRxiv. A CONTINUOUS FLOW SULFURYL CHLORIDE BASED REACTION – SYNTHESIS OF A KEY INTERMEDIATE IN A NEW ROUTE TOWARD EMTRICITABINE AND LAMIVUDINE. Available from: [Link]

  • PubMed. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Available from: [Link]

  • MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Available from: [Link]

  • Eurochlor. Science Dossier - How chlorine in molecules affects biological activity. Available from: [Link]

  • PubMed. Transformation of cocaine during water chlorination. Available from: [Link]

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Technical Support Center: Challenges in the Purification of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,8-dichloro-2,6-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this halogenated quinoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the purity and yield of your target compound.

Introduction to Purification Challenges

The purification of this compound, a substituted quinoline, presents a unique set of challenges primarily stemming from its synthesis and inherent chemical properties. The most probable synthetic route is a variation of the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.[1][2][3] This reaction, while effective, can lead to a variety of impurities, including unreacted starting materials, regioisomers, and polymeric byproducts.[4][5] Furthermore, the basic nature of the quinoline nitrogen can lead to interactions with acidic purification media, such as silica gel, potentially causing decomposition or poor separation.[6][7]

This guide will address these challenges in a practical question-and-answer format, providing both theoretical explanations and actionable experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues Related to Impurities from Synthesis

Question 1: My crude this compound is a dark, tarry substance. What is the likely cause and how can I obtain a cleaner crude product?

Answer: The formation of dark, tarry materials is a common issue in acid-catalyzed reactions like the Combes synthesis, often resulting from the polymerization of starting materials or intermediates under harsh acidic and high-temperature conditions.[8]

Causality:

  • Excessive Heat: Overheating the reaction mixture can promote side reactions and polymerization.

  • High Acid Concentration: A high concentration of the acid catalyst can accelerate the formation of unwanted byproducts.

  • Reactive Intermediates: The enamine intermediates in the Combes synthesis can be prone to polymerization if not efficiently converted to the desired quinoline.[2]

Troubleshooting Protocol:

  • Temperature Control: Carefully monitor and control the reaction temperature. It is often beneficial to heat the reaction gently to initiate it and then maintain a moderate temperature throughout.[8]

  • Catalyst Optimization: Experiment with different acid catalysts and their concentrations. While strong acids like sulfuric acid are common, polyphosphoric acid (PPA) can sometimes offer better results with less charring.[3]

  • Initial Work-up: Before attempting purification, a thorough aqueous work-up is crucial. This typically involves:

    • Carefully quenching the reaction mixture by pouring it onto crushed ice.

    • Basifying the acidic mixture with a solution of sodium hydroxide or potassium carbonate to a pH of 8-9. This will neutralize the acid and precipitate the crude product. Be cautious as this step can be exothermic.

    • Extracting the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Washing the combined organic layers with brine to remove residual water and water-soluble impurities. .[4]

Question 2: My purified product shows the presence of isomeric impurities by NMR/LC-MS. How can I minimize their formation and improve separation?

Answer: The formation of regioisomers is an inherent challenge in the Combes synthesis when using substituted anilines.[3] In the synthesis of this compound, alternative cyclization pathways can lead to the formation of other dichlorinated dimethylquinoline isomers.

Causality:

  • Steric and Electronic Effects: The substitution pattern on the aniline precursor influences the regioselectivity of the cyclization step.[3]

Troubleshooting Strategies:

  • Reaction Condition Optimization: The choice of acid catalyst and reaction temperature can influence the ratio of isomers formed. A systematic optimization of these parameters may favor the desired product.

  • Chromatographic Separation: High-performance column chromatography is often necessary to separate closely related isomers.

    • Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.[9]

    • Mobile Phase Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. Careful optimization of the solvent system through preliminary TLC analysis is critical.

  • Recrystallization: If a suitable solvent system can be identified where the isomers have different solubilities, fractional recrystallization can be an effective purification method.

II. Challenges in Purification Techniques

Question 3: My compound is streaking or decomposing on the silica gel column during chromatography. What is causing this and how can I prevent it?

Answer: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel.[6][7] This interaction can lead to poor separation, tailing of peaks (streaking), and in some cases, acid-catalyzed degradation of the product on the column.

Causality:

  • Acid-Base Interaction: The Lewis basicity of the quinoline nitrogen leads to strong adsorption onto the acidic silica surface.

Troubleshooting Protocol:

  • Deactivating the Silica Gel:

    • Triethylamine Wash: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., hexane with 1% triethylamine). This will neutralize the acidic sites on the silica.

    • Using a Mobile Phase Additive: Add a small percentage (0.1-1%) of triethylamine or another amine base to your mobile phase during chromatography. This will compete with your compound for binding to the acidic sites and improve elution.

  • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.

  • Dry Loading: To minimize the contact time of the concentrated sample with the silica at the top of the column, use a dry loading technique.[9]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully load this powder onto the top of your column.[9]

Workflow for Column Chromatography of this compound:

workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in minimal DCM crude->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to free-flowing powder add_silica->evaporate load Dry load sample evaporate->load pack Pack column with silica gel in Hexane pack->load elute Elute with Hexane/ Ethyl Acetate gradient (+ 0.1% Triethylamine) load->elute collect Collect Fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine concentrate Concentrate under reduced pressure combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for purifying this compound via column chromatography.

Question 4: I am struggling to find a suitable solvent for the recrystallization of this compound. What is a good strategy for solvent screening?

Answer: Finding the ideal recrystallization solvent is often a process of trial and error. The ideal solvent should dissolve the compound when hot but not at room temperature, while the impurities should either be soluble at room temperature or insoluble when hot.[10]

Solvent Screening Protocol:

  • Start with Single Solvents: Test the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature and then with heating. Good candidates will show low solubility at room temperature and high solubility upon heating.

  • Consider Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be effective. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[10]

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe polarity of alcohols can often provide the desired solubility profile for quinoline derivatives.
Hydrocarbons Hexane, Heptane, TolueneThese are good choices for less polar compounds and can be used as the "poor" solvent in a mixed system with a more polar solvent.
Esters Ethyl acetateA moderately polar solvent that is often effective for a wide range of organic compounds.
Ketones AcetoneA polar aprotic solvent that can be a good choice, though its high volatility can sometimes be a challenge.
Mixed Systems Ethanol/Water, Toluene/Hexane, Acetone/HexaneOffer a tunable polarity to achieve the ideal solubility gradient for recrystallization.

General Recrystallization Workflow:

recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add minimum amount of hot solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool_slowly Cool slowly to room temperature dissolved->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystals Formation of Crystals ice_bath->crystals filter Vacuum Filtration crystals->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: A general workflow for the recrystallization of an organic compound.

III. Stability and Handling

Question 5: How stable is this compound, and are there any special handling or storage precautions I should take?

Potential Degradation Pathways:

  • Hydrolysis: The chloro substituents on the quinoline ring can be susceptible to nucleophilic substitution, including hydrolysis, particularly under harsh acidic or basic conditions at elevated temperatures. This could lead to the formation of hydroxy-quinoline derivatives.

  • Photodegradation: Many aromatic compounds are sensitive to light. Prolonged exposure to UV light could potentially lead to decomposition.

Recommended Handling and Storage:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow oxidation or hydrolysis.

  • Handling During Purification:

    • Avoid prolonged exposure to strong acids or bases, especially at high temperatures.

    • Protect the compound from direct light, especially when in solution. Use amber-colored glassware or cover your flasks with aluminum foil.

    • Evaporate solvents at the lowest practical temperature to minimize thermal stress on the compound.

By understanding the potential challenges and implementing these troubleshooting strategies, researchers can significantly improve the efficiency and success of the purification of this compound.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields. BenchChem.
  • BenchChem Technical Support Team. (2025, November).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
  • Patel, N. B., & Mehta, J. C. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. [Link]

  • Asian Journal of Chemistry. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. [Link]

  • Google Patents. (2007).
  • The Royal Society of Chemistry. (n.d.). Methylene Chain Ruler for Evaluating the Regioselectivity of a Substrate-Recognising Oxidation Catalyst. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]

  • ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • Oakwood Chemical. (n.d.). 4, 8-Dichloro-2, 6-dimethylquinoline, 1 gram. [Link]

  • ResearchGate. (2010). (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Pergamon Press. (n.d.). SOLUBILITY DATA SERIES. [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. [Link]

  • PubChem. (n.d.). 4,6-Dimethylquinoline. [Link]

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Technical Support Center: Troubleshooting Impurities in Halogenated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated quinolines is a cornerstone in the development of a vast array of pharmaceuticals and functional materials. However, achieving high purity can be a significant challenge due to the formation of various impurities. This guide provides practical, in-depth solutions to common purification problems encountered during the synthesis of these vital compounds.

Frequently Asked Questions (FAQs)

Q1: My final halogenated quinoline product is contaminated with unreacted starting materials. How can I effectively remove them?

A1: The presence of unreacted starting materials is a common issue stemming from incomplete reactions. The purification strategy depends on the nature of the starting materials.

Causality: Incomplete conversion is often due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

Troubleshooting Protocol:

  • Acid-Base Extraction: This is a highly effective method for separating basic quinoline products from neutral or acidic starting materials.[1][2]

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic halogenated quinoline will move to the aqueous layer as a salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified halogenated quinoline.

    • Extract the product back into an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄), and remove the solvent under reduced pressure.

  • Column Chromatography: If starting materials have similar acid-base properties to the product, column chromatography is the preferred method.[3][4]

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the starting materials. A common starting point is a mixture of hexane and ethyl acetate.[3]

    • Pack a silica gel column with the chosen non-polar solvent.

    • Load the crude product (adsorbed onto a small amount of silica gel for better separation) onto the column.

    • Elute the column with the solvent system, gradually increasing polarity if necessary, to separate the components.

Q2: I'm struggling to separate regioisomers of my halogenated quinoline. What techniques can I use?

A2: The formation of regioisomers is a frequent challenge in quinoline synthesis, particularly in reactions like the Skraup or Friedländer synthesis where cyclization can occur at different positions.[5] Separating these isomers can be difficult due to their similar physical properties.

Causality: The regioselectivity of the cyclization reaction is influenced by the electronic and steric properties of the substituents on the aniline or aminobenzaldehyde starting material.

Troubleshooting Protocol:

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent.

    • Solvent Selection is Critical: The ideal solvent will dissolve one isomer more readily than the other at a given temperature.[6][7] Experiment with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the optimal one.[4][8]

    • Dissolve the mixture of isomers in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

    • Filter the crystals and analyze their purity (e.g., by TLC or NMR).

    • Multiple recrystallization cycles may be necessary to achieve high purity.[8]

  • High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography: For challenging separations, chromatographic methods offer higher resolution.

    • Optimize the Mobile Phase: Meticulous optimization of the eluent system is crucial.[3] Use TLC to screen various solvent mixtures to maximize the difference in Rf values between the isomers.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually changed, can significantly improve the separation of compounds with very similar polarities.[3]

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases like alumina (neutral or basic) which may offer different selectivity.[3][9]

Q3: My product is a dark, tarry substance. How can I purify it?

A3: The formation of tarry byproducts is often a result of side reactions, polymerization, or degradation, especially in strongly acidic and high-temperature conditions typical of syntheses like the Skraup reaction.[10][11][12]

Causality: The highly reactive intermediates in some quinoline syntheses can polymerize or undergo other side reactions, leading to the formation of complex, high-molecular-weight, colored impurities.

Troubleshooting Protocol:

  • Steam Distillation: If your halogenated quinoline is volatile, steam distillation can be an excellent initial purification step to separate it from non-volatile tars.[2][5][12]

    • The crude product is mixed with water, and steam is passed through the mixture.

    • The volatile product co-distills with the steam and is collected in the distillate.

    • The product can then be extracted from the distillate using an organic solvent.

  • Charcoal Treatment during Recrystallization: Activated charcoal can be used to adsorb colored impurities.[4]

    • Dissolve the crude product in a suitable hot solvent for recrystallization.

    • Add a small amount of activated charcoal to the hot solution and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool and crystallize.

  • Sequential Purification: For highly impure samples, a combination of methods is often necessary.[4]

    • Start with a bulk purification technique like steam distillation or acid-base extraction to remove the majority of the tar.

    • Follow up with a high-resolution technique like column chromatography or recrystallization to achieve the desired final purity.

Q4: I'm observing decomposition of my halogenated quinoline on the silica gel column. What's causing this and how can I prevent it?

A4: The acidic nature of silica gel can lead to the degradation of acid-sensitive compounds, including some halogenated quinolines.[3][9] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, catalyzing decomposition.

Causality: The Lewis acidic sites on the silica gel surface can promote side reactions, such as dehalogenation or rearrangement of the quinoline core.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.[3][9]

    • Prepare a slurry of the silica gel in your chosen eluent system.

    • Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the slurry.[3]

    • Pack the column with this neutralized slurry.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.[3][9]

    • Alumina (Neutral or Basic): This is often a good alternative for acid-sensitive compounds.[3]

    • Florisil®: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[3]

  • Minimize Contact Time: The longer the compound is in contact with the stationary phase, the greater the chance of decomposition.

    • Employ flash chromatography, which uses pressure to increase the flow rate, reducing the overall separation time.[3]

Q5: My reaction has produced N-oxide impurities. How can I remove them?

A5: N-oxide impurities can form if an oxidizing agent is used in the synthesis (e.g., in the Skraup synthesis) or if the product is exposed to oxidizing conditions.[13]

Causality: The lone pair of electrons on the quinoline nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide.

Troubleshooting Protocol:

  • Reduction of the N-oxide: The N-oxide can be chemically reduced back to the parent quinoline.

    • Various reducing agents can be employed, such as PCl₃, PPh₃, or catalytic hydrogenation.

    • After the reduction step, the reaction mixture will need to be worked up and purified using one of the methods described above (e.g., extraction or chromatography).

  • Chromatographic Separation: Quinoline N-oxides are generally more polar than their parent quinolines due to the polar N-O bond. This difference in polarity can be exploited for separation.

    • Use column chromatography with a suitable solvent system to separate the more polar N-oxide from the desired halogenated quinoline. The N-oxide will have a lower Rf value on TLC.

Data Summary

Table 1: Common Solvents for Recrystallization of Halogenated Quinolines
Solvent(s)PolarityBoiling Point (°C)Comments
EthanolPolar78Good general-purpose solvent for many quinoline derivatives.[6]
MethanolPolar65Similar to ethanol, but with a lower boiling point.
Ethyl AcetateMedium77Effective for compounds of intermediate polarity.
TolueneNon-polar111Useful for less polar compounds.
Hexane/Ethyl AcetateVariableVariableA common mixture for column chromatography and can also be used for recrystallization; the polarity can be fine-tuned.[3]
Ethanol/WaterPolarVariableA good solvent pair for inducing crystallization of moderately polar compounds.[4][8]
Table 2: Troubleshooting Guide for Column Chromatography
ProblemPossible CauseSolution
Poor SeparationInappropriate solvent system.Optimize the eluent using TLC to achieve a good separation of Rf values.[3]
Column overloading.Use a higher ratio of silica gel to crude material (at least 30:1 by weight).[3]
Tailing of Spots on TLC/Broad Bands on ColumnCompound is too polar for the solvent system.Increase the polarity of the eluent.
Acidic or basic nature of the compound interacting with silica.Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds).[3]
Compound Stuck on the ColumnEluent is not polar enough.Gradually increase the polarity of the eluent.
Compound may be insoluble in the eluent.Change the solvent system.
Cracking of the Silica Gel BedColumn ran dry.Always keep the solvent level above the top of the silica gel.
Heat generated during packing.Pack the column slowly and allow any heat to dissipate.

Visualizing Purification Workflows

Diagram 1: General Workflow for Purification via Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (Halogenated Quinoline + Impurities) in Organic Solvent Wash1 Wash with Aqueous Acid (e.g., 1M HCl) Crude->Wash1 Separate1 Separate Layers Wash1->Separate1 Organic_Impurities Organic Layer (Neutral/Acidic Impurities) Separate1->Organic_Impurities Discard or Analyze Aqueous_Quinoline Aqueous Layer (Protonated Halogenated Quinoline) Separate1->Aqueous_Quinoline Wash2 Wash Aqueous Layer with Fresh Organic Solvent Separate2 Separate Layers Wash2->Separate2 Separate2->Aqueous_Quinoline Final_Product_Organic Extract with Organic Solvent Dry Dry Organic Layer (e.g., Na2SO4) Final_Product_Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure_Product Pure Halogenated Quinoline Evaporate->Pure_Product Aqueous_Quinoline->Wash2 Basify Basify with Aqueous Base (e.g., NaOH) Aqueous_Quinoline->Basify Precipitate Precipitated/Oiled-out Halogenated Quinoline Basify->Precipitate Precipitate->Final_Product_Organic

Caption: Workflow for purifying basic halogenated quinolines.

Diagram 2: Decision Tree for Choosing a Purification Method

G Start Crude Halogenated Quinoline Is_Volatile Is the product volatile and the impurities non-volatile? Start->Is_Volatile Acid_Base_Diff Do the product and impurities have different acid-base properties? Is_Volatile->Acid_Base_Diff No Steam_Distill Perform Steam Distillation Is_Volatile->Steam_Distill Yes Is_Solid Is the product a solid? Acid_Base_Diff->Is_Solid No Acid_Base_Extract Perform Acid-Base Extraction Acid_Base_Diff->Acid_Base_Extract Yes Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chrom Use Column Chromatography Is_Solid->Column_Chrom No Steam_Distill->Acid_Base_Diff Further purification may be needed Acid_Base_Extract->Is_Solid Further purification may be needed Recrystallize->Column_Chrom If impurities persist

Caption: Decision-making guide for selecting a purification strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Benchchem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
  • Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Benchchem. (n.d.). common impurities in 6-Chloroquinoline synthesis and their removal.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(12), 3177-3182.
  • Semantic Scholar. (2007).
  • PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). The 12-l.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (2018).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • YouTube. (2019).
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(42), 25054–25075.
  • Chemistry LibreTexts. (2023). B.
  • Google Patents. (n.d.).
  • (n.d.). Quinoline.
  • Benchchem. (n.d.).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Bioorganic & medicinal chemistry letters, 25(22), 5148–5152.
  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • Pharmaffili

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Technical Support Center: A Guide to Improving the Yield of 4,8-Dichloro-2,6-dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,8-dichloro-2,6-dimethylquinoline. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important quinoline derivative. As your dedicated application scientist, I have structured this guide not as a rigid protocol, but as a dynamic troubleshooting resource in a question-and-answer format. We will delve into the causality behind experimental choices, focusing on the critical steps of precursor synthesis and subsequent dichlorination.

Part 1: Synthesis of the 2,6-Dimethylquinoline Precursor

The most common and logical pathway to this compound begins with the synthesis of the 2,6-dimethylquinoline core structure. While several named reactions can produce quinolines, the Doebner-von Miller reaction is a classic and effective method for this specific precursor, starting from p-toluidine.

Overview: The Doebner-von Miller Reaction

This reaction involves the condensation of an aniline (p-toluidine) with an α,β-unsaturated carbonyl compound. This carbonyl compound is typically generated in situ from sources like paraldehyde (a trimer of acetaldehyde) or crotonaldehyde under strong acid catalysis. An oxidizing agent is also required to facilitate the final aromatization step.[1]

Doebner_von_Miller_Workflow p_toluidine p-Toluidine cyclization Condensation & Cyclization p_toluidine->cyclization paraldehyde Paraldehyde (Acetaldehyde Source) acid_catalyst Acid Catalyst (e.g., HCl, H₂SO₄) paraldehyde->acid_catalyst intermediate In Situ Formation of α,β-Unsaturated Carbonyl acid_catalyst->intermediate oxidant Oxidizing Agent (e.g., Nitrobenzene) product 2,6-Dimethylquinoline oxidant->product intermediate->cyclization cyclization->oxidant

Caption: Workflow for 2,6-Dimethylquinoline Synthesis via Doebner-von Miller Reaction.

Troubleshooting & FAQs: 2,6-Dimethylquinoline Synthesis

Q1: My yield of 2,6-dimethylquinoline is consistently low (<40%). What are the most likely causes?

Low yields in the Doebner-von Miller reaction are common and typically stem from three main areas:

  • Polymerization of Aldehydes: Acetaldehyde (from paraldehyde) is highly prone to self-condensation and polymerization under strong acidic conditions. This side reaction consumes your starting material and creates difficult-to-remove tarry byproducts.

  • Temperature Control: The reaction is highly exothermic.[2] Poor temperature control can accelerate polymerization and other side reactions, drastically reducing the yield of the desired quinoline.

  • Reactant Quality & Ratios: The purity of the p-toluidine and the choice and amount of the oxidizing agent are critical. An inefficient or overly aggressive oxidant can lead to degradation of the product.

Q2: The reaction generates a significant amount of black, tar-like material, making workup and purification a nightmare. How can I prevent this?

Tar formation is the bane of this synthesis. Here are several strategies to minimize it:

  • Gradual Addition: Instead of combining all reactants at once, add the paraldehyde or crotonaldehyde slowly to the heated mixture of aniline, acid, and oxidant. This keeps the instantaneous concentration of the aldehyde low, disfavoring polymerization.

  • Optimized Temperature: Maintain a steady reaction temperature, typically between 100-140°C.[1] Use a well-controlled heating mantle and monitor the internal temperature closely.

  • Choice of Oxidant: While historically arsenic acid was used, modern and safer alternatives like nitrobenzene or iodine are effective. Nitrobenzene can also serve as a solvent, helping to control the temperature.[3]

  • Post-Reaction Workup: After the reaction, a steam distillation can sometimes be effective in separating the volatile quinoline product from the non-volatile tar.

Q3: How do I choose the best acid catalyst and oxidizing agent for my setup?

The choice depends on scale, safety protocols, and available equipment.

Catalyst/AgentProsCons
Acid Catalysts
Concentrated H₂SO₄Strong dehydrating agent, readily available.Can cause charring if the temperature is not controlled.
Concentrated HClEffective catalyst, often results in cleaner reactions.Volatile, requiring good ventilation and equipment.
Oxidizing Agents
NitrobenzeneActs as both oxidant and a high-boiling solvent, aiding temperature control.Toxic, requires careful handling and removal during workup.
IodineA milder, solid oxidant that is easier to handle.Can be less efficient, potentially requiring longer reaction times or higher temperatures.
Ferric Chloride (FeCl₃)A Lewis acid catalyst that can also facilitate oxidation. Can lead to cleaner reactions.[4]May require specific solvents like acetic acid.[4]

Part 2: Dichlorination of 2,6-Dimethylquinoline

With the 2,6-dimethylquinoline precursor in hand, the next stage involves the selective introduction of two chlorine atoms at the 4- and 8-positions. This is a significant challenge due to the different electronic requirements for substitution at these two positions.

Overview: A Two-Pronged Chlorination Strategy
  • Position 4 (Nucleophilic Substitution): The 4-position of the pyridine ring is electron-deficient. It is not readily susceptible to direct electrophilic chlorination. The standard method is to convert it into a good leaving group. This is typically achieved by transforming the quinoline into its corresponding 4-quinolone, which can then be readily converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

  • Position 8 (Electrophilic Aromatic Substitution): The 8-position on the benzene ring is activated by the 6-methyl group (an ortho-, para-director). Substitution here requires an electrophilic chlorinating agent (e.g., SO₂Cl₂, NCS) and conditions that favor reaction on the benzene ring over the deactivated pyridine ring.

Dichlorination_Strategy cluster_0 Route A: 4-Chlorination cluster_1 Route B: 8-Chlorination quinoline 2,6-Dimethylquinoline quinolone 2,6-Dimethyl-4-quinolone quinoline->quinolone Oxidation electrophilic Electrophilic Chlorination (e.g., SO₂Cl₂) quinoline->electrophilic chloro4 4-Chloro-2,6-dimethylquinoline quinolone->chloro4 POCl₃ final_product This compound chloro4->final_product Electrophilic Chlorination chloro8 8-Chloro-2,6-dimethylquinoline chloro8->final_product 4-Quinolone formation followed by POCl₃ electrophilic->chloro8

Caption: Plausible stepwise routes for the dichlorination of 2,6-dimethylquinoline.

Troubleshooting & FAQs: Dichlorination

Q1: I'm attempting a one-pot dichlorination and getting a complex mixture of products. What's going wrong?

A one-pot reaction is challenging because the conditions for nucleophilic and electrophilic substitution are different. Trying to force both reactions simultaneously often leads to low selectivity. You will likely get a mixture of starting material, 4-chloro, 8-chloro, other chlorinated isomers (e.g., 5- or 7-chloro), and the desired 4,8-dichloro product. A stepwise approach is highly recommended for better control and higher purity.

Q2: What is the most reliable method for introducing the chlorine at the 4-position?

The conversion to a 4-quinolone followed by treatment with phosphorus oxychloride (POCl₃) is the most robust and widely cited method.[5][6]

  • Step A: Oxidation to 4-Quinolone: This can be achieved using various oxidizing agents.

  • Step B: Chlorination with POCl₃: The 4-quinolone is heated with excess POCl₃, often with a catalytic amount of a tertiary amine like DMF. This converts the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion. The reaction typically requires heating (e.g., 100-140°C).

Q3: How can I selectively chlorinate the 8-position without affecting other positions on the benzene ring?

This is the most difficult step. The 6-methyl group directs ortho (to the 5- and 7-positions) and para (to the now-blocked C-N junction). The 8-position is sterically accessible. Selectivity can be influenced by:

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are common choices for electrophilic chlorination of aromatic rings.

  • Catalyst: A Lewis acid catalyst might be required to activate the chlorinating agent, but this can also complicate the reaction by coordinating with the quinoline nitrogen.

  • Solvent and Temperature: Using a non-polar solvent can sometimes influence regioselectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side products. Careful screening of conditions is essential.

Q4: My final product is an oily solid that is difficult to purify. What are the best purification techniques?

The presence of various chlorinated isomers makes purification challenging.

  • Column Chromatography: This is often the most effective method.[7] Given the structure, a silica gel column is appropriate. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[8]

  • Recrystallization: If chromatography yields a solid that is mostly pure, recrystallization can be used for final polishing.[7] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often required. Finding the right solvent system will require some experimentation.

Part 3: Recommended Experimental Protocols

The following are generalized protocols based on established chemical principles. They should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2,6-Dimethylquinoline (Doebner-von Miller)
StepProcedureKey Parameters
1. Setup In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine p-toluidine (1.0 eq), concentrated HCl (3.0 eq), and nitrobenzene (1.2 eq).Perform in a well-ventilated fume hood.
2. Reaction Heat the mixture to ~100°C. Slowly add paraldehyde (1.5 eq) dropwise over 1-2 hours.CRITICAL: Monitor temperature closely. Control the addition rate to keep the temperature below 140°C.
3. Reflux After the addition is complete, continue to heat the mixture at 130-140°C for 3-4 hours.Monitor reaction progress by TLC.
4. Workup Cool the mixture. Make it strongly basic with NaOH solution. Remove nitrobenzene and unreacted aniline via steam distillation.The quinoline product is steam-volatile.
5. Purification Extract the distillate with an organic solvent (e.g., ether or DCM), dry over Na₂SO₄, and purify by vacuum distillation or chromatography.Product is an oil or low-melting solid.
Protocol 2: Stepwise Dichlorination
StepProcedureKey Parameters
1. 4-Chlorination Convert 2,6-dimethylquinoline to 2,6-dimethyl-4-quinolone using an appropriate oxidation method. Then, reflux the quinolone (1.0 eq) in excess POCl₃ (5-10 eq) for 2-4 hours.POCl₃ is highly corrosive and moisture-sensitive. Work under an inert atmosphere.
2. Workup (4-Cl) Carefully quench the reaction by pouring it slowly onto crushed ice. Neutralize with a base (e.g., NaHCO₃ or NH₄OH) and extract the product with an organic solvent.Quenching POCl₃ is highly exothermic.
3. Purification (4-Cl) Purify the crude 4-chloro-2,6-dimethylquinoline by column chromatography.
4. 8-Chlorination Dissolve the purified 4-chloro-2,6-dimethylquinoline (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂). Add SO₂Cl₂ (1.1 eq) dropwise at 0°C or room temperature.Reaction may need to be protected from light.
5. Workup (4,8-diCl) Monitor by TLC until the starting material is consumed. Quench with water, neutralize, and extract with an organic solvent.
6. Final Purification Purify the crude product by column chromatography followed by recrystallization.Use NMR and MS to confirm the structure and purity.

References

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Organic Syntheses. Acetylacetone. [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]

  • Sciencemadness Wiki. Acetylacetone. [Link]

  • Wikipedia. Acetylacetone. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • YouTube. Synthesis of acetylacetone from acetone and ethyl acetate. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Google Patents.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

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Technical Support Center: Navigating Nucleophilic Substitution Reactions on Dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving dichloroquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to functionalize the quinoline core. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with dichloroquinolines.

Q1: Why is the quinoline ring reactive towards nucleophiles?

A: The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom. This nitrogen atom acts as an internal electron-withdrawing group, activating the ring towards attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).[1][2] This is particularly true for positions ortho and para to the nitrogen, making the chloro-substituents at the C2 and C4 positions prime targets for displacement.

Q2: I have a 2,4-dichloroquinoline. Which chlorine is more reactive and why?

A: In a 2,4-dichloroquinoline system, the chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position under many conditions.[3][4] The reason for this regioselectivity lies in the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.[2][5]

  • Electronic Justification: Attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the ring nitrogen through resonance, which is a highly stabilizing interaction. Attack at C2 does not permit this same degree of stabilization. Computational studies on analogous systems like 2,4-dichloroquinazolines confirm that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[4][6][7]

Q3: What are the typical solvents and bases used for these reactions?

A: The choice of solvent and base is critical for a successful SNAr reaction.

  • Solvents: Polar aprotic solvents are the standard choice as they can solvate the cationic counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[8][9] Commonly used solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)[10]

    • N-Methyl-2-pyrrolidone (NMP)

    • Acetonitrile (MeCN) In some cases, alcohols like isopropanol or ethanol can be used, but one must be cautious as they can act as competing nucleophiles.[8][11]

  • Bases: A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the HCl generated during the reaction. The choice depends on the nucleophile's pKa and the reaction's sensitivity.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, KOH[10]

    • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

Q4: Can I run this reaction without a catalyst?

A: For many strong nucleophiles, the reaction on an activated dichloroquinoline core proceeds without the need for a metal catalyst. However, for less reactive nucleophiles or to achieve substitution at the less reactive C2 position, palladium-catalyzed cross-coupling reactions (like Sonogashira or Suzuki) might be necessary.[12]

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion of the Starting Dichloroquinoline

You've set up your reaction with 2,4-dichloroquinoline and an amine nucleophile, but after 24 hours at 80 °C in DMF with K₂CO₃, your TLC/LC-MS shows only starting material.

start Low/No Conversion Detected check_reagents 1. Verify Reagent Purity & Activity start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions increase_temp Increase Temperature (e.g., 100-135 °C) check_conditions->increase_temp Insufficient Energy? change_base Switch to a Stronger Base (e.g., NaH, KHMDS) check_conditions->change_base Ineffective Deprotonation? change_solvent Change Solvent (e.g., to DMSO or NMP) check_conditions->change_solvent Poor Solubility/Reactivity? diagnose 3. Diagnose Underlying Issue increase_temp->diagnose change_base->diagnose change_solvent->diagnose hydrolysis Side Reaction: Hydrolysis? Check for hydroxyquinoline byproduct via LC-MS diagnose->hydrolysis poor_nuc Poor Nucleophilicity? Consider pKa and steric hindrance diagnose->poor_nuc solution Implement Solution hydrolysis->solution poor_nuc->solution

Caption: A logical workflow for diagnosing low conversion issues.

  • Insufficient Activation Energy:

    • Cause: The reaction temperature may be too low to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature. Reactions in DMSO can often be heated to 135 °C or higher.[10] Always monitor for decomposition of your starting material or product at higher temperatures.

  • Ineffective Base:

    • Cause: If your nucleophile is a weak acid (e.g., an aniline with a high pKa), K₂CO₃ may not be strong enough to deprotonate it effectively, resulting in a low concentration of the active nucleophile.

    • Solution: Switch to a stronger base. For N-H deprotonation, sodium hydride (NaH) is a common choice. For very weak nucleophiles, consider strong non-nucleophilic bases like LHMDS or KHMDS.

  • Poor Nucleophile Quality:

    • Cause: The nucleophile may be of poor quality, sterically hindered, or inherently unreactive.

    • Solution: Verify the purity of your nucleophile. If sterics are an issue, a less bulky nucleophile might be required. For weakly nucleophilic amines, consider strategies to increase their reactivity, such as using the corresponding sodium or potassium salt.

  • Hydrolysis of Starting Material:

    • Cause: Dichloroquinolines can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water and base, forming less reactive hydroxyquinolines.[11][13]

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases with care. Check your crude reaction mixture by LC-MS for the mass corresponding to the hydroxy-chloroquinoline byproduct.

Problem 2: Poor Regioselectivity Between C2 and C4 Positions

You intended to synthesize the C4-substituted product, but you've isolated a mixture of C4 and C2 isomers that are difficult to separate.

sub 2,4-Dichloroquinoline c4_attack Attack at C4 (More Favorable) sub->c4_attack c2_attack Attack at C2 (Less Favorable) sub->c2_attack meisenheimer_c4 Meisenheimer Complex (C4) Negative charge delocalized onto Ring Nitrogen (Stabilized) c4_attack->meisenheimer_c4:f0 meisenheimer_c2 Meisenheimer Complex (C2) No direct delocalization onto Ring Nitrogen c2_attack->meisenheimer_c2:f0 product_c4 4-Substituted-2-chloroquinoline meisenheimer_c4->product_c4 product_c2 2-Substituted-4-chloroquinoline meisenheimer_c2->product_c2

Caption: SNAr mechanism illustrating the preferential attack at the C4 position.

  • Reaction Temperature and Time:

    • Cause: While C4 is kinetically favored, prolonged reaction times or very high temperatures can sometimes lead to the formation of the thermodynamically more stable C2 isomer or allow for equilibration. Substitution at C2 often requires harsher conditions than C4.[3]

    • Solution: Optimize the reaction conditions. Run a time-course study at a lower temperature (e.g., room temperature to 60 °C) and monitor the formation of both isomers. Stop the reaction once the desired C4 product is maximized and before significant C2 isomer formation occurs.

  • Nature of the Nucleophile:

    • Cause: Very small, highly reactive nucleophiles may show less selectivity. Conversely, bulky nucleophiles might favor the more sterically accessible C4 position.

    • Solution: If you are using a small nucleophile like ammonia or a primary amine, consider using a bulkier analogue if the structure-activity relationship allows.

  • Catalyst Effects:

    • Cause: While typically not required for C4 substitution, inadvertent trace metal catalysis could alter selectivity. Conversely, some palladium catalysts are known to direct substitution preferentially to the C2 position.[12] The coordination of the quinoline nitrogen to a palladium center can favor oxidative addition at the C2-Cl bond.[12]

    • Solution: Ensure your reaction vessel is clean and free of metal contaminants. If you are aiming for C2 substitution, a palladium-catalyzed method is the most reliable approach.[12]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Substitution with an Amine

This protocol describes a general method for the regioselective substitution of the C4-chloro group.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloroquinoline (1.0 equiv).

  • Solvent and Base: Add anhydrous DMSO (to make a 0.2 M solution) and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product mass.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Substrate 2,4-DichloroquinolineActivated electrophile
Nucleophile Primary/Secondary Amine1.1 equivalents to ensure full conversion
Base K₂CO₃2.0 equivalents to neutralize generated HCl
Solvent Anhydrous DMSOHigh-boiling polar aprotic solvent, aids solubility and reactivity[10]
Temperature 80 °CProvides sufficient energy without promoting side reactions
Time 4-12 hMonitor by TLC/LC-MS for completion
Protocol 2: Diagnostic Experiment for Suspected Hydrolysis

If you suspect hydrolysis is consuming your starting material, this experiment can help confirm it.

  • Control Reaction: Set up the reaction as described in Protocol 1, but omit the amine nucleophile .

  • Reaction Conditions: Heat the mixture of 2,4-dichloroquinoline, K₂CO₃, and DMSO to the same temperature (80 °C) used in the failed reaction.

  • Add Water: Add a small, controlled amount of water (e.g., 2.0 equivalents) to the reaction.

  • Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 8h) and analyze by LC-MS.

  • Analysis: Look for the appearance of a new peak with a mass corresponding to 4-chloro-2-hydroxyquinoline or 2-chloro-4-hydroxyquinoline. The presence of this peak confirms that hydrolysis is a competing pathway under your reaction conditions.

References

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1995). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 59-65.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10292–10296.
  • da Silva, A. B. F., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8968.
  • Wang, L., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research, 2009(2), 81-83.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Sridharan, V., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3342-3345.
  • Kaur, N. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(64), 33763-33789.
  • Abaul, J., et al. (1993). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Heterocyclic Chemistry, 30(3), 759-763.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Crljenak, S., et al. (1983). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Acevedo, O. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Mohan, A., & Reckhow, D. A. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems.
  • AK LECTURES. (2013). Effect of Solvent on Sn1 Reaction. Retrieved from [Link]

  • Umadevi, S., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1691-1701.
  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11-12), 919-926.
  • Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Unknown. (2018). HYDROLYSIS REACTIONS.
  • Smith, A. D. (n.d.).
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Unknown. (n.d.). HYDROLYSIS.
  • Liu, Y., et al. (2023). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. International Journal of Molecular Sciences, 24(21), 15851.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Ren, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1122.

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Technical Support Center: Stability of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: 4,8-Dichloro-2,6-dimethylquinoline is a substituted quinoline, a scaffold of significant interest in medicinal chemistry and materials science.[1] The utility of this compound in any application is fundamentally dependent on its chemical stability. Understanding its degradation profile is not merely an academic exercise; it is a critical prerequisite for obtaining reproducible experimental data, developing stable formulations, and ensuring the integrity of research findings.

This guide provides a comprehensive overview of the stability of this compound, with a focus on common challenges encountered in the laboratory. While direct stability data for this specific molecule is not extensively published, the information herein is synthesized from established principles of quinoline chemistry, particularly the known reactivity of 4-haloquinolines.[2] We will explore degradation pathways, provide validated protocols for stability assessment, and offer troubleshooting solutions for common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The most probable and significant degradation pathway is the hydrolysis of the chlorine atom at the C4 position. 4-Haloquinolines are known to be susceptible to nucleophilic substitution, particularly hydrolysis, to form the corresponding 4-quinolinols.[2] This reaction can be accelerated by the presence of nucleophiles, such as water, and is significantly catalyzed by certain polar aprotic solvents.

Q2: Which solvents should I avoid for preparing stock solutions and for long-term storage?

Extreme caution is advised when using dipolar aprotic solvents, especially Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents have been shown to act as catalysts in the hydrolysis of 4-haloquinolines, accelerating the conversion of the 4-chloro group to a 4-hydroxy group.[2] Storing the compound in these solvents, even at low temperatures, can lead to significant degradation over time.

Q3: What are the recommended conditions for storing stock solutions of this compound?

For maximum stability, stock solutions should be prepared in a more inert aprotic solvent, such as Acetonitrile or Ethanol . To minimize degradation:

  • Store solutions at -20°C or preferably -80°C.

  • Protect solutions from light, as quinoline structures can be photosensitive, often turning yellow or brown upon exposure.[3][4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: I dissolved the compound in DMSO for my biological assay, and the solution became cloudy or formed a precipitate over time. What is happening?

This is a classic sign of degradation. The compound has likely undergone hydrolysis to form 8-chloro-2,6-dimethylquinolin-4-ol. This hydrolyzed product is often significantly less soluble in organic solvents and aqueous media than the parent chloro-compound, causing it to precipitate out of solution. This can lead to a dramatic and often unnoticed decrease in the effective concentration of your test compound in the assay.

Q5: The solid compound in the bottle has turned from white to yellow/brown. Can I still use it?

A color change is a visual indicator of potential degradation.[4] While the compound may still be largely intact, the presence of colored impurities suggests that some level of decomposition has occurred, likely due to prolonged exposure to light or air. Before use, it is imperative to re-qualify the material by determining its purity using a suitable analytical method, such as HPLC (see Protocol 2).

Section 2: Troubleshooting Guide

This section addresses specific experimental problems and provides actionable solutions based on an understanding of the compound's chemical behavior.

Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
  • Possible Cause: Degradation of the compound in the stock solution (typically DMSO) or in the aqueous assay medium during incubation.

  • Scientific Explanation: As previously noted, DMSO can catalyze the hydrolysis of the 4-chloro group.[2] When a DMSO stock is diluted into aqueous assay buffer, the presence of water provides the nucleophile for the reaction to proceed, leading to a continuous decrease in the concentration of the active parent compound over the course of the experiment.

  • Solutions & Best Practices:

    • Change Stock Solvent: Prepare a new, concentrated stock solution in Acetonitrile or absolute Ethanol.

    • Minimize Aqueous Exposure Time: Add the compound to the assay plates as the very last step before measurement. For long-term assays, the stability of the compound in the final assay medium must be determined.

    • Run a Control Experiment: Incubate this compound in your complete assay buffer (including cells, proteins, etc.) for the full duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), quench the reaction and analyze the remaining parent compound concentration by HPLC. This will reveal the compound's stability under actual experimental conditions.

Issue 2: Appearance of a New, Major Peak in HPLC Chromatograms
  • Possible Cause: The new peak is likely a degradation product resulting from hydrolysis, oxidation, or photolysis.

  • Scientific Explanation: A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.[5] The most common degradant, 8-chloro-2,6-dimethylquinolin-4-ol, will likely have a different retention time (often shorter, being more polar) than the parent compound.

  • Solutions & Best Practices:

    • Characterize the Degradant: Use HPLC coupled with Mass Spectrometry (HPLC-MS) to determine the mass of the new peak. An increase of 1 mass unit (Cl replaced by OH) would strongly suggest hydrolysis.

    • Perform a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as described in Protocol 1 .[6] This will help to intentionally generate potential degradation products and confirm if the new peak corresponds to one of them.

    • Validate the HPLC Method: Ensure your analytical method has been validated for specificity, demonstrating that it can accurately quantify the parent compound in the presence of its degradants (see Protocol 2 ).

Section 3: Data Summary & Experimental Protocols

Table 1: Qualitative Stability Profile of this compound in Common Laboratory Solvents
SolventConditionExpected StabilityPrimary Degradation Pathway
DMSO Room Temp, LightPoor Catalyzed Hydrolysis
DMF Room Temp, LightPoor Catalyzed Hydrolysis
Acetonitrile -20°C, DarkGood Minimal
Ethanol -20°C, DarkGood Minimal
Methanol -20°C, DarkModerate Potential for solvolysis
Aqueous Buffer (pH 7.4) Room TempPoor to Moderate Hydrolysis
Aqueous Buffer (Acidic, pH < 4) Room TempPoor Acid-catalyzed Hydrolysis
Aqueous Buffer (Basic, pH > 9) Room TempPoor Base-catalyzed Hydrolysis
Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][7] The goal is to achieve 5-20% degradation.[8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Stress Conditions: For each condition, prepare a sample and a control (stored at -20°C in the dark).

    • Acid Hydrolysis: Dilute the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.[8]

    • Base Hydrolysis: Dilute the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature. Sample at 0, 1, 2, 4, and 8 hours. Neutralize samples with 0.1 M HCl before HPLC analysis.[8]

    • Oxidative Degradation: Dilute the stock solution 1:1 with 3% H₂O₂. Keep at room temperature and protect from light. Sample at various time points up to 24 hours.[8]

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C.[6] Sample at 1, 3, and 7 days.

    • Photostability: Expose a thin layer of the solid compound and a solution (in a photostable, inert solvent like quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation and perform peak purity analysis on the parent peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5]

  • Instrumentation: HPLC system with a PDA (Photodiode Array) or UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Start with a simple gradient: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Method Optimization:

    • Inject a mixture of the control sample and a degraded sample (e.g., from the base hydrolysis study) to ensure separation between the parent peak and the degradation product(s).

    • Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve optimal resolution (Rs > 2) between the parent and all degradant peaks.

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound). The PDA detector is crucial for assessing peak purity, which confirms that the parent peak is not co-eluting with any degradants.[8]

  • Validation: The final method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Section 4: Visual Guides & Workflows

Degradation Pathway Diagram

G parent This compound hydrolyzed 8-Chloro-2,6-dimethylquinolin-4-ol parent->hydrolyzed Hydrolysis (H₂O, Acid/Base, DMSO) oxidized N-oxide Derivative parent->oxidized Oxidation (e.g., H₂O₂) photodegradant Photodegradation Products parent->photodegradant Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_control Store Control Sample (-20°C, Dark) prep_stock->prep_control acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, RT) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (80°C) prep_stock->thermal photo Photolytic (Light Exposure) prep_stock->photo hplc Analyze via Stability- Indicating HPLC-PDA prep_control->hplc Analyze Control sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize neutralize->hplc data Calculate % Degradation & Assess Peak Purity hplc->data

Caption: Experimental workflow for a forced degradation study.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities.
  • Jetir.Org. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • National Institutes of Health. (n.d.). Quinoline. PubChem.
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Wikipedia. (n.d.). Quinoline.
  • Gershon, H. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Unknown. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.

Sources

Technical Support Center: Ensuring the Stability of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4,8-Dichloro-2,6-dimethylquinoline (CAS No. 203626-46-4). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this halogenated quinoline during storage and handling. The integrity of your starting materials is paramount for reproducible and accurate experimental outcomes. This guide offers in-depth, evidence-based answers to common challenges, moving beyond simple instructions to explain the chemical principles behind best practices.

Part 1: Core Principles of this compound Stability

Understanding the inherent chemical vulnerabilities of this compound is the first step toward preventing its degradation. As a halogenated aromatic heterocycle, its stability is primarily threatened by four factors: moisture, light, temperature, and atmospheric oxygen.

  • Hydrolytic Instability: The chlorine atoms attached to the quinoline ring are susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions or elevated temperatures. This can lead to the formation of hydroxy-quinoline derivatives, compromising the purity of the material.

  • Photodegradation: Quinoline and its derivatives are known to be photochemically active.[1] Exposure to UV or even ambient laboratory light can induce degradation, often leading to the formation of colored impurities and a noticeable change in the material's appearance from a white or off-white solid to yellow or brown.[2] This process can be accelerated in the presence of oxygen and moisture.[3]

  • Thermal Stress: While the compound is a solid at room temperature, excessive heat can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[1] Long-term storage at elevated temperatures is not recommended.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, particularly when exposed to atmospheric oxygen over long periods. This process can be catalyzed by light and trace metal impurities, leading to the formation of N-oxides or other oxidized species.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter, providing both a diagnosis and a validated solution.

Q1: My vial of this compound, which was originally a white powder, has turned yellow/brown. What happened?

A: Discoloration is a classic indicator of chemical degradation, most commonly due to photolysis and/or oxidation.[2] Quinoline compounds are known to form colored impurities upon exposure to light and air. This change signifies that the integrity of your compound is compromised. It is strongly recommended to assess the purity of the material via an analytical method like HPLC (see Protocol 2) before use. To prevent this, always store the compound in an amber or opaque vial, protected from light.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis that weren't there when I first received the compound. Is this degradation?

A: Yes, the appearance of new, unexpected peaks is a definitive sign of degradation. These peaks likely represent degradation products such as hydrolyzed (monochloro-hydroxy-dimethylquinoline) or oxidized derivatives. A forced degradation study (see Protocol 1) can help you tentatively identify these impurities by observing which new peaks arise under specific stress conditions (e.g., acid, base, peroxide, light).

Q3: What are the absolute ideal conditions for long-term storage of solid this compound?

A: For optimal long-term stability, the solid compound should be stored under the conditions outlined in the table below. The goal is to minimize exposure to all potential degradation triggers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down all potential degradation reactions. While some suppliers may list room temperature storage, refrigeration is a best practice for long-term preservation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Light Protected from Light (Amber Vial)Prevents photochemical degradation, a common issue with quinoline-based compounds.[1][2]
Container Tightly Sealed, Opaque VialPrevents ingress of moisture and air; amber or opaque material protects from light.

Q4: How should I handle the compound for day-to-day use to minimize degradation?

A: Proper handling during weighing and preparation of solutions is critical. Follow the workflow below to maintain compound integrity.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this vital class of heterocyclic compounds. Quinolines form the backbone of numerous natural products and synthetic pharmaceuticals, making their precise characterization essential for understanding structure-activity relationships (SAR).[1][2]

This resource moves beyond basic tutorials to address the specific and often complex challenges encountered during the spectral interpretation of substituted quinolines. It is structured as a series of frequently asked questions and in-depth troubleshooting guides, providing not just protocols, but the underlying scientific reasoning to empower you to make informed experimental decisions.

Fundamentals Quick Reference

Before diving into complex problems, it's crucial to understand the baseline NMR characteristics of the parent quinoline structure. Substituent effects are interpreted as deviations from these fundamental values.

Diagram: Quinoline Structure and Numbering

Caption: IUPAC numbering for the quinoline scaffold.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.89 (dd)151.3
37.41 (dd)122.1
48.12 (dd)136.6
4a-129.2
57.75 (d)128.0
67.52 (ddd)127.3
77.65 (ddd)130.1
88.08 (d)130.3
8a-149.4
Note: Values are for samples in CDCl₃ and can vary with solvent and concentration.[3][4]

Table 2: Typical ¹H-¹H Coupling Constants (J) for the Quinoline Ring

CouplingTypical Value (Hz)Description
³J(H2-H3)4.7 HzOrtho coupling
³J(H3-H4)8.3 HzOrtho coupling
⁴J(H2-H4)1.7 HzMeta coupling
³J(H5-H6)8.4 HzOrtho coupling
³J(H6-H7)7.6 HzOrtho coupling
³J(H7-H8)8.0 HzOrtho coupling
⁴J(H5-H7)1-3 HzMeta coupling
⁴J(H6-H8)1-3 HzMeta coupling
⁵J(H4-H8)0.9 HzPeri coupling
Note: The magnitude of J-coupling generally decreases as the number of bonds between coupled nuclei increases.[5][6]

Frequently Asked Questions (FAQs)

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a primary challenge with substituted quinolines.[4] When 1D ¹H NMR is insufficient, a systematic approach using 2D NMR techniques is essential for unambiguous assignment.[7]

The Causality Behind the Solution: 2D NMR experiments add a second frequency dimension, spreading out the crowded proton signals based on their correlation to other nuclei. This allows for the resolution of individual signals that are completely overlapped in the 1D spectrum.

Recommended Workflow:

  • COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum reveals correlations between protons that are spin-coupled, typically through two or three bonds.[3] This allows you to "walk" along the proton framework. For example, a cross-peak between H5 and H6 confirms their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[3][8] By spreading the signals over the much wider ¹³C chemical shift range, it provides excellent resolution for overlapping proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents.[3][8]

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents dramatically alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals. The effect is dictated by the substituent's electronic nature (donating or withdrawing) and its position.[3]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring, primarily at the ortho and para positions, through resonance and inductive effects. This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[3][9]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens decrease electron density on the ring. This "deshielding" of the nuclei results in a shift to a downfield (higher ppm) position. The electron-withdrawing nature of the nitrogen atom in the quinoline ring itself significantly deshields adjacent protons, particularly H2.[1]

Diagram: Influence of Substituents on NMR Chemical Shifts

G Substituent Substituent on Quinoline Ring EDG Electron-Donating Group (-OH, -NH2, -OR) Substituent->EDG EWG Electron-Withdrawing Group (-NO2, -Cl, -CN) Substituent->EWG Shielding Shielding (Increased Electron Density) EDG->Shielding Deshielding Deshielding (Decreased Electron Density) EWG->Deshielding Effect Effect on Nuclei Effect->Shielding Effect->Deshielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield Downfield Downfield Shift (Higher ppm) Deshielding->Downfield Shift Observed NMR Shift Shift->Upfield Shift->Downfield G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Analysis & Assignment H1 Acquire High-Quality 1D ¹H Spectrum C13 Acquire ¹³C {¹H} Spectrum H1->C13 COSY Run COSY (¹H-¹H Connectivity) H1->COSY HSQC Run HSQC (Direct ¹H-¹³C Correlation) C13->HSQC Assign_Spin Assign Spin Systems (Proton Chains) COSY->Assign_Spin Assign_Carbons Assign Protonated Carbons HSQC->Assign_Carbons HMBC Run HMBC (Long-Range ¹H-¹³C Correlation) Assign_Quat Assign Quaternary Carbons & Substituent Positions HMBC->Assign_Quat NOESY Run NOESY / ROESY (Through-Space Proximity) Confirm_Iso Confirm Isomers & Stereochemistry NOESY->Confirm_Iso Assign_Spin->HSQC Assign_Carbons->HMBC Assign_Quat->NOESY Final Final Structure Verification Assign_Quat->Final Confirm_Iso->Final

Caption: A systematic workflow for complex structure elucidation.

Key Experimental Protocols

Protocol 1: Step-by-Step Guide to a COSY Experiment

This protocol outlines the key steps for setting up a standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker systems) to establish proton-proton correlations.

  • Sample Preparation: Prepare a solution of 5-10 mg of your quinoline derivative in 0.6 mL of a suitable deuterated solvent. [4]2. Acquire 1D ¹H Spectrum: First, acquire a standard 1D ¹H spectrum to determine the spectral width (sw) that encompasses all proton signals of interest. Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak). [3]3. COSY Experiment Setup:

    • Load a standard COSY pulse sequence program.

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8).

    • Set the receiver gain (RG) automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce noise and artifacts.

  • Analysis: The 1D spectrum appears on the diagonal. Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled. [3]Trace the connectivities by "walking" along the cross-peaks to build up the proton spin systems.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link] [10][11]2. UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Eurasian Journal of Analytical Chemistry. (2018). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Spin Coupling of Peri-Protons in Quinolines: Spectroscopy Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Spectroscopy Letters. (1973). Spin Coupling of Peri-Protons in Quinolines. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • ACS Publications. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • Canadian Science Publishing. (1964). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 4,8-Dichloro-2,6-dimethylquinoline by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 4,8-dichloro-2,6-dimethylquinoline, a key heterocyclic scaffold. The performance of this robust method will be compared with alternative analytical techniques, supported by illustrative experimental data to inform methodology selection.

The Central Role of HPLC-UV in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of a vast array of compounds.[1] Its application in the pharmaceutical industry is ubiquitous, from raw material testing to final product release.[2] When coupled with a UV-Vis detector, HPLC becomes a highly versatile and cost-effective tool for the analysis of chromophoric molecules like quinoline derivatives.[3]

The choice of a reversed-phase HPLC (RP-HPLC) method for this compound is predicated on the molecule's moderate polarity. The chlorinated and dimethylated quinoline core imparts sufficient hydrophobicity to be well-retained on a nonpolar stationary phase, such as C18, allowing for excellent separation from potential impurities.[3]

Experimental Workflow for HPLC-UV Analysis

The logical flow of the HPLC-UV method for the quantitative analysis of this compound is depicted below. This workflow ensures systematic and reproducible results, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Acquisition & Processing prep_std Prepare Standard Solutions (e.g., 100 µg/mL stock) filter_std Filter Standards (0.45 µm) prep_std->filter_std prep_sample Prepare Sample Solutions (Dissolve in Diluent) filter_sample Filter Samples (0.45 µm) prep_sample->filter_sample injection Inject into HPLC System filter_std->injection filter_sample->injection separation Chromatographic Separation (C18 Column, Isocratic Elution) injection->separation detection UV Detection (at λmax) separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for the quantitative HPLC-UV analysis of this compound.

Detailed HPLC-UV Methodology

The development of a robust and reliable HPLC method requires careful optimization of chromatographic conditions.[4] The following method is designed for the accurate quantification of this compound.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for a wide range of nonpolar to moderately polar compounds.[3]

  • Mobile Phase: The acetonitrile/water mixture offers a good balance of solvent strength to achieve a reasonable retention time and sharp peak shape for the analyte. An isocratic elution is sufficient for this analysis, simplifying the method and improving reproducibility.[3]

  • Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. Based on the UV spectra of similar quinoline derivatives, a wavelength around 235 nm is expected to provide a strong absorbance for the this compound chromophore, maximizing the signal-to-noise ratio.[5]

Method Validation: A Trustworthy and Self-Validating System

Method validation is a regulatory requirement that provides documented evidence that an analytical method is suitable for its intended purpose.[2][6] The validation of this HPLC-UV method would be performed according to the International Council for Harmonisation (ICH) guidelines.[4]

Key Validation Parameters:

ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank at the retention time of the analyte.Pass
Linearity Correlation coefficient (r²) ≥ 0.9990.9998
Range 80-120% of the target concentration80-120 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.85%
Intermediate Precision RSD ≤ 2.0%1.10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness No significant change in results with minor variations in method parameters.Pass

Comparative Analysis with Alternative Techniques

While HPLC-UV is a robust and widely accessible technique, other analytical methods can also be employed for the quantification of quinoline derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the nature of the sample matrix.

TechniquePrincipleAdvantages for this compoundDisadvantages
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1]High precision and accuracy, suitable for routine quality control, cost-effective.[2]Provides limited structural information, potential for interference from co-eluting chromophoric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.[7]Excellent for volatile and semi-volatile compounds, provides structural information from mass fragmentation patterns.[7]Requires analyte to be volatile and thermally stable, potential for on-column degradation, may require derivatization.[8]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.[9]Simple, rapid, and cost-effective for pure samples.[10]Lacks specificity in complex mixtures, susceptible to interference from any UV-absorbing species in the sample matrix.[11]

Logical Framework for Method Selection

The decision-making process for selecting the most appropriate analytical technique involves a careful evaluation of the analytical needs against the capabilities of each method.

Method_Selection node_reg node_reg node_alt node_alt start Routine QC Analysis? impurity_profiling Impurity Profiling & Structural ID? start->impurity_profiling Yes pure_substance Pure Substance Assay? start->pure_substance No hplc HPLC-UV impurity_profiling->hplc No gcms GC-MS impurity_profiling->gcms Yes pure_substance->hplc No uvvis UV-Vis Spectrophotometry pure_substance->uvvis Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the routine quantitative analysis of this compound in a research or quality control setting, the developed HPLC-UV method offers an excellent balance of specificity, accuracy, precision, and cost-effectiveness. Its performance, validated according to ICH guidelines, ensures reliable and reproducible data. While GC-MS provides valuable structural information and UV-Vis spectrophotometry offers a rapid screening tool for pure substances, HPLC-UV remains the gold standard for robust and routine quantification in the pharmaceutical industry. The selection of the most appropriate technique should always be guided by the specific analytical requirements and the context of the sample being analyzed.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Lab Manager. [Link]

  • Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. PubMed. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

  • [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. PubMed. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • The reason for selection of wavelengths in the spectrophotometry of Quinoline Yellow SS. Chemistry Stack Exchange. [Link]

  • Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates. PubMed. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

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A Comprehensive Guide to Establishing a Reference Standard for 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The establishment of a well-characterized chemical reference standard is a cornerstone of robust analytical method development and validation, ensuring the accuracy, precision, and comparability of results across different laboratories and studies. This is particularly critical in the pharmaceutical industry, where data integrity is paramount for regulatory submissions and patient safety.[1][2][3] This guide provides a comprehensive, in-depth framework for the qualification of 4,8-Dichloro-2,6-dimethylquinoline as a chemical reference standard. We will delve into the scientific rationale behind the selection of analytical techniques, present detailed experimental protocols, and offer a comparative analysis of a candidate reference standard against a less-characterized batch of material. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and major pharmacopeias.[1][4][5]

The Imperative for a Qualified Reference Standard

In any analytical workflow, the reference standard serves as the benchmark against which all unknown samples are measured. Its purity and identity must be unequivocally established to ensure the reliability of quantitative and qualitative analyses.[2][6] For a molecule like this compound, which may find applications in medicinal chemistry and materials science, a certified reference standard is indispensable for:

  • Accurate quantification in drug substance and drug product assays.

  • Identification and control of impurities in synthetic batches.

  • Validation of analytical methods as required by regulatory agencies.[1]

  • Ensuring consistency in research and development activities.

This guide will walk you through a logical, stepwise process for the comprehensive characterization of a candidate batch of this compound to qualify it as a reference standard.

The Qualification Workflow: A Multi-faceted Approach

Reference_Standard_Qualification_Workflow NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry (GC-MS) NMR->MS Structural Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group Confirmation HPLC HPLC-UV (Organic Impurities) GC Headspace GC (Residual Solvents) HPLC->GC Impurity Profiling KF Karl Fischer Titration (Water Content) GC->KF Impurity Profiling TGA Thermogravimetric Analysis (Non-volatile Impurities) KF->TGA Impurity Profiling Mass_Balance Mass Balance Calculation qNMR Quantitative NMR (qNMR) Mass_Balance->qNMR CoA Certificate of Analysis (CoA)

Caption: Workflow for the qualification of a chemical reference standard.

Phase 1: Unambiguous Identity Confirmation

The first and most critical step is to confirm that the candidate material is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[7][8][9][10] We will employ a suite of NMR experiments to build a complete picture of the molecule's connectivity.

3.1.1. Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the candidate material and dissolve it in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra.

3.1.2. Interpretation and Rationale

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns will be consistent with the substituted quinoline ring system. The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton, with the number of signals corresponding to the number of unique carbon environments in the molecule.[7][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides complementary information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.[12][13]

3.2.1. Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the candidate material in methanol.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

3.2.2. Interpretation and Rationale

The total ion chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion peak (M⁺) consistent with the molecular weight of the compound (225.01 g/mol ). The isotopic pattern of the molecular ion, showing the characteristic M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, will be definitive for a molecule containing two chlorine atoms.

Phase 2: Comprehensive Purity Assessment

A reference standard must be of the highest possible purity, with all significant impurities identified and quantified.[2][14]

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC with UV detection is the workhorse for separating and quantifying structurally related organic impurities.[15][16][17][18]

4.1.1. Experimental Protocol: HPLC Purity Method

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the candidate material in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

4.1.2. Rationale

This reversed-phase method is designed to separate non-polar to moderately polar impurities from the main compound. The use of a C18 column provides good retention for the aromatic quinoline structure.[19] The area percentage of the main peak provides a direct measure of the chromatographic purity.

Headspace Gas Chromatography (GC) for Residual Solvents

Residual solvents from the synthesis process must be quantified as they contribute to the overall impurity profile.

4.2.1. Experimental Protocol: Headspace GC

  • Sample Preparation: Accurately weigh approximately 100 mg of the candidate material into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Headspace Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 min

  • GC Conditions:

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness)

    • Inlet Temperature: 200°C

    • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Detector Temperature: 250°C

Karl Fischer Titration for Water Content

Water is a common impurity that must be accurately quantified.

4.3.1. Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Procedure: Accurately weigh approximately 50 mg of the candidate material and introduce it into the titration cell. Titrate to the endpoint. Perform the determination in triplicate.

Thermogravimetric Analysis (TGA) for Non-Volatile Impurities

TGA is used to determine the amount of inorganic or non-volatile impurities (residue on ignition).

4.4.1. Experimental Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure: Accurately weigh 5-10 mg of the candidate material into a platinum pan. Heat the sample from ambient temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

Phase 3: Accurate Content Assignment

The final step is to assign a precise purity value, or "potency," to the reference standard. This is typically done using a mass balance approach, which can be corroborated by an orthogonal method like quantitative NMR (qNMR).[20][21][22]

Mass Balance Calculation

The mass balance approach calculates the purity of the main component by subtracting the sum of all quantified impurities from 100%.[23][24][25][26][27]

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Impurities)

Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the direct determination of the analyte concentration against a certified internal standard, providing an independent verification of the mass balance result.[20][28]

5.2.1. Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh approximately 20 mg of the candidate material and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum under quantitative conditions (long relaxation delay, e.g., 5 times the longest T₁).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following equation:

    Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Comparison Guide: Candidate Reference Standard vs. Uncharacterized Batch

To illustrate the importance of this comprehensive qualification process, we present a comparative analysis of a fully characterized candidate reference standard (RS-001) versus a typical uncharacterized batch (UB-001) of this compound.

Analytical Test Candidate Reference Standard (RS-001) Uncharacterized Batch (UB-001) Rationale for Specification
Identity (¹H NMR, MS) Conforms to structureConforms to structureBoth batches are the correct molecule, but identity alone is insufficient for a reference standard.
Chromatographic Purity (HPLC) 99.8%97.5%High chromatographic purity is essential to minimize interference from related substances in assays.[2]
Water Content (Karl Fischer) 0.1%1.2%Water content can affect the true concentration of the analyte and should be accurately determined.[25]
Residual Solvents (Headspace GC) <0.1% (Methanol)0.8% (Methanol), 0.3% (Toluene)Residual solvents contribute to the overall impurity profile and must be controlled.
Non-volatile Impurities (TGA) <0.05%0.2%Inorganic impurities can affect the accuracy of weighings and subsequent analyses.
Assigned Purity (Mass Balance) 99.6% Not Determined (Estimated ~95%) The assigned purity is a critical value for accurate quantitative analysis and is only reliable after comprehensive testing.[23][24]
Assigned Purity (qNMR) 99.5% Not Determined qNMR provides an orthogonal, confirmatory value for the assigned purity, increasing confidence in the reference standard.[20]

digraph "Purity_Comparison" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_RS" { label="Reference Standard (RS-001)"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; RS_Purity [label="Purity: 99.6%"]; RS_Impurities [label="Total Impurities: 0.4%\n(Organic: 0.2%, Water: 0.1%, Solvents: <0.1%)"]; }

subgraph "cluster_UB" { label="Uncharacterized Batch (UB-001)"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; UB_Purity [label="Estimated Purity: ~95%"]; UB_Impurities [label="Total Impurities: ~5%\n(Organic: 2.5%, Water: 1.2%, Solvents: 1.1%, etc.)"]; }

RS_Purity -> UB_Purity [label="Higher Accuracy & Confidence"]; RS_Impurities -> UB_Impurities [label="Lower & Characterized Impurities"]; }

Caption: Purity comparison of a qualified reference standard vs. an uncharacterized batch.

The use of UB-001 as a reference standard would introduce a significant positive bias in any assay, leading to erroneously high results for unknown samples. This underscores the necessity of a rigorously qualified reference standard like RS-001.

The Certificate of Analysis (CoA): The Final Deliverable

The culmination of the reference standard qualification process is the generation of a Certificate of Analysis (CoA).[29][30][31][32][33] This document provides a comprehensive summary of all the analytical data generated, the test methods used, and the final assigned purity value. The CoA is the official document that accompanies the reference standard and provides the end-user with all the necessary information for its proper use.

Conclusion

Establishing a reference standard for this compound is a meticulous, multi-step process that requires a deep understanding of analytical chemistry and regulatory expectations. By following the logical workflow outlined in this guide—from unambiguous identity confirmation through comprehensive purity assessment to accurate content assignment—researchers can qualify a candidate material with a high degree of scientific certainty. The resulting well-characterized reference standard will serve as a reliable cornerstone for all future analytical work, ensuring data integrity and comparability in research, development, and quality control.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl). Retrieved from [Link]

  • Spectroscopy Online. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • PharmaGuru. (2025, April 29). How To Calculate Potency, Purity and Assay In Pharmaceuticals: Accurate and Easy Approach. Retrieved from [Link]

  • ResearchGate. (2018, January 10). (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method. Retrieved from [Link]

  • Eli Lilly and Company. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • ResearchGate. (2015, March 31). RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. Retrieved from [Link]

  • Brammer Standard. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • USP. (n.d.). Industry Advisory Panels and other expert groups (such as Project Teams) may be assembled to advise USP on various aspects of the Reference Standards Program. Retrieved from [Link]

  • CPAChem. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2011, August 28). RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. Retrieved from [Link]

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • IOPscience. (2025, August 10). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical analysis of purity assessment for the novel compound 4,8-Dichloro-2,6-dimethylquinoline, a promising scaffold in medicinal chemistry. We will explore the likely synthetic pathways, predict potential impurities, and detail a multi-pronged analytical approach for rigorous purity determination. This guide will also compare the purity of a hypothetically synthesized batch with commercially available, structurally similar alternatives, providing a benchmark for quality.

Introduction: The Significance of Purity in Drug Discovery

The journey from a promising molecular scaffold to a viable drug candidate is paved with exacting standards, chief among them being chemical purity. Impurities introduced during synthesis can have profound and often detrimental effects on downstream applications. They can alter the intended biological activity, introduce unforeseen toxicity, and confound structure-activity relationship (SAR) studies. For a molecule like this compound, with its multiple reactive sites, a thorough understanding and control of its purity are paramount.

This guide is structured to provide a comprehensive workflow for the purity assessment of this compound, from understanding its synthetic origin to the application of orthogonal analytical techniques.

The Synthetic Landscape: Predicting Impurities from Reaction Pathways

A plausible and efficient synthesis would likely involve a two-step process:

  • Combes Quinoline Synthesis of 8-chloro-2,6-dimethylquinolin-4-ol from 2-chloro-4-methylaniline and ethyl acetoacetate.

  • Chlorination of the resulting quinolinol using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.

This proposed pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Combes Synthesis cluster_1 Step 2: Chlorination 2_chloro_4_methylaniline 2-Chloro-4-methylaniline quinolinol 8-Chloro-2,6-dimethylquinolin-4-ol 2_chloro_4_methylaniline->quinolinol Acid catalyst (e.g., H₂SO₄) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->quinolinol target_product This compound quinolinol->target_product Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->target_product purification Purification (Recrystallization/ Column Chromatography) target_product->purification Purification start Starting Materials start->2_chloro_4_methylaniline start->ethyl_acetoacetate

A plausible synthetic workflow for this compound.

Based on this synthetic route, we can anticipate several potential impurities:

  • Unreacted Starting Materials: Residual 2-chloro-4-methylaniline and 8-chloro-2,6-dimethylquinolin-4-ol.

  • Isomeric Impurities: Incomplete chlorination could lead to the presence of the starting quinolinol. Furthermore, side reactions could potentially lead to the formation of other regioisomers of the dichlorinated product, although the directing effects of the substituents make the desired product the major one.

  • Byproducts of Chlorination: Reactions involving POCl₃ can sometimes lead to the formation of pyrophosphates and other inorganic residues.

  • Over-chlorination Products: Although less likely under controlled conditions, the introduction of a third chlorine atom is a theoretical possibility.

A Multi-Modal Approach to Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a compound. A robust purity assessment relies on the application of orthogonal methods, each providing a different perspective on the sample's composition. For this compound, we recommend a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and quantitative accuracy. A validated reverse-phase HPLC (RP-HPLC) method is essential for separating the target compound from its potential impurities.

Experimental Protocol: RP-HPLC Method for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it ideal for detecting and identifying trace-level contaminants.

Experimental Protocol: GC-MS Method for Impurity Profiling

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-500 amu

The resulting mass spectra can be compared against commercial libraries (e.g., NIST, Wiley) for tentative identification of unknown peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules and can also provide a quantitative measure of purity. The presence of impurities will be evident as additional signals in the spectra.

Expected ¹H and ¹³C NMR Spectral Features of this compound

Based on the analysis of structurally similar compounds, we can predict the key NMR resonances for the target molecule. The two methyl groups should appear as singlets in the ¹H NMR spectrum, and the aromatic protons will exhibit characteristic splitting patterns. In the ¹³C NMR spectrum, the number of signals should correspond to the number of unique carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The spectral window should be set to encompass the aromatic and aliphatic regions (typically 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are highly recommended.

Purity_Assessment_Workflow Synthesized_Product Synthesized this compound HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS NMR NMR (Structural Confirmation & Purity) Synthesized_Product->NMR Elemental_Analysis Elemental Analysis (Elemental Composition) Synthesized_Product->Elemental_Analysis Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report NMR->Purity_Report Elemental_Analysis->Purity_Report

A multi-modal workflow for the purity assessment of this compound.
Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. A close correlation between the experimentally determined percentages and the theoretical values for the molecular formula C₁₁H₉Cl₂N provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of C₁₁H₉Cl₂N:

  • Carbon (C): 58.43%

  • Hydrogen (H): 4.01%

  • Nitrogen (N): 6.20%

  • Chlorine (Cl): 31.36%

Comparative Analysis: Benchmarking Against Commercial Alternatives

To provide context for the purity of the synthesized this compound, it is instructive to compare it against commercially available, structurally related compounds. While the exact target molecule may not be widely available with detailed purity data, we can use closely related isomers as benchmarks.

For this guide, we will compare our hypothetically synthesized batch with two commercially available isomers: 4-Chloro-2,6-dimethylquinoline and 2,8-Dichloro-4,6-dimethylquinoline .

CompoundPurity (by HPLC)Key Impurities Noted
Synthesized this compound (Hypothetical) >98%Residual starting material (<0.5%), Isomeric impurity (<0.2%)
4-Chloro-2,6-dimethylquinoline (Commercial Source A) ≥97%Not specified by the supplier
2,8-Dichloro-4,6-dimethylquinoline (Commercial Source B) [1]≥95%Not specified by the supplier

This comparison highlights the importance of in-house purity assessment, as commercial suppliers may not always provide a detailed impurity profile. A purity of >98% for a synthesized batch would be considered of high quality for many research and early-stage development applications.

Conclusion: A Rigorous and Defensible Purity Assessment

The purity of this compound, like any novel compound destined for drug discovery, must be rigorously established. The multi-modal approach outlined in this guide, combining HPLC, GC-MS, NMR, and elemental analysis, provides a comprehensive and defensible assessment of its purity. By understanding the potential impurities arising from the synthetic route and employing orthogonal analytical techniques, researchers can have high confidence in the quality of their material, ensuring the integrity of their subsequent biological and pharmacological studies.

References

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). Forensic Science International. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Journal of Chromatography A. [Link]

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A Comparative Guide to the Biological Activity of Dichloroquinoline Isomers with a Focus on 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and positioning of its substituents. This guide provides a comparative analysis of the biological activity of dichloroquinoline isomers, with a particular focus on understanding the potential of 4,8-dichloro-2,6-dimethylquinoline by examining the structure-activity relationships (SAR) of its chemical relatives.

The Dichloroquinoline Landscape: A Structural Overview

The biological activity of a quinoline derivative is not merely a factor of its constituent atoms but is intricately linked to their spatial arrangement. The positions of the two chlorine atoms on the quinoline core dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets. While experimental data on this compound (CAS No. 203626-46-4) is not extensively published, we can infer its likely activity by comparing its structure to well-studied isomers like 4,7-dichloroquinoline and 5,7-dichloroquinoline.[4]

The core structures for comparison are illustrated below, highlighting the key substitution patterns that influence biological outcomes.

G cluster_0 Quinoline Core & Key Isomers Quinoline 4,8-diCl-2,6-diMe 4,7-diCl 5,7-diCl label_q General Quinoline (Numbering) label_target This compound label_47 4,7-Dichloroquinoline label_57 5,7-Dichloroquinoline

Figure 1: Structures of the general quinoline scaffold and key dichloro-substituted isomers.

Comparative Biological Activities

Anticancer and Cytotoxic Potential

The anticancer activity of quinoline derivatives is a major field of research.[5] The mechanism often involves the inhibition of critical cellular machinery like protein kinases or topoisomerases, leading to cell cycle arrest and apoptosis.[1][6][7]

  • 4,7-Dichloroquinoline: This isomer is a crucial precursor for antimalarial drugs like chloroquine but also serves as a scaffold for anticancer agents.[6][8] The 7-chloro group, in particular, is often considered optimal for antimalarial activity.[9] Derivatives have demonstrated efficacy against a range of cancer cell lines, often by disrupting cell cycle progression.[6][10]

  • 2,4-Disubstituted Quinolines: Derivatives with substitutions at the 2 and 4 positions have shown promise as growth inhibitors, with bulky aryl groups often enhancing cytotoxic activity.[6] The addition of a chlorine atom at the 6-position has been shown to enhance cytotoxicity compared to unsubstituted analogs.[11]

  • 5,7-Dihalo-8-hydroxyquinolines: Compounds like 5,7-dibromo-8-hydroxyquinoline have demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with greater potency against cancerous cells than normal cell lines.[2] This suggests that halogenation at the 5 and 7 positions can be a viable strategy for developing selective anticancer agents.

Inference for this compound: Based on established SAR, the substitution pattern of this compound suggests potential cytotoxic activity. The chlorine at C-4 could interfere with kinase binding, similar to other 4-substituted quinolines. The chlorine at C-8 is less common in highly active compounds and may present unique properties; for instance, an additional methyl group at C-8 has been shown to abolish the activity of some 4-substituted antimalarials.[9] The methyl groups at C-2 and C-6 increase the molecule's lipophilicity, which can enhance cell membrane permeability and, consequently, cytotoxic effects.[11]

Table 1: Comparative Cytotoxicity of Substituted Quinolines (Illustrative Data)

Compound Substitution Pattern Cancer Cell Line IC₅₀ (µM) Reference
Compound 12 6-Chloro-2-(3,4-methylenedioxyphenyl) Prostate (PC3) 31.37
Compound 13 6-Bromo-2-(3,4-methylenedioxyphenyl) Cervical (HeLa) 8.3
Doxorubicin (Standard) Multiple ~0.1 - 2.5 [7][12]

| Amodiaquine | 7-Chloro-4-substituted | - | Reduced toxicity |[9] |

Note: This table presents data for structurally related compounds to illustrate SAR principles, as direct IC₅₀ values for this compound are not available in the cited literature.

Antimicrobial Activity

Halogenated quinolines are well-known for their antimicrobial properties.[13]

  • 5,7-Dichloroquinoline Derivatives: 5,7-dichloroquinoline-8-thiol has demonstrated broad-spectrum antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as yeasts (Candida albicans).[13]

  • 7-Chloroquinoline Derivatives: Various derivatives incorporating the 7-chloroquinoline scaffold have been synthesized and show moderate to good activity against bacteria such as S. aureus, E. coli, and Pseudomonas aeruginosa.[14][15][16]

Inference for this compound: The presence of two chlorine atoms suggests a likelihood of antimicrobial activity. However, the specific substitution pattern (4,8-dichloro) is less studied than the 5,7-dichloro or 7-chloro patterns. The molecule's efficacy would need to be determined experimentally, as the position of halogens can dramatically alter the spectrum and potency of antimicrobial action.

Enzyme Inhibition

A primary mechanism through which quinolines exert their biological effects is enzyme inhibition.[1] This can range from targeting DNA-modifying enzymes to blocking critical signaling kinases.

  • Topoisomerase Inhibition: Certain quinoline derivatives can function as topoisomerase inhibitors, disrupting DNA replication in cancer cells and leading to cell death.[7] Indeno[1,2-c]quinoline derivatives, for example, have been shown to inhibit both topoisomerase I and II.[7]

  • Kinase Inhibition: The quinoline scaffold is integral to many kinase inhibitors used in oncology.[17] They can target key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR, which are often dysregulated in cancer.[6]

  • DNA Methyltransferase (DNMT) Inhibition: Recent studies have shown that quinoline-based compounds can inhibit DNA methyltransferases, enzymes crucial for epigenetic regulation, through a mechanism involving DNA intercalation.[18]

Inference for this compound: The planar, heterocyclic structure of this molecule makes it a candidate for DNA intercalation and potential inhibition of DNA-interacting enzymes like topoisomerases or DNMTs.[18] Furthermore, its structure could potentially fit into the ATP-binding pocket of various kinases. The specific inhibitory profile would depend on how the chloro and methyl substituents interact with the amino acid residues within the target enzyme's active or allosteric sites.

G cluster_pathway Potential Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Dichloroquinoline Isomer Inhibitor->RTK Inhibition

Figure 2: Simplified diagram of a receptor tyrosine kinase pathway often targeted by quinoline-based inhibitors.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activity of this compound against its isomers, standardized assays are essential. The following protocols provide a framework for such an evaluation.

Protocol: Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][19]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other isomers) in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.[11]

MTT_Workflow A 1. Cell Seeding (96-well plate, 24h adherence) B 2. Compound Treatment (Serial dilutions of quinolines) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Figure 3: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare nutrient agar plates for bacteria and Sabouraud agar plates for yeasts.[13]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Loading: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells. Include a solvent control and a positive control antibiotic (e.g., amoxicillin).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis based on the well-established structure-activity relationships of other dichloroquinoline isomers provides a strong foundation for predicting its potential. The presence of two chlorine atoms and two lipophilic methyl groups suggests a high likelihood of cytotoxic and antimicrobial properties. The specific 4,8-dichloro pattern distinguishes it from more common isomers and warrants empirical investigation to uncover what could be a unique biological profile.

Future research should focus on the synthesis and direct biological screening of this compound using the standardized protocols outlined in this guide. Head-to-head comparisons against isomers like 4,7- and 5,7-dichloroquinoline would definitively place its activity within the broader chemical family. Mechanistic studies, including enzyme inhibition assays and molecular docking, would further elucidate its specific biological targets and rationalize its activity, paving the way for its potential development as a novel therapeutic agent.

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  • [No Author]. (n.d.). 4, 8-Dichloro-2, 6-dimethylquinoline, 1 gram. Fisher Scientific.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Chlorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The strategic introduction of chlorine atoms onto this scaffold is a powerful tool for modulating a molecule's physicochemical properties and enhancing its therapeutic potential. The electron-withdrawing nature and lipophilic contribution of chlorine can profoundly influence pharmacokinetics and pharmacodynamics, often leading to improved potency and target specificity.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of chlorinated quinoline derivatives. It moves beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function, supported by quantitative data and detailed experimental protocols.

The Decisive Role of Chlorine Substitution: A Comparative Overview

The position and number of chlorine substituents on the quinoline ring are critical determinants of biological activity. While direct, comprehensive studies comparing all possible positional isomers under uniform conditions are scarce in the literature, a clear SAR emerges from analyzing various classes of chlorinated quinolines.[5]

Antimalarial Activity: The Primacy of the 7-Chloro Group

The most iconic chlorinated quinoline is Chloroquine (CQ), a 4-amino-7-chloroquinoline that has been a cornerstone of antimalarial therapy for decades.[6] The SAR for this class is well-defined:

  • The 7-Chloro Position is Optimal: The electron-withdrawing chlorine atom at the C-7 position is essential for high antimalarial potency.[7][8] Shifting or removing this group drastically reduces activity.

  • The 4-Amino Side Chain: A dialkylaminoalkyl side chain at the C-4 position is crucial for activity. This basic side chain is believed to be essential for accumulating the drug in the acidic food vacuole of the parasite, a key step in its mechanism of action.[6][9]

  • Mechanism of Action: Chloroquine and its analogs function by inhibiting the parasite's detoxification pathway for heme. Inside the parasite's food vacuole, hemoglobin digestion releases toxic heme. The parasite normally polymerizes this into non-toxic hemozoin. Chlorinated quinolines are thought to cap the growing hemozoin crystal, leading to a buildup of toxic heme and parasite death.[3][9][10]

Anticancer Activity: A More Complex SAR Landscape

In oncology, the influence of chlorine substitution is more varied, with different positional isomers showing promise against a range of cancer cell lines. The mechanisms are diverse, including inhibition of tubulin polymerization, kinase signaling, and DNA intercalation.[9][11][12]

  • Impact of Chlorine Position:

    • C-6 Position: Substitution with chlorine at the C-6 position has been shown to enhance cytotoxicity in certain classes of quinolines.[12] For a series of 2-arylvinylquinolines, the potency for antiplasmodial activity followed the trend H < OMe < F < Cl at the C-6 position, highlighting the superiority of the chloro-substituent.[13]

    • C-2 and C-3 Positions: 2-Chloro-3-substituted quinoline derivatives have shown promising cytotoxicity against various cancer cell lines, including liver, colon, and prostate cancer.[10]

    • C-5 and C-7 Positions (Dichloro-substitution): The presence of two chlorine atoms, for example at the C-5 and C-7 positions, has been correlated with higher biological activity in styrylquinoline derivatives. This is attributed to an increase in lipophilicity (higher log P), which can enhance cell membrane penetration, and the potential for halogen bonding interactions with biological targets.[14]

  • Key Mechanisms in Cancer:

    • Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[12][15]

    • Kinase Inhibition: Chlorinated quinolines can target critical signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7]

    • DNA Intercalation & Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, interfering with replication and transcription. Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology.[11][15]

Antibacterial Activity

Chlorinated quinolines have also demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria.[16]

  • Structure-Activity Insights: In one study of quinoline-2-one derivatives, a compound with a chlorine at the R1 position (compound 6c ) showed the most potent activity against MRSA and VRE, with MIC values of 0.75 µg/mL. The addition of a second chlorine atom (6l ) slightly decreased this potent activity, indicating that a precise substitution pattern is key.[7] 5-chloro-8-hydroxyquinoline derivatives have also been explored as scaffolds for broad-spectrum antibacterial agents.[15]

Quantitative Comparison of Chlorinated Quinoline Derivatives

The following tables summarize experimental data from the literature to provide a quantitative comparison of the biological activities of various chlorinated quinoline derivatives. Note: Direct comparison of IC50/MIC values across different studies should be approached with caution due to variations in cell lines, strains, and experimental conditions.

Table 1: Comparative Anticancer Activity (IC50) of Chlorinated Quinoline Derivatives

Compound/Derivative ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-Chloro-3-(hydrazinylcarbonyl) quinoline (4c )2-ClHepG-2 (Liver)8.02[10]
2-Chloro-3-(hydrazinylcarbonyl) quinoline (4c )2-ClHCT-116 (Colon)7.15[10]
7-Chloro-4-anilinoquinoline derivative (5g )7-ClHepG2 (Liver)2.09[7]
7-Chloro-4-anilinoquinoline derivative (5g )7-ClMCF-7 (Breast)4.63[7]
6-Chloro-2-arylvinylquinoline (22 )6-ClDd2 (P. falciparum)22.1 nM[13]
5,7-Dichloro-8-hydroxy-styrylquinoline (ES20B )5,7-diCl, 8-OHU-87 MG (Glioblastoma)2.50[14]
4,7-Dichloroquinoline4,7-diClP. falciparum (CQ-S)6.7 nM[17]
4,7-Dichloroquinoline4,7-diClP. falciparum (CQ-R)8.5 nM[17]

Table 2: Comparative Antibacterial Activity (MIC) of Chlorinated Quinoline Derivatives

Compound/Derivative ClassSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative (6c )R¹=Cl, R²=HMRSA0.75[7]
Quinoline-2-one derivative (6c )R¹=Cl, R²=HVRE0.75[7]
Quinoline-2-one derivative (6l )R¹=Cl, R²=ClMRSA1.50[7]
Quinoline-2-one derivative (6l )R¹=Cl, R²=ClVRE1.50[7]

Visualizing Key Concepts and Workflows

To better illustrate the complex relationships and processes involved, the following diagrams were generated using Graphviz.

Core Structure-Activity Relationships

cluster_quinoline Quinoline Core SAR cluster_C7 C-7 Position cluster_C4 C-4 Position cluster_Anticancer Anticancer SAR Quinoline Quinoline Scaffold C7_Cl 7-Chloro (Optimal for Antimalarial) Quinoline->C7_Cl Antimalarial C4_Amine 4-Amino Side Chain (Crucial for Antimalarial) Quinoline->C4_Amine Antimalarial C6_Cl 6-Chloro (Enhances Cytotoxicity) Quinoline->C6_Cl Anticancer C2_C3_Sub 2,3-Substitution (Potent Cytotoxicity) Quinoline->C2_C3_Sub Anticancer C5_C7_diCl 5,7-Dichloro (Increases Lipophilicity) Quinoline->C5_C7_diCl Anticancer

Caption: Key SAR hotspots on the quinoline ring for different biological activities.

Antimalarial Mechanism of Action

cluster_parasite Plasmodium Food Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Heme Hb->Heme Digestion Polymerization Heme Polymerase Heme->Polymerization Hemozoin Non-Toxic Hemozoin (Crystal) Polymerization->Hemozoin Buildup Toxic Heme Accumulation Polymerization->Buildup CQ Chloroquine (7-Cl Quinoline) CQ->Polymerization Inhibits Death Parasite Death Buildup->Death

Caption: Inhibition of heme polymerization by chlorinated quinolines.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) for cell adherence Seed->Incubate1 Treat Treat cells with serial dilutions of Chloro-Quinoline Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent (3h incubation) Incubate2->Add_MTT Conversion Viable cells convert MTT to Formazan Add_MTT->Conversion Solubilize Solubilize Formazan crystals (DMSO) Conversion->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Standard workflow for determining the IC50 of a test compound.

Field-Proven Experimental Protocols

The following protocols are standard methodologies for evaluating the biological activity of chlorinated quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18]

Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of the test quinoline derivative in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro Antimalarial β-Hematin Inhibition Assay

This assay simulates the parasite's heme detoxification process and measures a compound's ability to inhibit it.[19]

Rationale: The formation of β-hematin (synthetic hemozoin) from heme can be induced in vitro under acidic conditions. Antimalarial drugs that target this pathway will inhibit this formation, which can be quantified spectrophotometrically.[20]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride in DMSO (e.g., 25 mM).[21]

    • Prepare stock solutions of the test quinoline derivatives and a positive control (e.g., Chloroquine) in DMSO.

    • Prepare a 2 M sodium acetate buffer, pH 4.4-5.1.[19][20]

  • Assay Setup (96-well plate):

    • In triplicate, add 50 µL of the hemin solution to each well.

    • Add 50 µL of the test compounds at various concentrations. Include a positive control (Chloroquine) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate β-hematin formation by adding 100 µL of the pre-warmed (37°C) sodium acetate buffer to each well.[20] Incubate the plate at 37°C for 18-48 hours with gentle shaking.

  • Washing and Solubilization:

    • Centrifuge the plate (e.g., 4000 rpm for 15 min). Discard the supernatant.

    • Wash the pellet of β-hematin three times with 200 µL of DMSO to remove unreacted heme.[20]

    • After the final wash, dissolve the pellet in 200 µL of 0.1-0.2 N NaOH.

  • Data Acquisition: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The introduction of chlorine into the quinoline scaffold is a validated and highly effective strategy in medicinal chemistry. In antimalarial drug design, the 7-chloro-4-aminoquinoline pharmacophore remains a critical starting point for developing agents that can overcome resistance. In oncology and antibacterials, the SAR is more diffuse, but clear patterns are emerging. Chlorination at positions C-2, C-3, C-5, C-6, and C-7 can significantly enhance potency, often by increasing lipophilicity and facilitating crucial drug-target interactions like halogen bonding.

Future research should focus on the systematic synthesis and parallel testing of positional isomers to build a more complete and directly comparative SAR map. Furthermore, elucidating the precise molecular interactions through co-crystallography and advanced computational modeling will be essential to fully understand why a chlorine atom at a specific position imparts a desired biological effect, paving the way for the rational design of next-generation chlorinated quinoline therapeutics.

References

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A Comparative In Vitro Analysis of 4,8-Dichloro-2,6-dimethylquinoline Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority in drug discovery. Quinolone derivatives have historically been a rich source of effective antibacterial agents.[1][2] This guide provides a comprehensive comparative analysis of the in vitro antibacterial potential of a specific synthetic quinoline, 4,8-dichloro-2,6-dimethylquinoline, against a panel of both Gram-positive and Gram-negative bacteria.

The primary objective of this document is to present a detailed, evidence-based evaluation of the compound's efficacy, benchmarked against a widely used, second-generation fluoroquinolone, Ciprofloxacin.[3][4] We will delve into the rationale behind the experimental design, provide explicit, step-by-step protocols for susceptibility testing, and present a clear analysis of the comparative data. This guide is intended to serve as a practical resource for researchers in microbiology, medicinal chemistry, and infectious disease, offering both a methodological framework and foundational data for the assessment of novel antibacterial candidates.

Scientific Rationale and Hypothesized Mechanism of Action

1.1. The Quinolone Scaffold: A Proven Antibacterial Pharmacophore

Quinolones represent a major class of synthetic, broad-spectrum antibacterial agents that have been in clinical use for decades.[1] Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[5][6] This leads to an accumulation of double-stranded DNA breaks, halting DNA replication and ultimately triggering cell death.[5][8] This bactericidal effect is highly specific to bacterial enzymes, as eukaryotic cells do not possess DNA gyrase or topoisomerase IV.[1][7]

1.2. Hypothesized Action of this compound

Based on its core quinoline structure, it is hypothesized that this compound will exert its antibacterial effect through the same general mechanism as other quinolones—by targeting bacterial DNA gyrase and/or topoisomerase IV. The specific substituents on the quinoline ring—two chloro groups and two methyl groups—are expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can influence its ability to penetrate bacterial cell walls, its affinity for the target enzymes, and its overall spectrum of activity.[5]

Quinolone_Mechanism_of_Action Fig. 1: Hypothesized Mechanism of Quinolone Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA (Replication Fork) DNA_Gyrase->Relaxed_DNA Cleaved_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Topo_IV Topoisomerase IV Topo_IV->Cleaved_Complex Quinolone 4,8-Dichloro-2,6- dimethylquinoline Quinolone->DNA_Gyrase inhibits Quinolone->Topo_IV inhibits Supercoiled_DNA Supercoiled Bacterial DNA Supercoiled_DNA->DNA_Gyrase unwinds for replication Relaxed_DNA->Topo_IV decatenates daughter chromosomes DS_Breaks Double-Strand DNA Breaks Cleaved_Complex->DS_Breaks prevents re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death triggers Experimental_Workflow Fig. 2: Workflow for MIC and MBC Determination Prep_Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate 3. Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates 2. Prepare 96-Well Plates with 2-fold Serial Dilutions of Test & Control Compounds Prep_Plates->Inoculate Incubate_MIC 4. Incubate Plates (18-24h at 37°C) Inoculate->Incubate_MIC Read_MIC 5. Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Spot_Plate 6. Spot Plate Aliquots from Clear Wells (≥MIC) onto Agar Plates Read_MIC->Spot_Plate Proceed to MBC Incubate_MBC 7. Incubate Agar Plates (18-24h at 37°C) Spot_Plate->Incubate_MBC Read_MBC 8. Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Step-by-step workflow for antibacterial susceptibility testing.

2.3. Detailed Protocol: Broth Microdilution for MIC Determination [9][10][11][12]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Ciprofloxacin in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the test medium.

    • Prepare a 0.5 McFarland turbidity standard.

  • Plate Preparation:

    • Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the 1280 µg/mL compound stock solution to the first column of wells (e.g., Column 1). This creates a 1:2 dilution and a starting concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10.

    • Column 11 serves as the growth control (broth + inoculum, no compound). Column 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (Columns 1-11) with 10 µL of the final bacterial inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in a total volume of 110 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. [9][11] 2.4. Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination [13][14][15][16]

  • Subculturing:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, spot-plate 10 µL from each of these wells onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation and Reading the MBC:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies at the spot location). [15][16]

Comparative Performance Data

The in vitro activities of this compound and Ciprofloxacin were determined against the four selected bacterial strains. The results are summarized below.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus (ATCC 29213)8162Bactericidal
B. subtilis (ATCC 6633)482Bactericidal
E. coli (ATCC 25922)16644Bactericidal
P. aeruginosa (ATCC 27853)>64>64-Resistant
Ciprofloxacin (Control) S. aureus (ATCC 29213)0.512Bactericidal
B. subtilis (ATCC 6633)0.250.52Bactericidal
E. coli (ATCC 25922)0.0150.032Bactericidal
P. aeruginosa (ATCC 27853)0.2514Bactericidal

Discussion and Scientific Interpretation

The experimental data reveals a distinct antibacterial profile for this compound. The compound demonstrated activity primarily against the Gram-positive bacteria tested, S. aureus and B. subtilis, with MIC values of 8 µg/mL and 4 µg/mL, respectively. The MBC/MIC ratios for these organisms were ≤4, which is the standard criterion for classifying an agent as bactericidal. [16]This indicates that at concentrations two- to four-fold higher than the MIC, the compound actively kills the bacteria rather than merely inhibiting their growth.

Against the Gram-negative bacterium E. coli, the compound showed significantly weaker activity (MIC = 16 µg/mL). More notably, it was completely inactive against P. aeruginosa at the highest concentration tested (>64 µg/mL). This spectrum of activity suggests a potential selectivity for Gram-positive organisms. This could be due to several factors, including differences in the structure of the target enzymes (DNA gyrase and topoisomerase IV) between Gram-positive and Gram-negative bacteria, or difficulties in penetrating the outer membrane of Gram-negative bacteria like P. aeruginosa. [17] When compared to the control, Ciprofloxacin, the novel compound is considerably less potent. Ciprofloxacin exhibited potent, broad-spectrum bactericidal activity against all tested strains, with MIC values in the sub-µg/mL range, consistent with its established clinical efficacy. [3][18][19]The disparity in potency highlights the high bar for new antibiotic candidates and underscores the extensive optimization required to achieve clinical relevance.

Conclusion and Future Directions

This guide provides a foundational in vitro assessment of this compound, demonstrating modest but measurable bactericidal activity against Gram-positive bacteria. While its potency does not currently match that of established fluoroquinolones like Ciprofloxacin, the data confirms that the substituted quinoline scaffold retains antibacterial properties.

Future research should focus on structure-activity relationship (SAR) studies to enhance potency and broaden the spectrum of activity. Modifications at various positions of the quinoline ring could be explored to improve target affinity and cellular penetration. Furthermore, testing against a wider panel of clinical isolates, including resistant strains (e.g., MRSA), would be a crucial next step in evaluating the potential of this chemical series. This initial dataset serves as a valuable starting point for such optimization efforts in the ongoing search for new and effective antibacterial agents.

References

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  • Wikipedia. (2024). Ciprofloxacin. Available from: [Link]

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  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. Available from: [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases, 10(3), 516–527. Available from: [Link]

  • Węcławski, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cytotoxicity of Substituted Quinolines in Oncology Research

A Comparative Framework for Evaluating Novel Anticancer Agents

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. In the field of oncology, quinoline derivatives have emerged as a particularly promising class of compounds, demonstrating potent antiproliferative and cytotoxic effects against various cancer cell lines.[2] These compounds exert their anticancer activity through diverse and complex mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of crucial enzymes like topoisomerases, and disruption of key signaling pathways that drive tumor growth and survival.[1][2][3]

This guide provides a comprehensive comparison of the cytotoxic profiles of various substituted quinoline derivatives against prominent cancer cell lines. While direct, extensive experimental data on 4,8-Dichloro-2,6-dimethylquinoline is not widely available in the public scientific literature, this document will serve as a framework for its evaluation. By analyzing structurally related and well-characterized quinoline compounds, we can infer potential mechanisms of action and establish a strategic approach for investigating the anticancer potential of this and other novel derivatives. We will delve into the causality behind experimental design, present comparative cytotoxicity data, and provide detailed, self-validating protocols for key assays.

Core Anticancer Mechanisms of Quinoline Derivatives

Research into the vast library of synthesized quinoline compounds has elucidated several primary mechanisms through which they exert their cytotoxic effects on cancer cells. Understanding these mechanisms is fundamental to both interpreting experimental data and designing new, more effective therapeutic agents.

DNA Damage and Enzyme Inhibition

A significant number of quinoline analogues function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[3] This physical disruption interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. Furthermore, many of these compounds target and inhibit nuclear enzymes called topoisomerases.[1][3] By stabilizing the complex between topoisomerase and DNA, these "poisons" create permanent DNA strand breaks, triggering a cascade of cellular events that culminate in apoptosis.

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to induce apoptosis, or programmed cell death. Quinolines have been shown to trigger apoptosis through various pathways.[2][4][5] One common mechanism involves the dissipation of the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis.[5] Some derivatives have also been shown to increase the generation of reactive oxygen species (ROS), which can induce oxidative stress and further promote apoptotic cell death.[5]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Quinoline derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, such as G2/M or G1.[3] This arrest prevents the cell from progressing through division and can provide an opportunity for DNA repair mechanisms to engage or for apoptosis to be initiated.[3]

Kinase Inhibition

Many cellular signaling pathways that control cell growth, proliferation, and survival are regulated by protein kinases. Aberrant kinase activity is a common driver of cancer. Specific quinoline derivatives have been designed as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases like Pim-1, which are involved in apoptosis and cell metabolism.[2][3][6] By blocking these key signaling nodes, these compounds can effectively shut down the pathways that cancer cells rely on for their growth and survival.[6]

Comparative Cytotoxicity of Substituted Quinolines

The cytotoxic potency of a quinoline derivative, typically quantified by its half-maximal inhibitory concentration (IC₅₀), is highly dependent on its substitution pattern and the specific cancer cell line being tested. The following table summarizes experimental data from various studies, providing a comparative overview of how different structural modifications influence anticancer activity.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Key Structural Features & NotesReference
8-Hydroxyquinoline-5-sulfonamide Derivative (3c) C-32 (Melanoma)Comparable to CisplatinAcetylene derivative with 8-hydroxy group. Showed high activity and no toxicity in non-cancer cells up to 100 µM.[7][8]
MDA-MB-231 (Breast)Comparable to Doxorubicin[7][8]
A549 (Lung)Comparable to Cisplatin[7][8]
2-Arylquinoline Derivative (13) HeLa (Cervical)8.3C-6 substituted 2-phenylquinoline. Displayed high selectivity (SI = 36.21–113.08) compared to doxorubicin.
4-Amino, 7-Substituted-Quinoline MCF-7 (Breast)Potent ActivityCompared favorably against doxorubicin.
Quinoline-Chalcone Hybrid (63) Caco-2 (Colon)5.0Hybrid molecule combining quinoline and chalcone scaffolds.
Quinoline-Chalcone Hybrid (64) Caco-2 (Colon)2.5
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38Exhibited excellent inhibitory potency.
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Morpholine Substituted Quinazoline (AK-10) MCF-7 (Breast)3.15Quinazoline core with morpholine substitution. Induced apoptosis and G1 phase cell cycle arrest.
A549 (Lung)8.55
SHSY-5Y (Neuroblastoma)3.36
4-Substituted Quinoline (HTI 21 & 22) VariousHigh CytotoxicityInduced caspase-dependent apoptosis and ROS generation.[5]
Bis-Quinoline (2a-c) U937 (Leukemia)Low to Sub-micromolarActed as DNMT inhibitors and induced apoptosis.[4]
4f (Substituted Quinoline) A549 (Lung)Comparable to DoxorubicinPotent EGFR inhibitor (IC₅₀ = 0.015 µM) with low toxicity to healthy cells.[9]
MCF-7 (Breast)Comparable to Doxorubicin[9]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Workflows & Protocols

To ensure the generation of reliable and reproducible cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for assessing the anticancer potential of novel quinoline derivatives.

General Experimental Workflow

The process of evaluating a novel compound involves a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Studies compound Novel Quinoline Compound culture Cell Culture (e.g., MCF-7, A549) plate Cell Seeding (96-well plates) culture->plate treat Compound Treatment (Dose-Response) plate->treat mtt MTT Assay (72h incubation) treat->mtt read Absorbance Reading (570 nm) mtt->read calc IC50 Calculation read->calc apoptosis Apoptosis Assay (Annexin V/PI) calc->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway Pathway Analysis (Western Blot)

Caption: General workflow for cytotoxic evaluation.
Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

Rationale: The MTT assay is chosen for its reliability, high-throughput compatibility, and its ability to provide a quantitative measure (IC₅₀) of a compound's cytotoxic potency. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • Test Quinoline Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Solubilization Solution (e.g., DMSO or 20% SDS in 50% DMF)[13]

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells from a sub-confluent culture flask. Dilute the cells in complete medium to a concentration of 7.5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate.[14] Include wells with medium only to serve as a blank.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[13] Include vehicle control wells (medium with the same DMSO concentration) and a positive control (e.g., Doxorubicin).

  • Incubation with Compound: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[10][14]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the Solubilization Solution to each well.[13][14]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[11][14] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10][12]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Apoptosis Signaling Pathway

When mechanistic studies confirm that a compound induces apoptosis, it is often by activating the intrinsic (mitochondrial) pathway, a common mechanism for quinoline derivatives.[5]

G compound Quinoline Derivative ros ↑ ROS Generation compound->ros mito Mitochondrial Stress compound->mito ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 (Executioner) apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induction.

Conclusion

The quinoline scaffold is a validated and highly versatile platform for the development of novel anticancer agents. The cytotoxic activity of these compounds is intricately linked to their substitution patterns, which dictate their mechanism of action—be it through DNA damage, apoptosis induction, cell cycle arrest, or kinase inhibition. While This compound remains to be fully characterized, the comparative data presented in this guide strongly suggest that substituted quinolines possess significant therapeutic potential. The provided protocols offer a robust framework for the systematic evaluation of this and other novel derivatives. Future research should focus on elucidating precise molecular targets and conducting in vivo studies to validate the promising in vitro cytotoxicity observed across this chemical class.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No Source Provided].
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
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  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT Proliferation Assay Protocol. (2025).
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
  • N,N-dimethylquinolin-7-amine and its Analogs in Cancer Cell Line Studies. (2025). BenchChem.

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A Comparative Spectroscopic Guide to Quinoline and Isoquinoline: Unveiling Isomeric Distinctions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, quinoline and isoquinoline represent a fundamental isomeric pair, forming the structural backbone of numerous pharmaceuticals, natural products, and functional materials. Though sharing the same chemical formula (C₉H₇N), the distinct placement of the nitrogen atom within their fused bicyclic structure imparts unique physicochemical and spectroscopic properties. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control in research and development. This guide provides a detailed comparative analysis of the spectroscopic properties of quinoline and isoquinoline, supported by experimental data and standardized protocols, to empower researchers in their analytical endeavors.

The Structural Nuance: A Tale of Two Isomers

Quinoline and isoquinoline are both composed of a benzene ring fused to a pyridine ring. The critical distinction lies in the position of the nitrogen atom. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it resides at position 2. This seemingly subtle architectural variance profoundly influences the electron density distribution across the aromatic system, giving rise to discernible differences in their interactions with electromagnetic radiation. These differences are the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differing positions of the electronegative nitrogen atom in quinoline and isoquinoline lead to significant variations in the chemical shifts of the surrounding protons (¹H NMR) and carbon atoms (¹³C NMR).

Comparative ¹H and ¹³C NMR Data

The chemical shifts of the protons and carbons in the pyridine ring are most affected by the nitrogen's location. In quinoline, the H-2 proton, being adjacent to the nitrogen, is significantly deshielded and appears at a characteristically downfield chemical shift. Conversely, in isoquinoline, the H-1 proton, also adjacent to the nitrogen, is the most downfield proton. These key diagnostic signals are invaluable for distinguishing between the two isomers.

Position Quinoline ¹H Chemical Shift (δ, ppm) in CDCl₃ Isoquinoline ¹H Chemical Shift (δ, ppm) in CDCl₃
H-1-9.22
H-28.90-
H-37.387.58
H-48.128.50
H-57.757.80
H-67.527.62
H-77.657.70
H-88.087.95

Table 1: Comparative ¹H NMR Chemical Shifts of Quinoline and Isoquinoline.[1]

Position Quinoline ¹³C Chemical Shift (δ, ppm) in CDCl₃ Isoquinoline ¹³C Chemical Shift (δ, ppm) in CDCl₃
C-2150.2-
C-3121.1120.6
C-4136.1143.2
C-4a128.3128.9
C-5129.5127.5
C-6126.5126.8
C-7129.3130.4
C-8127.7127.1
C-8a148.4135.7
C-1-152.7

Table 2: Comparative ¹³C NMR Chemical Shifts of Quinoline and Isoquinoline.[1]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.

Sample Preparation:

  • Dissolve 5-10 mg of the quinoline or isoquinoline sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Instrumentation:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

¹H NMR Acquisition Parameters:

  • Spectral Width: -1 to 10 ppm

  • Pulse Angle: 90°

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32 (to achieve an adequate signal-to-noise ratio)[1]

¹³C NMR Acquisition Parameters:

  • Spectral Width: 0 to 160 ppm

  • Pulse Sequence: Proton-decoupled

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: A higher number of scans is typically required compared to ¹H NMR.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the chemical shifts to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg in CDCl3 add_tms Add TMS (Internal Standard) dissolve->add_tms h1_acq ¹H NMR Acquisition (16-32 scans) add_tms->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) add_tms->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction referencing Reference to TMS correction->referencing h1_spectrum ¹H Spectrum referencing->h1_spectrum c13_spectrum ¹³C Spectrum referencing->c13_spectrum

NMR Spectroscopy Experimental Workflow

Vibrational Spectroscopy: Probing Functional Group Vibrations

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the functional groups within a molecule. The C-N and C-H bending and stretching vibrations in the aromatic systems of quinoline and isoquinoline give rise to characteristic absorption bands.

Comparative IR Data

While the overall IR spectra of quinoline and isoquinoline are quite similar due to their shared structural motifs, subtle but consistent differences can be observed, particularly in the fingerprint region (1600-600 cm⁻¹). These differences arise from the distinct vibrational coupling patterns resulting from the different placement of the nitrogen atom.

Vibrational Mode Quinoline (cm⁻¹) Isoquinoline (cm⁻¹)
C-H stretching (aromatic)3050 - 30103060 - 3020
C=C stretching (aromatic)1620, 1580, 15001625, 1585, 1495
C=N stretching~1590~1590
C-H in-plane bending1200 - 10001200 - 1000
C-H out-of-plane bending810, 745825, 740

Table 3: Key IR Absorption Bands for Quinoline and Isoquinoline.[1][2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid samples like quinoline and isoquinoline.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Procedure:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.[1]

  • Sample Application: Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.[1]

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1][4]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electronic Spectroscopy: Exploring π-Electron Systems

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the π-electron systems of quinoline and isoquinoline. The position of the nitrogen atom influences the energies of the molecular orbitals, leading to distinct absorption and emission characteristics.

Comparative UV-Vis and Fluorescence Data

Both quinoline and isoquinoline exhibit characteristic UV absorption bands arising from π-π* and n-π* transitions. In non-polar solvents, the spectra are similar, but in polar or acidic media, the differences become more pronounced due to differential solvation and protonation effects.

Spectroscopic Parameter Quinoline Isoquinoline
UV-Vis λₘₐₓ (in Ethanol) ~226 nm, ~276 nm, ~313 nm~217 nm, ~266 nm, ~317 nm
Fluorescence Weakly fluorescentWeakly fluorescent
Fluorescence Quantum Yield (in DCM) < 1%< 1%
Effect of Protonation on Fluorescence EnhancementEnhancement

Table 4: Comparative UV-Vis and Fluorescence Data for Quinoline and Isoquinoline.[5][6]

Quinoline and isoquinoline are generally weak fluorophores. This is attributed to the presence of the non-bonding electrons on the nitrogen, which can lead to efficient intersystem crossing from the excited singlet state to the triplet state, thus quenching fluorescence. However, protonation of the nitrogen atom can significantly enhance fluorescence by shifting the n-π* state to a higher energy, reducing the probability of intersystem crossing.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol or dichloromethane).

  • For UV-Vis, dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the λₘₐₓ.[1]

  • For fluorescence, further dilution may be necessary to avoid inner filter effects.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • A spectrofluorometer.

UV-Vis Spectroscopy Procedure:

  • Baseline Correction: Record a baseline with a cuvette containing the pure solvent.

  • Spectrum Acquisition: Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Fluorescence Spectroscopy Procedure:

  • Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima.

  • Emission Spectrum Acquisition: Scan the emission wavelengths to obtain the fluorescence spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[7]

    • Measure the absorbance of both the sample and the standard at the excitation wavelength.

    • Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts x and st refer to the sample and the standard, respectively.

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_uv_proc UV-Vis Data Processing cluster_fluor_proc Fluorescence Data Processing stock Prepare Stock Solution (UV-grade solvent) uv_dilute Dilute for UV-Vis (Abs 0.1-1.0) stock->uv_dilute fluor_dilute Dilute for Fluorescence stock->fluor_dilute uv_vis UV-Vis Spectroscopy uv_dilute->uv_vis fluorescence Fluorescence Spectroscopy fluor_dilute->fluorescence uv_baseline Baseline Correction uv_vis->uv_baseline fluor_acquire Acquire Emission Spectrum fluorescence->fluor_acquire uv_acquire Acquire Spectrum uv_baseline->uv_acquire uv_analyze Identify λₘₐₓ uv_acquire->uv_analyze uv_result Absorption Spectrum & λₘₐₓ uv_analyze->uv_result fluor_qy Quantum Yield Calculation (Relative Method) fluor_acquire->fluor_qy fluor_result Emission Spectrum & Quantum Yield fluor_qy->fluor_result

UV-Vis and Fluorescence Spectroscopy Workflow

Conclusion

The structural isomerism of quinoline and isoquinoline provides a classic example of how a subtle change in molecular architecture can lead to a cascade of distinct spectroscopic properties. From the characteristic downfield shifts in their ¹H NMR spectra to the subtle variations in their vibrational and electronic spectra, each analytical technique offers a unique piece of the puzzle for their differentiation. By understanding the fundamental principles behind these spectroscopic differences and employing standardized analytical protocols, researchers can confidently identify and characterize these important heterocyclic compounds, ensuring the integrity and reliability of their scientific investigations.

References

  • Kisiel, Z., et al. (2003). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Journal of Molecular Spectroscopy, 217(1), 115-122. Available at: [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

  • The Journal of Chemical Physics. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available at: [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

  • ACS Publications. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. Available at: [Link]

  • PubChem - NIH. (n.d.). Quinoline. Available at: [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Available at: [Link]

  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Available at: [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available at: [Link]

  • Taylor & Francis Online. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Available at: [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Available at: [Link]

  • NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. Available at: [Link]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

  • ACS Publications. (n.d.). Organic Letters Journal. Available at: [Link]

  • RSC Publishing. (n.d.). Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline and isoquinoline cations. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Accurate Halogenated Quinoline Characterization

Halogenated quinolines are a class of heterocyclic aromatic compounds that are foundational scaffolds in numerous pharmaceuticals, agrochemicals, and industrial materials. The identity, purity, and stability of these compounds are critical quality attributes that directly impact their efficacy and safety. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate the use of validated analytical methods to ensure product quality.

This guide provides a comparative overview of the principal analytical techniques for the characterization of halogenated quinolines. As a Senior Application Scientist, my objective is to not only present the methodologies but also to provide the rationale behind the selection of specific techniques and the critical parameters for method validation, ensuring scientific integrity and regulatory compliance.

Pillar 1: Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of quantitative analysis for halogenated quinolines, offering high-resolution separation of the analyte from impurities and degradation products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a widely adopted technique for the analysis of a broad range of pharmaceuticals, including halogenated quinolines, due to its versatility with non-volatile and thermally labile compounds.[1]

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the purity and assay determination of a typical halogenated quinoline.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile (ACN)

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the halogenated quinoline reference standard (e.g., 100 µg/mL) in a suitable diluent like a 50:50 mixture of ACN and water.[2] Prepare working standards for linearity and accuracy by serial dilution.

    • Sample Solution: Dissolve the sample in the same diluent to a nominal concentration (e.g., 100 µg/mL).[2]

2. Chromatographic Conditions:

  • Gradient Elution: A gradient elution is often preferred for purity analysis to ensure the separation of impurities with a wide range of polarities.[2] A typical gradient might be:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific halogenated quinoline. A DAD allows for the simultaneous monitoring of multiple wavelengths.

  • Injection Volume: 10 µL

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components.[4]Peak purity analysis (using DAD), and resolution > 2 between the analyte and closest eluting peak.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[4]Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.[5]Mean recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Analogs

GC-MS is a powerful technique for the analysis of volatile and thermally stable halogenated quinolines.[6] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

This protocol is suitable for the trace-level quantification of chlorinated quinolines.

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or Q-TOF).[6]

  • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the chlorinated quinoline in a volatile solvent like toluene.[7] Prepare working standards by serial dilution.

    • Sample Preparation: Ultrasonic extraction with a suitable solvent like toluene can be employed for solid samples.[7]

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis SamplePrep Sample Extraction (e.g., Ultrasonic with Toluene) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Ionization Electron Ionization Detection Mass Spectrometric Detection (SIM or Full Scan) Data Data Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace-level quantification of halogenated quinolines in complex matrices.[3]

Validation of an LC-MS/MS method follows the same principles as HPLC but with additional considerations for the mass spectrometric detection.

Table 2: Comparison of Chromatographic Methods for Halogenated Quinoline Analysis

FeatureHPLC-UV/DADGC-MSLC-MS/MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Sensitivity Good (µg/mL to ng/mL)Very good (ng/mL to pg/mL)Excellent (pg/mL to fg/mL)[8]
Selectivity Moderate to goodVery goodExcellent
Identification Capability Based on retention time and UV spectrumDefinitive (mass spectrum)Definitive (parent and product ions)
Matrix Effects Can be significantGenerally lower than LC-MSCan be significant (ion suppression/enhancement)
Typical Application Purity, assay, stability testingImpurity profiling, trace analysisBioanalysis, trace contaminant analysis in complex matrices[9]

Pillar 2: Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the unambiguous identification and structural characterization of halogenated quinolines and their potential isomers or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[10] It is the definitive method for the structural elucidation of newly synthesized halogenated quinolines.

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloroquinoline in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-151.7
37.35 (d)122.5
48.03 (d)140.2
4a-127.3
57.80 (d)127.6
67.60 (ddd)127.1
77.75 (ddd)129.8
88.15 (d)129.2
8a-148.2

Data sourced from publicly available spectral databases and literature.[1][10][11] The presence of the electron-withdrawing chlorine atom at the C2 position significantly influences the chemical shifts of the neighboring protons and carbons.[10]

NMR_Logic cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->COSY C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Conclusion: An Integrated Approach to Characterization

The robust characterization of halogenated quinolines requires an integrated analytical approach. HPLC and GC-MS are powerful tools for separation and quantification, with the choice depending on the analyte's properties. LC-MS/MS offers unparalleled sensitivity for trace analysis. NMR spectroscopy remains the ultimate authority for structural elucidation.

A thorough understanding of the principles behind these techniques, coupled with rigorous method validation according to ICH guidelines, is paramount for ensuring the quality, safety, and efficacy of products containing halogenated quinolines. This commitment to scientific integrity is the bedrock of drug development and a fundamental responsibility of every research scientist.

References

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2024). A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (2015). Determination of quinolones and fluoroquinolones, tetracyclines and sulfonamides in bovine, swine and poultry liver using LC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Quinolones in Foods by LC/MS/MS. Retrieved from [Link]

  • Agilent. (n.d.). spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Retrieved from [Link]

  • PubMed. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. Retrieved from [Link]

Sources

Cross-referencing spectroscopic data for 4,8-Dichloro-2,6-dimethylquinoline with literature values

Author: BenchChem Technical Support Team. Date: January 2026

Analysis of 4,8-Dichloro-2,6-dimethylquinoline: A Search for Spectroscopic Benchmarks

Senior Application Scientist Note: The foundational principle of robust chemical analysis lies in the verification of a compound's identity and purity against established reference data. This guide was intended to provide a comprehensive cross-referencing of newly acquired experimental spectroscopic data for this compound with established literature values. However, an exhaustive search of scientific databases and literature has revealed a significant gap: a notable absence of publicly available, peer-reviewed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this specific molecule.

This guide will therefore pivot to address this critical finding. Instead of a direct comparison, it will outline the standardized methodologies for acquiring the necessary spectroscopic data and highlight the importance of establishing such benchmarks for future research and development in fields utilizing quinoline derivatives.

The Critical Role of Spectroscopic Cross-Referencing

In the realm of drug development and materials science, the precise molecular structure of a compound dictates its function and safety. Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous identification. Cross-referencing experimental data with established literature values is a cornerstone of quality control and scientific reproducibility. It ensures that the material being studied is indeed the correct one, free from significant impurities or isomeric confusion. The lack of such reference data for this compound presents a challenge for researchers working with this compound, necessitating thorough in-house characterization.

Proposed Methodologies for Spectroscopic Characterization

To address the current data void, the following sections detail the standardized protocols for acquiring the essential spectroscopic data for this compound. These methodologies are designed to yield high-quality, publishable data that can serve as a future reference for the scientific community.

Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.

Experimental Workflow for NMR Data Acquisition:

Caption: Workflow for NMR data acquisition of this compound.

Detailed ¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: Utilize a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

Detailed ¹³C NMR Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: Utilize a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Workflow for Mass Spectrometry Data Acquisition:

Caption: Workflow for Mass Spectrometry data acquisition.

Detailed HRMS (ESI-TOF) Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol and dilute to a final concentration of 10 µg/mL.

  • Instrument: Utilize a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Mass Range: m/z 50-500

    • Data Analysis: Compare the observed exact mass of the [M+H]⁺ ion with the calculated theoretical mass.

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Workflow for IR Data Acquisition:

Caption: Workflow for Infrared Spectroscopy data acquisition.

Detailed FTIR (ATR) Protocol:

  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Utilize a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., C-Cl, C=N, C-H, aromatic C=C).

Expected Spectroscopic Signatures

Based on the structure of this compound, the following are the anticipated (but currently unconfirmed) spectroscopic features:

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Two singlets for the two methyl groups.- Two singlets or doublets for the aromatic protons on the quinoline ring system. The exact coupling patterns would depend on the specific proton-proton interactions.
¹³C NMR - Approximately 11 distinct carbon signals, accounting for the two methyl carbons and the nine carbons of the quinoline core. The chemical shifts would be influenced by the chloro and methyl substituents.
Mass Spec. - A molecular ion peak corresponding to the exact mass of C₁₁H₉Cl₂N. The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a key diagnostic feature.
IR Spec. - C-Cl stretching vibrations (typically in the 850-550 cm⁻¹ region).- Aromatic C=C and C=N stretching vibrations (around 1600-1450 cm⁻¹).- C-H stretching and bending vibrations.
Conclusion and Path Forward

The inability to locate existing spectroscopic reference data for this compound underscores a critical need for the formal characterization of this compound. Researchers synthesizing or utilizing this molecule should perform the full suite of spectroscopic analyses outlined above. The publication of this data in a peer-reviewed journal or its deposition in a public spectral database would be of significant value to the scientific community, ensuring the reliability and reproducibility of future studies involving this halogenated quinoline derivative. Until such data becomes available, all work with this compound should be preceded by rigorous in-house structural verification.

References

Due to the absence of specific literature containing the spectroscopic data for this compound, a conventional reference list for comparative data cannot be compiled. The methodologies described are based on standard, widely accepted practices in analytical chemistry. For general principles and further reading on these techniques, the following resources are recommended:

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A comprehensive textbook covering NMR, IR, and MS. [A general reference, no specific URL provided as it is a textbook].
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. Another foundational text in the field of chemical spectroscopy. [A general reference, no specific URL provided as it is a textbook].

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4,8-dichloro-2,6-dimethylquinoline, a halogenated heterocyclic compound. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a holistic system of laboratory safety and regulatory compliance.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is a chlorinated aromatic compound; this classification immediately signals the need for cautious handling and specialized disposal, as incomplete combustion can generate highly toxic byproducts.

Hazard Class Anticipated Classification & Rationale Source/Analogy
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Quinolines and their derivatives often exhibit systemic toxicity.[1][2]
Skin Corrosion/Irritation Causes skin irritation. A common characteristic of chlorinated organic compounds.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation/damage. Expected for this class of chemicals.[3][4][5]
Aquatic Hazard Toxic to aquatic life with long-lasting effects. Chlorinated aromatics are known for their persistence and ecotoxicity.[1][3]

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound in any form (solid, solution, or waste):

  • Gloves: Nitrile or other chemically resistant gloves. Inspect for integrity before each use.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[4][6]

Pre-Disposal: Waste Segregation & Storage

The cardinal rule of hazardous waste management is segregation at the source . This is not merely a matter of good housekeeping; it is a critical safety and compliance measure that prevents dangerous reactions and simplifies the final disposal process.

The Causality of Segregation: this compound is a halogenated organic compound .[7] It MUST be segregated from non-halogenated organic waste. The reason for this is rooted in the required disposal method. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[7] Mixing halogenated and non-halogenated waste streams unnecessarily subjects the entire volume to this more complex and costly disposal process.[8]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[9] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[9]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a list of any solvents used.[9] Avoid using abbreviations or chemical formulas.[9]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[8][9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids, bases, and oxidizers.[8]

Step-by-Step Disposal Procedures

Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] Landfilling of halogenated organic compounds is strictly regulated and generally prohibited.[10][11]

Workflow 1: Disposal of Solid (Pure) Compound
  • Primary Containment: Ensure the compound is in its original, sealed container if possible. If transferring, use a new, clean container that can be tightly sealed.

  • Labeling: Affix a hazardous waste label to the container.

  • Request Pickup: Contact your EHS office to schedule a pickup, providing them with the full chemical name and approximate quantity.

Workflow 2: Disposal of Contaminated Labware (e.g., pipette tips, gloves, weighing paper)
  • Segregation: Place all solid waste contaminated with this compound into a dedicated, labeled hazardous waste bag or container. This is considered "contaminated solid waste."

  • Labeling: The container must be labeled "Halogenated Organic Solid Waste" and list "this compound" as a contaminant.

  • Closure: Once full, securely seal the container and arrange for EHS pickup.

Workflow 3: Disposal of Solutions
  • Waste Stream Identification: Pour waste solutions containing this compound into the designated "Halogenated Organic Liquid Waste" container.[7][8]

  • Log Contents: Maintain a log sheet on or near the container. Every time waste is added, record the chemical name and the approximate volume. This is crucial for the final disposal facility to properly profile the waste.[7]

  • Avoid Mixing: Do not mix this waste stream with aqueous waste, acidic/basic waste, or non-halogenated organic solvents.[8]

The decision-making process for proper waste segregation can be visualized as follows:

G start Identify Waste Containing This compound waste_type What is the physical form of the waste? start->waste_type solid_node Solid waste_type->solid_node Pure Compound liquid_node Liquid / Solution waste_type->liquid_node Solution labware_node Contaminated Labware (Gloves, Tips, etc.) waste_type->labware_node Solid Debris solid_container Containerize in a sealed vial/jar. Label: 'Hazardous Waste, Solid Halogenated Organic' solid_node->solid_container liquid_container Pour into dedicated 'Halogenated Organic Liquid Waste' carboy. liquid_node->liquid_container labware_container Place in a lined container. Label: 'Hazardous Waste, Contaminated Solid Waste' labware_node->labware_container ehs_pickup Store in Satellite Accumulation Area. Arrange for EHS pickup. solid_container->ehs_pickup liquid_container->ehs_pickup labware_container->ehs_pickup

Caption: Waste Segregation Workflow for this compound.

Decontamination and Emergency Procedures

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of solid is spilled, restrict access to the area and ensure adequate ventilation.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Gently cover the spill with an absorbent material (like vermiculite or sand) to prevent the powder from becoming airborne. Avoid dry sweeping.

  • Collection: Carefully collect the material using a scoop or spark-proof tools and place it into a labeled hazardous waste container for disposal.[6]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container. Finally, wash the area with soap and water.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental integrity or personal well-being.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • National Center for Biotechnology Information. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. PubChem.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,7-Dichloroquinoline.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Alfa Aesar. (2025). Safety Data Sheet: 2,6-Dimethylquinoline.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethylquinoline.
  • European Chemicals Agency (ECHA). (n.d.). Short-term toxicity to aquatic invertebrates. Registration Dossier.
  • CPAChem. (2023). Safety data sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dimethylquinoline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4,8-dimethylquinoline.

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Mastering a Shield of Safety: A Guide to Personal Protective Equipment for Handling 4,8-Dichloro-2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily necessities. Compounds like 4,8-Dichloro-2,6-dimethylquinoline, a halogenated heterocyclic compound, are instrumental building blocks.[1] However, their structural complexity and reactivity demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific causality. Our objective is to instill a culture of safety that protects you, your colleagues, and the integrity of your research.

Understanding the Adversary: Hazard Profile

Before selecting the first glove, a thorough understanding of the specific risks posed by this compound is paramount. While comprehensive toxicological data for this specific molecule is not extensively published, we can infer its primary hazards based on its structural class—chlorinated quinolines—and data from similar compounds. The Occupational Safety and Health Administration (OSHA) mandates that all workplace hazards are assessed to determine the necessary PPE.[2][3]

The primary threats associated with dichlorinated aromatic compounds include:

  • Skin Irritation: Causes skin irritation.[4][5][6][7]

  • Serious Eye Damage: Can cause serious eye irritation or damage.[4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[5][7]

  • Toxicity: Harmful if swallowed or absorbed through the skin.[8][9]

These hazards are the "why" behind every piece of equipment and every step in the procedure that follows.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][6][7]
Serious Eye Damage/IrritationCategory 2A / 1Causes serious eye irritation.[4][5][6][7] Some similar compounds cause irreversible eye damage.[8]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][5][7]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[8][9]
The Hierarchy of Controls: PPE as the Final Guardian

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure in the first place.[10][11]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control the release of dust or vapors.[5] Ensure that safety showers and eyewash stations are readily accessible and tested.[4]

  • Administrative Controls: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all work involving this compound. Limit the quantity of material handled at any one time and restrict access to the area to trained personnel only.

This layered defense strategy ensures that your PPE is serving as a final, robust barrier against any residual, unmitigated exposure.

The Protective Ensemble: A Head-to-Toe Protocol

Selection of appropriate PPE must be deliberate and based on a thorough hazard assessment of the specific tasks to be performed.[11][12]

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[2][5]

  • When to Upgrade: When performing operations with a significant splash hazard, such as transferring large volumes of solutions or working with reactions under pressure, supplement your goggles with a full-face shield.[2][11] A face shield must always be worn with safety goggles underneath.[11]

Choosing the correct glove material is critical, as permeation and degradation rates vary significantly between chemicals and glove types.[12][13] Nitrile gloves are a common choice in laboratories, but for chlorinated compounds, their resistance may be limited, especially during prolonged exposure.[14][15]

  • Recommended Practice: For handling this compound, double-gloving is the recommended best practice.[11] Use a heavier-duty, chemically resistant glove (e.g., butyl rubber or Viton®) as the outer layer, with a standard nitrile glove as the inner layer. This provides robust protection against degradation and allows for safe removal of the more heavily contaminated outer glove.

  • Inspection is Key: Always inspect gloves for any signs of degradation, punctures, or tears before each use.[2] If direct contact occurs, remove and replace gloves immediately.[14]

A flame-resistant lab coat, fully buttoned, is the minimum requirement.[2] Ensure it has long sleeves with tight-fitting cuffs. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[16] Never wear shorts or open-toed shoes in the laboratory.[2][11]

Respiratory protection decisions depend on the physical form of the compound and the specifics of the procedure.[3]

  • Handling Solids: When weighing or transferring the solid powder, which can generate dust, a NIOSH-approved N95 or P100 particulate respirator is necessary to prevent inhalation.

  • Handling Solutions/Aerosols: If working with solutions in a manner that could generate aerosols or vapors outside of a fume hood (a practice that should be avoided), an air-purifying respirator (APR) with organic vapor cartridges is required.[2][17] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[3]

Procedural Discipline: Donning and Doffing Workflows

Cross-contamination during the removal of PPE is a common and avoidable error. A systematic approach is essential.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat & Shoe Covers d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Outer Gloves (e.g., Butyl Rubber) d4->d5 f1 1. Decontaminate/Wipe Outer Gloves d5->f1 Enter Work Area & Perform Tasks f2 2. Remove Outer Gloves f1->f2 f3 3. Remove Lab Coat/Apron f2->f3 f4 4. Remove Goggles / Face Shield f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Remove Respirator f5->f6 f7 7. Wash Hands Thoroughly f6->f7

Caption: PPE Donning and Doffing Workflow to Minimize Cross-Contamination.

Decontamination and Disposal: Closing the Loop

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Procedure:

    • Upon completion of work, decontaminate reusable items like face shields and outer gloves according to your institution's approved procedures.

    • Carefully remove disposable PPE following the doffing sequence above.

    • Place all contaminated items (gloves, wipes, disposable lab coats) into a designated hazardous waste container.[4][5]

    • Never launder lab coats at home. Use a professional service that is equipped to handle chemically contaminated clothing.

Emergency Response: Plan for the Unexpected

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.[5]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Always have the Safety Data Sheet (SDS) available for emergency responders.[10] By adhering to these detailed protocols, you are not merely following rules; you are engaging in a dynamic process of risk assessment and control that is the bedrock of responsible science.

References

  • Laboratory Safety Guidance . U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington, Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

  • Safety Data Sheet - 2,6-Dimethylquinoline . Alfa Aesar. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. [Link]

  • Safety Data Sheet - 2,6-xylidine . CPAChem. [Link]

  • Chemical Resistance Table for Gloves . Becky Aktsiaselts. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves . SHIELD Scientific. [Link]

  • 4, 8-Dichloro-2, 6-dimethylquinoline, 1 gram . Oakwood Chemical. [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

  • 2,6-Dimethylquinoline - Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]

  • Comprehensive Guide to PPE in the Chemical Industry . Unisafe. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.